(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(1R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFGRWIKQDSSLY-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424903 | |
| Record name | (1R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151004-93-2 | |
| Record name | (1R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid: A Technical Guide to its Biological Significance and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid (R-TIQ-1-CA) belongs to the tetrahydroisoquinoline (THIQ) class of compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous natural products and pharmacologically active molecules. While direct biological data for R-TIQ-1-CA is limited, the broader family of THIQ derivatives has demonstrated a range of biological activities, most notably as modulators of the central nervous system. This technical guide consolidates the available information on the synthesis, potential biological targets, and therapeutic prospects of R-TIQ-1-CA, drawing necessary inferences from closely related analogs. The primary focus lies on its potential interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal function and excitotoxicity, and its inferred neuroprotective properties. This document aims to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this chiral molecule.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a "privileged scaffold" in drug discovery, forming the backbone of a diverse array of bioactive compounds with applications in neurology, oncology, and infectious diseases.[1][2] The introduction of a carboxylic acid at the 1-position and the specific stereochemistry of the (R)-enantiomer present a unique chemical entity with the potential for distinct pharmacological properties. Derivatives of TIQ are known to exhibit neuroprotective, anti-inflammatory, and anticancer effects.[3][4] This guide focuses on the biological significance of this compound, extrapolating from data on analogous compounds to highlight its potential as a therapeutic agent.
Synthesis of this compound
The enantioselective synthesis of (R)-TIQ-1-CA and its derivatives is crucial for the specific evaluation of its biological activity. Several synthetic strategies have been developed to obtain enantiomerically pure TIQ-1-carboxylic acids.
One prominent method involves a combination of the Petasis reaction and the Pomeranz–Fritsch–Bobbitt cyclization . This approach allows for the diastereoselective synthesis of substituted TIQ-1-carboxylic acids.[2] Another versatile method is the Ugi three-component reaction , which can produce a variety of 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides that can subsequently be hydrolyzed to the desired carboxylic acid.[5]
A general workflow for the synthesis of enantiomerically enriched TIQ-1-carboxylic acids can be conceptualized as follows:
Biological Activity and Potential Targets
While direct experimental data on the biological targets of (R)-TIQ-1-CA is scarce, structure-activity relationship (SAR) studies of related THIQ derivatives provide strong indications of its potential pharmacological profile.
NMDA Receptor Modulation
The N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel, is a prime potential target for THIQ derivatives. Its overactivation is implicated in excitotoxic neuronal death associated with various neurological disorders.
A study on 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives demonstrated high affinity for the phencyclidine (PCP) binding site within the NMDA receptor ion channel. Notably, this study revealed significant enantioselectivity, with the (S)-enantiomer of an 8-methyl-1-(2-methylphenyl) derivative exhibiting a Ki of 0.0374 µM , being almost 90 times more potent than its corresponding (R)-enantiomer.[6] Another study investigating (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline reported a binding affinity (Kd ) of 45.4 nM for the NMDA receptor ion channel.
These findings suggest that the THIQ scaffold is a potent modulator of the NMDA receptor. Although the specific affinity of (R)-TIQ-1-CA has not been reported, the demonstrated enantioselectivity in related compounds underscores the importance of evaluating each enantiomer independently.
Table 1: Binding Affinities of THIQ Derivatives at the NMDA Receptor
| Compound | Enantiomer | Target Site | Ki / Kd (µM) | Reference |
| 8-methyl-1-(2-methylphenyl)-THIQ | (S) | PCP site | 0.0374 | [6] |
| 8-methyl-1-(2-methylphenyl)-THIQ | (R) | PCP site | ~3.37 | [6] |
| 1-methyl-1-phenyl-THIQ | (+) | Ion Channel | 0.0454 |
Neuroprotective Effects
The potential modulation of the NMDA receptor by THIQ derivatives points towards a neuroprotective role. By antagonizing the NMDA receptor, these compounds could mitigate excitotoxicity. While direct evidence for (R)-TIQ-1-CA is unavailable, studies on related compounds support this hypothesis. For example, some THIQ derivatives have been shown to protect neurons from glutamate-induced toxicity.[7]
Signaling Pathways
Based on the likely interaction with the NMDA receptor, (R)-TIQ-1-CA could modulate downstream signaling pathways involved in calcium homeostasis and cell death.
In this proposed mechanism, (R)-TIQ-1-CA acts as an antagonist at the NMDA receptor, thereby inhibiting glutamate-mediated calcium influx. This reduction in intracellular calcium would, in turn, prevent the activation of downstream effectors that lead to excitotoxic cell death.
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the biological activity of this compound.
Radioligand Binding Assay for NMDA Receptor Affinity
This protocol is adapted from standard procedures for determining the binding affinity of a compound to the NMDA receptor.[8][9][10][11]
Objective: To determine the inhibitory constant (Ki) of (R)-TIQ-1-CA for the PCP binding site of the NMDA receptor.
Materials:
-
Rat cortical synaptosomal membranes
-
[³H]-MK-801 (radioligand)
-
This compound
-
Unlabeled MK-801 (for non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of (R)-TIQ-1-CA.
-
In a 96-well plate, combine the rat cortical membranes, a fixed concentration of [³H]-MK-801, and varying concentrations of (R)-TIQ-1-CA.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled MK-801.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of (R)-TIQ-1-CA.
-
Determine the IC₅₀ value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
Calcium Flux Assay for NMDA Receptor Functional Activity
This protocol outlines a method to assess the functional antagonism of NMDA receptors by (R)-TIQ-1-CA using a fluorescent calcium indicator.[12][13][14][15][16]
Objective: To measure the effect of (R)-TIQ-1-CA on NMDA- and glutamate-induced calcium influx in primary neuronal cultures.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons)
-
Fura-2 AM or Fluo-4 AM (calcium indicator dye)
-
NMDA and glycine (co-agonists)
-
This compound
-
Fluorescence plate reader or microscope with imaging capabilities
Procedure:
-
Culture primary neurons on coverslips or in a multi-well plate.
-
Load the cells with the calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of (R)-TIQ-1-CA.
-
Stimulate the cells with a solution containing NMDA and glycine.
-
Measure the changes in intracellular calcium concentration by monitoring the fluorescence intensity at the appropriate wavelengths.
-
Analyze the data to determine the dose-dependent inhibition of the calcium response by (R)-TIQ-1-CA and calculate the IC₅₀ value.
Cell Viability Assay for Neuroprotection
This protocol describes a general method to assess the neuroprotective effects of (R)-TIQ-1-CA against excitotoxicity using an MTT assay.
Objective: To determine if (R)-TIQ-1-CA can protect neurons from glutamate-induced cell death.
Materials:
-
Primary neuronal cultures
-
Glutamate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed primary neurons in a 96-well plate.
-
Pre-treat the cells with various concentrations of (R)-TIQ-1-CA for a specified duration (e.g., 1-2 hours).
-
Induce excitotoxicity by adding a high concentration of glutamate to the wells (excluding the control wells).
-
Incubate the plate for a period sufficient to induce cell death (e.g., 24 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule with significant potential for the development of novel therapeutics for neurological disorders. Based on the pharmacological profile of structurally related compounds, the NMDA receptor stands out as a primary putative target. The demonstrated enantioselectivity of THIQ derivatives at this receptor highlights the critical need for the specific biological evaluation of the (R)- and (S)-enantiomers of TIQ-1-CA.
Future research should focus on:
-
Quantitative Biological Evaluation: Determining the binding affinities and functional activities of (R)-TIQ-1-CA at the NMDA receptor and other potential targets.
-
In Vivo Efficacy Studies: Assessing the neuroprotective effects of (R)-TIQ-1-CA in animal models of neurodegenerative diseases, such as stroke or Parkinson's disease.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of (R)-TIQ-1-CA to assess its drug-like potential.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms and signaling pathways modulated by (R)-TIQ-1-CA.
The information compiled in this technical guide provides a strong rationale for the continued investigation of this compound as a lead compound in the development of next-generation neuroprotective agents.
References
- 1. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. revvity.com [revvity.com]
- 11. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 12. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 16. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical properties of (R)-THIQ-1-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of (R)-THIQ-1-carboxylic Acid
Introduction
(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid, denoted as (R)-THIQ-1-carboxylic acid, is a chiral heterocyclic compound belonging to the family of tetrahydroisoquinolines (THIQs). The THIQ scaffold is a prevalent structural motif found in numerous natural alkaloids and synthetic compounds with significant biological activity.[1][2] As a constrained cyclic amino acid analog, (R)-THIQ-1-carboxylic acid serves as a valuable building block in medicinal chemistry and drug discovery. Its unique stereochemistry and structural rigidity are leveraged in the synthesis of peptidomimetics and novel therapeutic agents, particularly those targeting neurological disorders.[3][4][5] This document provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis, and its role in drug development workflows.
Physicochemical Data
The fundamental physicochemical properties of (R)-THIQ-1-carboxylic acid are summarized below. These parameters are critical for its application in chemical synthesis, formulation development, and understanding its pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | [4][5][6] |
| Molecular Weight | 177.20 g/mol | [4][5][6] |
| CAS Number | 151004-93-2 | [6] |
| Appearance | White to off-white solid/powder | [4][5] |
| Purity | ≥95% | [6] |
| Solubility | Soluble in polar solvents.[3] Solubility in water decreases with increasing hydrocarbon character, but conversion to a salt (e.g., with NaOH or KOH) significantly increases aqueous solubility.[7][8] | |
| XLogP3-AA (Predicted) | ~ -1.3 to -1.4 (Estimated based on related isomers) | [9][10][11] |
| Storage Conditions | 0-8 °C, inert atmosphere, keep in dark place | [4][5][12] |
Experimental Protocols & Synthesis
The synthesis of enantiomerically pure THIQ carboxylic acids is a key challenge addressed by various synthetic strategies. The methodologies employed are crucial for obtaining the desired stereoisomer for biological evaluation.
General Synthesis Strategy: Petasis Reaction and Pomeranz–Fritsch–Bobbitt Cyclization
A robust and diastereoselective method for synthesizing substituted THIQ-1-carboxylic acids involves a combination of the Petasis reaction and a subsequent Pomeranz–Fritsch–Bobbitt cyclization.[13][14]
-
Petasis Reaction (Borono-Mannich Reaction): This step involves a three-component reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. To achieve stereocontrol for the (R)-isomer, a chiral amine component is typically used. This forms a key intermediate amino acid derivative.[14]
-
Pomeranz–Fritsch–Bobbitt Cyclization: The intermediate from the Petasis reaction undergoes acid-catalyzed intramolecular cyclization. This electrophilic aromatic substitution reaction forms the tetrahydroisoquinoline ring system, yielding the final carboxylic acid product.[13][14]
Alternative Synthesis Route
Optically pure (R)- and (S)-tetrahydroisoquinoline-1-carboxylic acids can also be synthesized from N-Boc-protected (R)- and (S)-1-propenyltetrahydroisoquinoline, respectively. This route involves a three-step sequence:[13]
-
Ozonolysis: Cleavage of the propenyl double bond to form an aldehyde.
-
Reduction and Oxidation: The aldehyde is reduced to an alcohol (e.g., with NaBH₄) and subsequently oxidized to the carboxylic acid.
-
Deprotection: Removal of the N-Boc protecting group to yield the final product.
Methodology for Property Determination
-
Melting Point: Determined using a standard melting point apparatus where a small sample is heated at a controlled rate until melting is observed.
-
Solubility: Assessed by adding incremental amounts of the solute to a fixed volume of a given solvent (e.g., water, ethanol) at a constant temperature with agitation, until no more solute dissolves.
-
pKa & logP: These values are often computationally predicted using software based on the compound's structure (e.g., ChemAxon, SciFinder).[15] Experimental determination of pKa can be performed via potentiometric titration, while logP is typically measured using the shake-flask method with n-octanol and water.
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis and application of (R)-THIQ-1-carboxylic acid derivatives in drug discovery.
Caption: Synthetic and drug development workflow for (R)-THIQ-1-carboxylic acid.
Biological Significance and Applications
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in compounds with a wide array of pharmacological activities.[1][2] Derivatives have been reported to possess antitumor, anti-inflammatory, antibacterial, and antiviral properties.[1][2][16]
(R)-THIQ-1-carboxylic acid and its analogs are primarily utilized as:
-
Peptidomimetics: Their constrained conformation makes them excellent substitutes for natural amino acids in peptide synthesis, helping to improve stability, potency, and receptor selectivity.[3][17]
-
Neurological Drug Candidates: The THIQ structure is a key component in drugs targeting the central nervous system. These compounds are actively researched for their potential in treating neurodegenerative conditions like Parkinson's and Alzheimer's disease.[3][4][5]
-
Anti-inflammatory Agents: Certain THIQ derivatives have been identified as potent antagonists of the LFA-1/ICAM-1 interaction, a critical pathway in immune cell adhesion and inflammation, highlighting their potential for treating autoimmune diseases.[18]
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAS 103733-65-9: (R)-1,2,3,4-tetrahydroisoquinoline-3-carb… [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid | C10H11NO2 | CID 21888155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 2733226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 67123-97-1|1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
In-Depth Technical Guide: Stereochemistry and Absolute Configuration of (R)-THIQ-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid, hereafter referred to as (R)-THIQ-1-carboxylic acid, is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, conformationally constrained structure serves as a valuable scaffold in the design of various bioactive molecules, including neuroprotective agents and other therapeutics targeting the central nervous system.[1][2] This technical guide provides a comprehensive overview of the stereochemistry, absolute configuration, synthesis, and analytical characterization of (R)-THIQ-1-carboxylic acid, intended to support research and development efforts in this area.
Stereochemistry and Absolute Configuration
The stereochemical integrity of (R)-THIQ-1-carboxylic acid is paramount to its biological activity. The molecule possesses a single stereocenter at the C1 position, giving rise to two enantiomers: (R) and (S). The absolute configuration of these enantiomers dictates their three-dimensional arrangement and, consequently, their interaction with chiral biological targets such as enzymes and receptors.
Determining the absolute configuration of chiral molecules is a critical step in drug development.[4] Besides single-crystal X-ray diffraction, other methods like vibrational circular dichroism (VCD) and nuclear magnetic resonance (NMR) spectroscopy using chiral derivatizing agents can be employed to elucidate the absolute stereochemistry.[5][6]
Physicochemical and Spectroscopic Data
Precise analytical data is crucial for the identification and characterization of (R)-THIQ-1-carboxylic acid. While specific data for the optically pure (R)-enantiomer is scarce in publicly available literature, data for the racemic mixture and related derivatives are presented below for reference.
Table 1: Physicochemical Properties of THIQ-1-carboxylic Acid and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity | CAS Number |
| (S)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | C₁₀H₁₁NO₂ | 177.2 | White solid | ≥ 98% | 151004-92-1 |
| Racemic 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | C₁₀H₁₁NO₂ | 177.2 | White to off-white powder | ≥ 99% | 41034-52-0 |
Table 2: Spectroscopic Data for Carboxylic Acids
| Spectroscopy | Characteristic Absorptions/Resonances |
| IR Spectroscopy | O-H stretch: 2500-3300 cm⁻¹ (broad) C=O stretch: 1710-1760 cm⁻¹[1][7] |
| ¹H NMR Spectroscopy | -COOH proton: ~12 δ (singlet)[1][7] |
| ¹³C NMR Spectroscopy | Carboxyl carbon: 165-185 δ[1][7] |
Experimental Protocols
The synthesis and chiral resolution of THIQ-1-carboxylic acid are critical processes for obtaining the enantiomerically pure (R)-isomer. Several synthetic strategies have been reported, offering various levels of efficiency and stereocontrol.
Enantioselective Synthesis
One effective method for obtaining enantiomerically pure THIQ-1-carboxylic acids involves a multi-step sequence starting from N-Boc-protected propenyltetrahydroisoquinoline.[2]
Experimental Workflow for Enantioselective Synthesis
Protocol:
-
Ozonolysis: The starting material, N-Boc-(R)-1-propenyltetrahydroisoquinoline, is subjected to ozonolysis to cleave the double bond.
-
Reduction: The resulting ozonide is then reduced using sodium borohydride (NaBH₄).
-
Oxidation: The subsequent alcohol is oxidized to the corresponding carboxylic acid.
-
Deprotection: Finally, the N-Boc protecting group is removed under acidic conditions to yield the desired (R)-THIQ-1-carboxylic acid.[2]
Chiral Resolution of Racemic THIQ-1-carboxylic Acid
An alternative to enantioselective synthesis is the resolution of a racemic mixture of THIQ-1-carboxylic acid. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.
Logical Relationship for Chiral Resolution
Protocol:
-
Diastereomer Formation: The racemic THIQ-1-carboxylic acid is reacted with an enantiomerically pure chiral resolving agent (e.g., a chiral amine to form diastereomeric salts, or a chiral alcohol to form diastereomeric esters).
-
Separation: The resulting diastereomers, which have different physical properties, are separated by techniques such as fractional crystallization or chromatography.
-
Cleavage: The resolving agent is cleaved from the separated diastereomers to yield the pure (R)- and (S)-enantiomers of THIQ-1-carboxylic acid.
Applications in Drug Development
The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry due to its presence in numerous natural products and biologically active compounds.[8] (R)-THIQ-1-carboxylic acid and its derivatives are being investigated for their potential as:
-
Neuroprotective Agents: For the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2]
-
Enzyme Inhibitors: Targeting specific enzymes involved in various disease pathways.
-
CNS-active agents: Modulating neurotransmitter systems.
The rigid framework of the THIQ moiety allows for the precise positioning of functional groups, leading to high-affinity and selective interactions with biological targets.
Conclusion
(R)-THIQ-1-carboxylic acid is a chiral building block with significant potential in the development of novel therapeutics. Understanding its stereochemistry and having access to reliable methods for its enantioselective synthesis or chiral resolution are crucial for advancing research in this area. This guide has summarized the key aspects of its stereochemistry, analytical characterization, and synthesis, providing a valuable resource for scientists and researchers in the field. Further investigation to obtain and publish detailed quantitative data and a definitive X-ray crystal structure for the (R)-enantiomer would be highly beneficial to the scientific community.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 5. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - PMC [pmc.ncbi.nlm.nih.gov]
(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid: A Phenylalanine Analogue for Advanced Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid (R-Tic), a conformationally constrained analogue of phenylalanine, has emerged as a valuable molecular scaffold in peptidomimetics and drug discovery. Its rigid structure imparts a specific and predictable conformation to peptide backbones, primarily inducing β-turn formation. This conformational restriction can lead to enhanced binding affinity, receptor selectivity, and metabolic stability compared to peptides containing its natural counterpart, phenylalanine. This technical guide provides a comprehensive overview of R-Tic, including its synthesis, conformational properties, and its application as a phenylalanine analogue in the design of bioactive peptides. We present quantitative data on its impact on receptor binding, detailed experimental protocols for its synthesis and evaluation, and visual representations of its role in modulating signaling pathways.
Introduction
The precise three-dimensional structure of a peptide is intrinsically linked to its biological function. Phenylalanine, an aromatic amino acid, plays a crucial role in the structure and function of many peptides and proteins through its hydrophobic and aromatic interactions. However, the conformational flexibility of the phenylalanine residue can be a limitation in drug design, leading to reduced receptor affinity and susceptibility to enzymatic degradation.
To overcome these challenges, medicinal chemists have turned to conformationally constrained amino acid analogues. This compound (R-Tic) is a prime example of such an analogue, where the side chain of phenylalanine is cyclized back onto the amino acid backbone. This bicyclic structure severely restricts the rotational freedom around the N-Cα and Cα-C bonds, thereby locking the peptide backbone into a more defined conformation. This guide will delve into the technical details of R-Tic as a phenylalanine analogue, providing researchers and drug developers with the necessary information to leverage its unique properties in their work.
Synthesis of this compound
The enantiomerically pure synthesis of (R)-Tic is crucial for its application in stereospecific molecular recognition. The Pictet-Spengler reaction is a powerful and widely used method for the synthesis of tetrahydroisoquinolines. By utilizing a chiral starting material, such as an enantiomerically pure amino acid, the chirality can be transferred to the final product.
Synthetic Workflow
The synthesis of this compound can be achieved via a Pictet-Spengler reaction starting from D-phenylalanine. The general workflow involves the condensation of the amino group with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic substitution on the aromatic ring.
Synthetic workflow for (R)-Tic via the Pictet-Spengler reaction.
Detailed Experimental Protocol: Pictet-Spengler Synthesis of (R)-Tic
This protocol is a representative example based on established Pictet-Spengler reaction principles.
Materials:
-
D-Phenylalanine
-
Formaldehyde (37% aqueous solution)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve D-phenylalanine in a mixture of concentrated hydrochloric acid and deionized water.
-
Addition of Formaldehyde: To the stirred solution, add formaldehyde solution dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold deionized water to remove any unreacted starting materials and excess acid.
-
Purification: Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to obtain pure this compound hydrochloride.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and polarimetry to verify the enantiomeric purity.
Conformational Properties and Structural Comparison
The defining feature of R-Tic is its constrained conformation, which it imparts to peptide structures.
Induction of β-Turns
The rigid bicyclic structure of Tic forces the peptide backbone into a specific turn geometry, most commonly a β-turn. This pre-organization reduces the entropic penalty of binding to a receptor, often leading to higher affinity. The type of β-turn (e.g., type I, II, I', or II') is influenced by the stereochemistry of the Tic residue and the surrounding amino acid sequence.
Structural Comparison with Phenylalanine
| Feature | Phenylalanine | This compound (R-Tic) |
| Structure | Acyclic side chain | Bicyclic, constrained structure |
| Conformational Freedom | High (rotation around χ1 and χ2 dihedral angles) | Highly restricted |
| Backbone Dihedral Angles (φ, ψ) | Wide range of allowed values | Restricted to specific regions, favoring turn conformations |
| Impact on Peptide Structure | Can adopt various secondary structures | Primarily induces β-turns |
Quantitative Data: Impact on Biological Activity
The incorporation of R-Tic into bioactive peptides has been shown to significantly enhance their pharmacological properties.
Enhanced Receptor Binding Affinity
The pre-organized conformation induced by R-Tic can lead to a substantial increase in binding affinity for the target receptor. A notable example is the modification of Endomorphin-2, an endogenous opioid peptide.
| Peptide | Sequence | μ-Opioid Receptor Binding Affinity (Ki, nM) |
| Endomorphin-2 | H-Tyr-Pro-Phe -Phe-NH₂ | 0.69 |
| EM-2 Analogue | H-Tyr-Tic-Phe -Phe-NH₂ | 0.18 |
This data demonstrates a four-fold increase in binding affinity upon replacement of Proline with Tic, which constrains the peptide in a favorable binding conformation.
Altered Receptor Selectivity
The conformational constraint imposed by Tic can also influence the selectivity of a peptide for different receptor subtypes.
| Peptide | μ-Receptor Ki (nM) | δ-Receptor Ki (nM) | Selectivity (μ/δ) |
| H-Tyr-D-Tic-Phe-Phe-NH₂ | 2.6 ± 0.4 | 68.5 ± 5.2 | 0.038 |
| H-Tyr-D-Phe-Phe-Phe-NH₂ | 1.8 ± 0.3 | 21.4 ± 2.1 | 0.084 |
The D-Tic containing peptide exhibits higher selectivity for the μ-opioid receptor compared to the D-Phe analogue.
Enzyme Inhibition
Tetrahydroisoquinoline derivatives have been identified as promising inhibitors of various enzymes. While specific data for (R)-Tic-1-carboxylic acid is limited, derivatives of the related tetrahydroisoquinoline-3-carboxylic acid have shown activity against influenza virus polymerase.
| Compound | Target Enzyme | Inhibitory Activity (EC₅₀, µM) |
| THIQ-3-carboxylic acid derivative | Influenza A (H1N1) PA Endonuclease | 4.50[1] |
Further research is warranted to explore the potential of (R)-Tic-1-carboxylic acid derivatives as specific enzyme inhibitors.
Experimental Protocols for Biological Evaluation
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a Tic-containing peptide for its target receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., μ-opioid receptor)
-
Radiolabeled ligand with known affinity for the receptor (e.g., [³H]DAMGO)
-
Tic-containing peptide (test compound)
-
Unlabeled competing ligand with known affinity (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
Preparation: Prepare serial dilutions of the Tic-containing peptide.
-
Incubation: In a microtiter plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the Tic-containing peptide. Include control wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand).
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.
Enzymatic Assay for Influenza PA Endonuclease Inhibition
This protocol can be adapted to evaluate the inhibitory activity of R-Tic derivatives against influenza polymerase.
Materials:
-
Recombinant influenza PA endonuclease
-
Fluorogenic substrate for the endonuclease
-
Assay buffer (e.g., HEPES buffer with MnCl₂)
-
R-Tic derivative (test compound)
-
Positive control inhibitor
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Preparation: Prepare serial dilutions of the R-Tic derivative.
-
Pre-incubation: In a microplate, pre-incubate the PA endonuclease with the R-Tic derivative or control inhibitor for a specified time (e.g., 15 minutes at room temperature).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the R-Tic derivative. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways
The enhanced binding of Tic-containing peptides to their receptors can lead to more potent modulation of downstream signaling pathways.
μ-Opioid Receptor Signaling
Activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR), by a Tic-containing agonist can initiate a cascade of intracellular events leading to analgesia and other physiological effects.
References
An In-depth Technical Guide on the Mechanism of Action of Tetrahydroisoquinoline Carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrahydroisoquinoline (THIQ) carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable diversity of biological activities. This versatile core structure, a fusion of a benzene ring and a partially saturated pyridine ring bearing a carboxylic acid group, has been extensively explored for its therapeutic potential across a range of diseases. The conformational constraint imposed by the bicyclic system, coupled with the varied substitution patterns achievable at multiple positions, allows for the fine-tuning of pharmacological properties, leading to potent and selective modulators of various biological targets.
This technical guide provides a comprehensive overview of the primary mechanisms of action associated with tetrahydroisoquinoline carboxylic acid derivatives. It delves into their roles as antagonists of excitatory amino acid receptors, inhibitors of anti-apoptotic proteins, and modulators of key enzymatic activities. For each mechanism, this guide will detail the underlying signaling pathways, present quantitative data on the potency of representative compounds, and provide established experimental protocols for their investigation. The information is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.
Antagonism of Excitatory Amino Acid Receptors
A significant area of investigation for tetrahydroisoquinoline carboxylic acid derivatives has been their interaction with ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors are crucial for excitatory synaptic transmission and plasticity in the central nervous system, and their dysregulation is implicated in numerous neurological and psychiatric disorders.
NMDA Receptor Antagonism
Certain tetrahydroisoquinoline and decahydroisoquinoline carboxylic acid derivatives have been identified as potent and selective competitive antagonists of the NMDA receptor. These compounds typically mimic the structure of the endogenous co-agonist glycine or the neurotransmitter glutamate, allowing them to bind to the receptor's ligand-binding domain without activating the ion channel. This action blocks the influx of Ca2+, which, in excess, can trigger excitotoxic cell death cascades.
The canonical NMDA receptor signaling pathway is initiated by the binding of glutamate and a co-agonist (glycine or D-serine), leading to the opening of the ion channel and Ca2+ influx. This rise in intracellular Ca2+ activates a multitude of downstream signaling molecules, including calmodulin (CaM), Ca2+/calmodulin-dependent protein kinase II (CaMKII), and protein kinase C (PKC), which in turn modulate synaptic plasticity and gene expression. Competitive antagonists physically occupy the glutamate or glycine binding site, preventing this cascade from occurring.
The following table summarizes the in vitro activity of representative decahydroisoquinoline-3-carboxylic acid derivatives as NMDA receptor antagonists.
| Compound ID | Assay Type | Target | IC50 / Ki | Reference |
| 31a (phosphonate) | [3H]CGS19755 Binding | NMDA Receptor | 55 ± 14 nM (IC50) | [1] |
| 32a (tetrazole) | [3H]CGS19755 Binding | NMDA Receptor | 856 ± 136 nM (IC50) | [1] |
| 31a (phosphonate) | Cortical Wedge (vs. NMDA) | NMDA Receptor | 0.15 ± 0.01 µM (IC50) | [1] |
| 32a (tetrazole) | Cortical Wedge (vs. NMDA) | NMDA Receptor | 1.39 ± 0.29 µM (IC50) | [1] |
| (89) | [3H]CPP Binding | NMDA Receptor | 270 nM (IC50) |
This protocol describes a competitive binding assay to determine the affinity of test compounds for the NMDA receptor.
-
Materials:
-
[3H]CGS 19755 (specific activity ~50-80 Ci/mmol)
-
Rat cortical membranes (prepared from adult rat forebrains)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Test compounds (tetrahydroisoquinoline carboxylic acid derivatives)
-
Unlabeled CGS 19755 (for non-specific binding determination)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM unlabeled CGS 19755 (for non-specific binding) or test compound dilution.
-
50 µL of [3H]CGS 19755 (final concentration ~2-5 nM).
-
100 µL of rat cortical membrane suspension (final concentration ~100-200 µg protein/well).
-
-
Incubate the plate at room temperature for 30 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis using a sigmoidal dose-response curve.
-
AMPA Receptor Antagonism
Derivatives of decahydroisoquinoline-3-carboxylic acid have also been developed as potent and selective competitive antagonists of AMPA receptors. By blocking the binding of glutamate to the AMPA receptor, these compounds inhibit fast excitatory neurotransmission. This mechanism is of interest for the treatment of conditions characterized by excessive AMPA receptor activity, such as epilepsy.
AMPA receptor activation by glutamate leads to the influx of Na+ ions, causing depolarization of the postsynaptic membrane. This depolarization is critical for relieving the Mg2+ block of NMDA receptors and for initiating action potentials. AMPA receptor trafficking to and from the synapse is a key mechanism of synaptic plasticity. Competitive antagonists prevent this initial depolarization step.
The following table presents data for a potent and selective AMPA receptor antagonist from the decahydroisoquinoline-3-carboxylic acid series.
| Compound ID | Assay Type | Target | IC50 / Ki | Reference |
| LY293558 | [3H]AMPA Binding | AMPA Receptor | 0.049 µM (IC50) | |
| LY293558 | [3H]CNQX Binding | AMPA Receptor | 0.038 µM (IC50) | |
| LY293558 | Cortical Slice (vs. AMPA) | AMPA Receptor | 0.35 µM (IC50) |
This protocol outlines a method to assess the functional antagonism of AMPA receptors in a brain slice preparation.
-
Materials:
-
Adult rat brain slices (hippocampal or cortical, 300-400 µm thick)
-
Artificial cerebrospinal fluid (aCSF)
-
AMPA, NMDA, Kainate
-
Test compounds
-
Glass microelectrodes for recording
-
Stimulating electrode
-
Perfusion system
-
-
Procedure:
-
Prepare brain slices using a vibratome and maintain them in oxygenated aCSF.
-
Transfer a slice to a recording chamber and perfuse with oxygenated aCSF.
-
Obtain stable baseline recordings of synaptic responses evoked by electrical stimulation.
-
Bath-apply a known concentration of AMPA (e.g., 10 µM) to induce a stable depolarization.
-
Co-apply increasing concentrations of the test compound and measure the inhibition of the AMPA-induced depolarization.
-
Perform similar experiments with NMDA and Kainate to assess selectivity.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the agonist-induced response at each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Inhibition of Anti-Apoptotic Bcl-2 Family Proteins
A distinct and promising mechanism of action for certain 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives is the inhibition of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, such as Bcl-2 and Myeloid cell leukemia 1 (Mcl-1).[2] These proteins are overexpressed in many cancers, contributing to tumor cell survival and resistance to chemotherapy. By inhibiting these proteins, the tetrahydroisoquinoline derivatives can restore the natural process of apoptosis in cancer cells.
Signaling Pathway
In healthy cells, anti-apoptotic proteins like Bcl-2 and Mcl-1 sequester pro-apoptotic proteins (e.g., Bax, Bak, and BH3-only proteins like Bim and Puma). Upon receiving an apoptotic stimulus, BH3-only proteins are upregulated and displace Bax and Bak from the anti-apoptotic proteins. Liberated Bax and Bak then oligomerize at the mitochondrial outer membrane, leading to its permeabilization and the release of cytochrome c. Cytochrome c, in turn, activates a caspase cascade (initiator caspase-9 and executioner caspase-3), culminating in programmed cell death. Tetrahydroisoquinoline-3-carboxylic acid derivatives that inhibit Bcl-2/Mcl-1 act as BH3-mimetics, binding to the BH3-groove of the anti-apoptotic proteins and preventing them from sequestering pro-apoptotic factors, thereby promoting apoptosis.[2]
Quantitative Data
The following table provides the binding affinities of a lead 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivative and an optimized compound against Bcl-2 and Mcl-1.
| Compound ID | Target | Ki (µM) | Reference |
| 1 | Bcl-2 | 5.2 | [2] |
| 11t | Bcl-2 | 0.89 | [2] |
| 11t | Mcl-1 | 1.25 | [2] |
Experimental Protocol: Fluorescence Polarization Assay
This protocol describes a competitive fluorescence polarization (FP) assay to measure the binding affinity of inhibitors to Bcl-2 family proteins.
-
Materials:
-
Recombinant human Bcl-2 or Mcl-1 protein
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bim)
-
Assay Buffer: 20 mM phosphate buffer (pH 7.4), 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68
-
Test compounds
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 10 µL of the test compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 10 µL of a solution containing the Bcl-2/Mcl-1 protein (final concentration, e.g., 20 nM) and the FITC-Bim peptide (final concentration, e.g., 10 nM) in assay buffer.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader (Excitation: 485 nm, Emission: 535 nm).
-
-
Data Analysis:
-
The data is plotted as mP values versus the logarithm of the inhibitor concentration.
-
The IC50 is determined by fitting the data to a four-parameter logistic equation.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Modulation of Other Biological Targets
Beyond the well-defined roles in glutamate receptor antagonism and apoptosis induction, tetrahydroisoquinoline carboxylic acid derivatives have been shown to interact with a variety of other targets, suggesting a broad therapeutic potential.
Acetylcholinesterase Inhibition
Some C-1 functionalized N-aryl-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.
| Compound ID | Target | IC50 (µM) | Selectivity Index (BChE/AChE) | Reference |
| 3c | AChE | 1.2 ± 0.1 | 5.3 | |
| 3i | AChE | 1.5 ± 0.1 | >6.7 |
Dopamine Receptor Modulation
The tetrahydroisoquinoline scaffold is structurally related to dopamine, and as such, derivatives have been explored as ligands for dopamine receptors. Certain N-alkylated 1,2,3,4-tetrahydroisoquinoline derivatives have shown high affinity and selectivity for the D3 receptor subtype.
| Compound ID | Target | Ki (nM) | D2/D3 Selectivity | Reference |
| 51 | hD3 | 12 | 123-fold |
Structure-Activity Relationships (SAR)
The pharmacological activity of tetrahydroisoquinoline carboxylic acid derivatives is highly dependent on the substitution pattern around the core scaffold.
-
For NMDA Receptor Antagonism: The presence of an acidic group (phosphonate or tetrazole) at the 6-position of the decahydroisoquinoline ring is crucial for potent activity. The stereochemistry of the chiral centers in the decahydroisoquinoline ring significantly impacts affinity.[1]
-
For AMPA Receptor Antagonism: A two-carbon spacer separating a tetrazole from the decahydroisoquinoline nucleus at the 6-position maximizes antagonist activity.
-
For Bcl-2/Mcl-1 Inhibition: The nature and position of substituents on the phenyl ring at the 1-position and on the nitrogen at the 2-position of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid core are critical for binding affinity and selectivity against different Bcl-2 family members.[2]
-
For Acetylcholinesterase Inhibition: The presence of a methoxy group on the N-aryl substituent tends to increase selectivity for AChE over butyrylcholinesterase (BChE). The nature of the functional group at the C-1 position also significantly influences inhibitory potency.
-
For Dopamine D3 Receptor Affinity: The derivatization of the nitrogen atom with a butyl-arylamide chain and specific substitutions on the tetrahydroisoquinoline ring system are key for high affinity and selectivity for the D3 receptor.
Conclusion
Tetrahydroisoquinoline carboxylic acid and its derivatives constitute a remarkably versatile class of compounds with a wide array of well-defined mechanisms of action. Their ability to potently and selectively modulate key biological targets, including excitatory amino acid receptors, anti-apoptotic proteins, and various enzymes, underscores their significant therapeutic potential. The structure-activity relationships elucidated for these different activities provide a rational basis for the design of new and improved drug candidates. The experimental protocols detailed in this guide offer a standardized framework for the continued investigation and characterization of this important class of molecules. As research in this area continues, it is anticipated that tetrahydroisoquinoline carboxylic acid derivatives will play an increasingly important role in the development of novel therapies for a broad spectrum of human diseases.
References
- 1. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid [(R)-THIC] is a chiral cyclic amino acid analog that serves as a valuable scaffold in medicinal chemistry. Its rigid structure and stereochemical properties make it an attractive building block for the design of novel therapeutic agents, particularly those targeting the central nervous system (CNS). While direct and extensive pharmacological data for (R)-THIC is limited in publicly available literature, the broader class of 1,2,3,4-tetrahydroisoquinoline derivatives has been a subject of significant investigation. These studies reveal a propensity for this structural motif to interact with various CNS receptors, most notably ionotropic glutamate receptors such as the N-methyl-D-aspartate (NMDA) receptor. This technical guide synthesizes the available information on the pharmacological profile of (R)-THIC, drawing insights from studies on its derivatives to provide a comprehensive overview of its potential biological activities, mechanisms of action, and the experimental methodologies used for its characterization.
Introduction
The 1,2,3,4-tetrahydroisoquinoline core is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic molecules with diverse biological activities.[1] The incorporation of a carboxylic acid at the 1-position introduces a key pharmacophoric element, allowing for interactions with the binding sites of various receptors and enzymes. The stereochemistry at this position is often a critical determinant of biological activity. This guide focuses on the (R)-enantiomer of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, providing a detailed examination of its pharmacological context based on available data for its derivatives.
Receptor Binding Profile of Tetrahydroisoquinoline-1-carboxylic Acid Derivatives
Table 1: NMDA Receptor Binding Affinity of 1-Aryl-1,2,3,4-Tetrahydroisoquinoline Derivatives
| Compound | Enantiomer | Target | Radioligand | Ki (µM) | Reference |
| 1-(2-methylphenyl)-8-methyl-1,2,3,4-tetrahydroisoquinoline | (S) | NMDA Receptor (PCP site) | [³H]MK-801 | 0.0374 | [2] |
| 1-(2-methylphenyl)-8-methyl-1,2,3,4-tetrahydroisoquinoline | (R) | NMDA Receptor (PCP site) | [³H]MK-801 | ~3.37 | [2] |
Note: The Ki for the (R)-enantiomer was calculated based on the reported 90-fold lower potency compared to the (S)-enantiomer.
This significant difference in binding affinity between the (S) and (R) enantiomers of a closely related derivative underscores the importance of stereochemistry in the interaction with the NMDA receptor.[2] While this data pertains to the phencyclidine (PCP) binding site within the ion channel of the NMDA receptor, other derivatives of the tetrahydroisoquinoline-3-carboxylic acid scaffold have been shown to act as competitive antagonists at the glutamate binding site.[2] For example, 1,2,3,4-tetrahydro-5-(2-phosphonoethyl)-3-isoquinolinecarboxylic acid has an IC50 of 270 nM in a [³H]CPP binding assay, indicating potent interaction with the glutamate binding site of the NMDA receptor.
Potential Signaling Pathways
Based on the interaction of its derivatives with the NMDA receptor, this compound could potentially modulate glutamatergic signaling pathways. Antagonism of the NMDA receptor would lead to a reduction in calcium influx into postsynaptic neurons, a key event in excitatory neurotransmission.
Figure 1. Potential mechanism of action of an (R)-THIC derivative as an NMDA receptor antagonist.
Experimental Protocols
The following are detailed methodologies for key experiments that would be used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay for NMDA Receptor Affinity
This protocol is adapted from standard procedures for determining the binding affinity of a test compound to the NMDA receptor.
Figure 2. Workflow for NMDA receptor radioligand binding assay.
Methodology:
-
Membrane Preparation: Rat cortical tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in fresh buffer to a final protein concentration of approximately 1 mg/mL.
-
Assay: In a 96-well plate, the following are added in order:
-
Assay buffer
-
Test compound (this compound) at various concentrations.
-
Radioligand (e.g., [³H]MK-801 for the PCP site) at a concentration close to its Kd.
-
Membrane preparation.
-
For non-specific binding, a high concentration of a known NMDA receptor ligand (e.g., unlabeled MK-801) is added.
-
-
Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Functional Assay: Calcium Flux Measurement
This protocol describes a method to assess the functional activity (agonist or antagonist) of this compound at the NMDA receptor.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the appropriate NMDA receptor subunits (e.g., GluN1/GluN2A) are cultured in 96-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.
-
Compound Addition: The test compound (this compound) is added to the wells at various concentrations.
-
Agonist Stimulation: After a short incubation with the test compound, the cells are stimulated with a known NMDA receptor agonist (e.g., glutamate and glycine).
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The response in the presence of the test compound is compared to the response with the agonist alone. For antagonists, the IC50 value is determined. For agonists, the EC50 value is determined.
Conclusion and Future Directions
While the direct pharmacological profile of this compound is not yet well-defined in the public domain, the existing literature on its derivatives strongly suggests that it is a promising scaffold for the development of CNS-active agents, particularly modulators of the NMDA receptor. The pronounced stereoselectivity observed in related compounds highlights the importance of evaluating the individual enantiomers of any new derivative.
Future research should focus on systematically characterizing the binding affinities and functional activities of (R)-THIC at a broad range of CNS receptors and ion channels. In vivo studies will also be crucial to determine its pharmacokinetic properties, brain penetration, and efficacy in relevant animal models of neurological and psychiatric disorders. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing molecule.
References
- 1. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources of Tetrahydroisoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydroisoquinoline alkaloids (TIQAs) represent a large and structurally diverse family of natural products with a wide array of pharmacological activities.[1] Their core chemical scaffold, the 1,2,3,4-tetrahydroisoquinoline nucleus, is found in numerous compounds isolated from a variety of natural sources, including plants, fungi, and even within mammals.[2][3] This guide provides an in-depth overview of the natural origins of TIQAs, presenting quantitative data on their occurrence, detailed experimental protocols for their isolation and analysis, and a review of their interactions with key signaling pathways.
Natural Occurrence of Tetrahydroisoquinoline Alkaloids
TIQAs are biosynthesized in a wide range of organisms. While they are most famously associated with the plant kingdom, evidence of their production and metabolism has been found in other domains of life.
Plants
Plants are the most prolific source of TIQAs, with thousands of these compounds identified to date.[4] They are particularly abundant in specific plant families known for their rich alkaloid content.
-
Papaveraceae (Poppy Family): This family is arguably the most well-known source of TIQAs, primarily due to the opium poppy, Papaver somniferum. This plant produces a complex mixture of alkaloids, including the TIQAs morphine, codeine, thebaine, papaverine, and noscapine.[5] These compounds are typically found in the latex of the immature seed capsules.[6] Other species within the Papaver genus also produce a variety of TIQAs.[7]
-
Berberidaceae (Barberry Family): The genus Berberis is a significant source of the TIQA berberine. Berberis vulgaris (barberry) is a well-studied example, with berberine being a major alkaloid constituent in its roots, bark, stems, and leaves.[8]
-
Lauraceae (Laurel Family): This family is another rich source of benzylisoquinoline alkaloids.
-
Ranunculaceae (Buttercup Family): Various species within this family have been found to contain TIQAs.[9]
-
Cactaceae (Cactus Family): The peyote cactus, Lophophora williamsii, is renowned for its production of the psychoactive TIQA mescaline.[10] It also contains other TIQAs such as pellotine, anhalonidine, and hordenine.[10] Simple TIQAs are also found in other cacti belonging to the Chenopodiaceae and Fabaceae families.[9][11]
-
Other Plant Sources: TIQAs are also found in various other plant families. For instance, salsolinol is a TIQA found in cocoa (Theobroma cacao).[10]
Fungi
While less common than in plants, some fungi have been shown to produce isoquinoline alkaloids. For example, an endophytic fungus, Aspergillus puniceus, isolated from cigar tobacco has been found to produce several isoquinoline alkaloids with antifungal properties.[12]
Animals and Mammals
Interestingly, TIQAs can also be formed endogenously in mammals, including humans.[13] These are often referred to as "mammalian alkaloids." Their biosynthesis typically involves the condensation of dopamine with aldehydes or pyruvic acid derivatives.[13] For example, salsolinol can be formed from the condensation of dopamine with acetaldehyde, a metabolite of ethanol.[14] The formation and potential roles of these endogenous TIQAs in neurological processes are areas of active research.[13][15]
Quantitative Data on Tetrahydroisoquinoline Alkaloids in Natural Sources
The concentration of TIQAs in natural sources can vary significantly depending on the species, cultivar, geographical location, harvesting time, and the specific part of the organism being analyzed. The following tables summarize some of the reported quantitative data for key TIQAs in their respective natural sources.
| Alkaloid | Plant Source | Plant Part | Concentration | Reference(s) |
| Morphine | Papaver somniferum | Dried Capsules | 152 - 676 mg/100g | [16] |
| Papaver somniferum | Dried Capsules (average) | 362 mg/100g | [1][16] | |
| Papaver somniferum (Turkish lines) | Capsules | 0.110 - 1.140% | [8] | |
| Papaver somniferum (Turkish varieties) | Capsules | 0.46 - 1.84% | [17] | |
| Papaver somniferum (ornamental) | Dried Capsules | 48 - 616 mg/100g | [16] | |
| Papaver somniferum | Poppy Straw | 0.3 - 1.3% | [18] | |
| Papaver setigerum | Opium | 2% | ||
| Codeine | Papaver somniferum | Dried Capsules | 0 - 83 mg/100g | [16] |
| Papaver somniferum | Dried Capsules (average) | 25 mg/100g | [1][16] | |
| Papaver somniferum (Turkish lines) | Capsules | 0.005 - 0.27% | [8] | |
| Papaver somniferum (Turkish varieties) | Capsules | 0.08 - 0.30% | [17] | |
| Papaver somniferum (high codeine variety) | Poppy Straw | 0.8 - 4.2% | [3] | |
| Papaver setigerum | Opium | 3% | ||
| Thebaine | Papaver somniferum (Turkish lines) | Capsules | 0.005 - 0.134% | [8] |
| Papaver somniferum (Turkish varieties) | Capsules | 0.031 - 0.093% | [17] | |
| Papaverine | Papaver somniferum | Dried Capsules | 0 - 138 mg/100g | [16] |
| Papaver somniferum | Dried Capsules (average) | 29 mg/100g | [1][16] | |
| Papaver somniferum (Turkish lines) | Capsules | 0.001 - 0.440% | [8] | |
| Papaver somniferum (Turkish varieties) | Capsules | 0.002 - 0.047% | [17] | |
| Papaver setigerum | Opium | 5% | ||
| Noscapine | Papaver somniferum (Turkish lines) | Capsules | 0.006 - 0.418% | [8] |
| Papaver somniferum (Turkish varieties) | Capsules | 0.017 - 0.094% | [17] | |
| Papaver setigerum | Opium | 10% | ||
| Total Alkaloids | Papaver somniferum | Dry Matter | 683.32 - 25,034.84 µg/g | [12] |
| Papaver somniferum ('Meara' variety) | Capsule Wall | 2.69% d.w. | [4] | |
| Papaver somniferum ('Morgana' variety) | Placenta | 3.72% d.w. | [4] |
| Alkaloid | Plant Source | Plant Part | Concentration | Reference(s) |
| Berberine | Berberis vulgaris | Root | ~5% | [1] |
| Berberis vulgaris | Root Extract | 10.29% w/w (berberine chloride) | [19] | |
| Berberis vulgaris | Tincture | 1.369 mg/ml | [2] | |
| Berberis asiatica | 4.3% | [1] | ||
| Berberis lycium | 4.0% | [1] | ||
| Berberis aristata | 3.8% | [1] |
| Alkaloid | Plant Source | Plant Part | Concentration | Reference(s) |
| Mescaline | Lophophora williamsii | Fresh Cactus | ~0.4% | [10] |
| Lophophora williamsii | Dried Cactus | 3 - 6% | [10] | |
| Lophophora williamsii | Dried Cactus | 6% (30% of total alkaloids) | [20] | |
| Pellotine | Lophophora williamsii | Dried Cactus | 0.74% (17% of total alkaloids) | [20] |
| Anhalonidine | Lophophora williamsii | Dried Cactus | 5% (14% of total alkaloids) | [20] |
| Hordenine | Lophophora williamsii | Dried Cactus | 8% of total alkaloids | [10] |
| Total Alkaloids | Lophophora williamsii | Whole Fresh Plant | 0.47% | [20] |
| Alkaloid | Food Source | Concentration | Reference(s) |
| Salsolinol | Cocoa Powder | up to 25 µg/g | [10][18][21] |
| Dark Chocolate | up to 20 µg/g | [21] | |
| Milk Chocolate | up to 5 µg/g | [21] |
Experimental Protocols
The extraction and isolation of TIQAs from natural sources are critical steps for their characterization and further investigation. The choice of methodology depends on the specific alkaloid, the source material, and the intended scale of purification.
General Workflow for TIQA Extraction and Isolation
The following diagram illustrates a typical workflow for the extraction and isolation of TIQAs from plant material.
Detailed Methodologies
1. Extraction of Opium Alkaloids from Papaver somniferum Capsules
This protocol provides a general outline for the extraction of major alkaloids from dried poppy capsules.
-
Materials:
-
Dried and finely ground Papaver somniferum capsules
-
Methanol or Ethanol
-
Dilute sulfuric acid (e.g., 1%)
-
Ammonium hydroxide or sodium hydroxide solution
-
Chloroform or dichloromethane
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
-
-
Procedure:
-
Maceration: Macerate the powdered poppy capsules in methanol or ethanol at room temperature for 24-48 hours. Alternatively, a Soxhlet extraction can be performed for more exhaustive extraction.
-
Filtration: Filter the mixture to separate the plant debris from the solvent extract.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acidification: Dissolve the crude extract in a dilute acidic solution (e.g., 1% sulfuric acid) to protonate the alkaloids, rendering them water-soluble.
-
Defatting: Extract the acidic solution with a non-polar solvent like hexane or petroleum ether to remove fats and other non-polar impurities. Discard the organic layer.
-
Basification: Adjust the pH of the aqueous layer to approximately 9-10 with ammonium hydroxide or sodium hydroxide solution to deprotonate the alkaloids, making them soluble in organic solvents.
-
Liquid-Liquid Extraction: Extract the basic aqueous solution multiple times with chloroform or dichloromethane. The alkaloids will partition into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid mixture.
-
2. Isolation of Berberine from Berberis vulgaris Root
This protocol describes a method for the isolation of berberine.
-
Materials:
-
Dried and powdered Berberis vulgaris root
-
Methanol
-
Hydrochloric acid (HCl)
-
Ammonium hydroxide (NH₄OH)
-
Chloroform
-
Silica gel for column chromatography
-
Appropriate solvents for column elution (e.g., chloroform-methanol gradients)
-
-
Procedure:
-
Extraction: Extract the powdered root material with hot methanol.
-
Acidification and Filtration: Concentrate the methanolic extract and then dissolve it in 1% HCl. Filter the solution to remove any insoluble material.
-
Basification and Extraction: Alkalinize the filtered solution to pH 8 with concentrated NH₄OH. Extract the solution with chloroform. The tertiary alkaloids, including berberine, will move into the chloroform layer.[22]
-
Concentration: Evaporate the chloroform to obtain the crude alkaloid fraction.[22]
-
Column Chromatography: Subject the crude fraction to column chromatography on silica gel. Elute with a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration).[22]
-
Fraction Collection and Analysis: Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify those containing berberine.
-
Crystallization: Combine the berberine-rich fractions, evaporate the solvent, and recrystallize from a suitable solvent (e.g., methanol) to obtain pure berberine crystals.
-
3. Extraction of Alkaloids from Cactaceae (e.g., Lophophora williamsii)
This protocol provides a general method for extracting alkaloids, with an emphasis on mescaline, from cactus material.
-
Materials:
-
Dried and pulverized cactus material
-
Methanol
-
Hydrochloric acid (HCl) or Citric Acid
-
Sodium hydroxide (NaOH)
-
Non-polar solvent (e.g., xylene, dichloromethane, or chloroform)
-
Separatory funnel
-
-
Procedure:
-
Acidic Extraction: Macerate the powdered cactus in an acidic aqueous solution (e.g., water with added HCl or citric acid to achieve a pH of around 4). This can be done with heating to improve extraction efficiency.[23]
-
Filtration and Concentration: Filter the mixture to remove the solid plant material. The resulting aqueous solution can be concentrated by boiling.[23]
-
Defatting: Extract the acidic aqueous solution with a non-polar solvent like xylene to remove fats and other non-polar compounds. The alkaloids will remain in the aqueous layer as their salt forms. Discard the organic layer.[23]
-
Basification: Make the aqueous solution strongly basic (pH > 10) by adding a solution of sodium hydroxide. This converts the alkaloid salts into their free base forms.
-
Solvent Extraction: Extract the basic aqueous solution multiple times with a non-polar solvent (e.g., xylene or dichloromethane). The free base alkaloids will now partition into the organic layer.
-
Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous salt (e.g., sodium sulfate), and then evaporate the solvent to obtain the crude alkaloid extract.
-
Signaling Pathways of Tetrahydroisoquinoline Alkaloids
Many TIQAs exert their pharmacological effects by interacting with G-protein coupled receptors (GPCRs), particularly dopamine and adrenergic receptors in the central and peripheral nervous systems.
Interaction with Dopamine Receptors
Several TIQAs have been shown to interact with dopamine receptors. For instance, salsolinol is a dopaminergic compound that binds to the D₂ receptor family, with a notable affinity for the D₃ subtype.[10] The general signaling cascade for D₂-like dopamine receptors, which are coupled to Gαi/o proteins, is depicted below.
Activation of D₂-like receptors by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity.[24] This cascade can modulate various cellular processes, including neurotransmitter release and gene expression.
Interaction with Adrenergic Receptors
Certain TIQAs also exhibit affinity for adrenergic receptors. The α₁-adrenergic receptors, which are coupled to Gq proteins, are one such target. The signaling pathway initiated by the activation of α₁-adrenergic receptors is as follows:
Upon agonist binding, the α₁-adrenergic receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events lead to a variety of physiological responses, including smooth muscle contraction.[9]
Conclusion
The natural world offers a vast and diverse repository of tetrahydroisoquinoline alkaloids. From the potent analgesics of the opium poppy to the psychoactive compounds of the peyote cactus, TIQAs continue to be a significant source of lead compounds for drug discovery and development. A thorough understanding of their natural sources, quantitative distribution, and mechanisms of action is crucial for harnessing their therapeutic potential. This guide provides a foundational overview for researchers and scientists working in this exciting field, highlighting the key aspects of TIQA chemistry, biology, and pharmacology. Further research into the less-explored natural sources and the intricate details of their signaling pathways will undoubtedly unveil new opportunities for therapeutic innovation.
References
- 1. kirj.ee [kirj.ee]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. US20130205452A1 - Papaver somniferum with high concentration of codeine - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Opium - Wikipedia [en.wikipedia.org]
- 6. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acikerisim.selcuk.edu.tr [acikerisim.selcuk.edu.tr]
- 8. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 9. Peyote - Wikipedia [en.wikipedia.org]
- 10. Erowid Cacti Vault : Extracting alkaloids from Trichocereus cacti [erowid.org]
- 11. ojs.openagrar.de [ojs.openagrar.de]
- 12. researchgate.net [researchgate.net]
- 13. Poppy straw - Wikipedia [en.wikipedia.org]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
- 16. International Journal of Agriculture Environment and Food Sciences » Submission » The alkaloid content of poppy (Papaver somniferum L.) varieties in Turkey by their correlation and path coefficient relationships [dergipark.org.tr]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. forendex.southernforensic.org [forendex.southernforensic.org]
- 19. sacredcacti.com [sacredcacti.com]
- 20. scribd.com [scribd.com]
- 21. researchgate.net [researchgate.net]
- 22. Erowid Cacti Vault : San Pedro Alkaloid Extraction [erowid.org]
- 23. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 24. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
The Role of (R)-THIQ-1-carboxylic Acid in Central Nervous System Research: A Technical Overview of the Tetrahydroisoquinoline Scaffold
Introduction
(R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, hereafter referred to as (R)-THIQ-1-carboxylic acid, is a chiral molecule belonging to the broad class of tetrahydroisoquinoline (THIQ) compounds. While direct, in-depth research on the specific role of (R)-THIQ-1-carboxylic acid in the central nervous system (CNS) is limited in publicly available scientific literature, its structural backbone, the THIQ scaffold, is of significant interest to researchers, scientists, and drug development professionals. The THIQ framework is a "privileged scaffold" in medicinal chemistry, meaning it is a common structural motif found in a variety of biologically active and clinically used drugs, particularly those targeting the CNS.[1]
This technical guide will provide an overview of the importance of the THIQ scaffold in CNS research, highlighting the roles of various derivatives. It will also touch upon the general use of THIQ-carboxylic acids as chiral building blocks in the synthesis of more complex, biologically active molecules. Due to the lack of specific data for (R)-THIQ-1-carboxylic acid, this document will focus on the broader family of THIQ derivatives to provide context for its potential, yet currently underexplored, role in neuroscience.
The Tetrahydroisoquinoline (THIQ) Scaffold in CNS Drug Discovery
The THIQ core structure is a recurring feature in a multitude of natural and synthetic compounds that exhibit a wide array of pharmacological activities.[2] Its rigid, bicyclic structure allows for the precise spatial orientation of various substituents, which can lead to high-affinity interactions with biological targets in the CNS.
Key Areas of CNS Research Involving THIQ Derivatives:
-
Neurodegenerative Diseases: Derivatives of the THIQ scaffold are being investigated for their potential neuroprotective effects, with applications in conditions such as Parkinson's and Alzheimer's disease.[3] Some THIQ compounds, like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have shown neuroprotective properties by scavenging free radicals and inhibiting glutamate-induced excitotoxicity.[3] Conversely, other endogenous THIQs, such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), have been implicated as potential neurotoxins.[4]
-
Depression and Anxiety: The parent compound, 1,2,3,4-tetrahydroisoquinoline (TIQ), has demonstrated antidepressant-like effects in animal models.[5] This has spurred interest in developing novel THIQ analogs as potential treatments for depressive disorders.
-
Dopaminergic and Adrenergic Systems: Certain THIQs can interact with dopamine and adrenergic receptors. For example, TIQ and salsolinol have been shown to act as antagonists at the agonistic conformation of dopamine receptors, suggesting a role as endogenous regulators of the dopaminergic system.[6]
-
Orexin Receptors: THIQ derivatives have been developed as selective antagonists for the orexin 1 receptor (OX1R), which is involved in motivation and reward pathways in the brain.[7]
-
Opioid Receptors: The THIQ scaffold has been utilized in the design of potent and selective kappa opioid receptor antagonists.[8]
Role of (R)-THIQ-1-carboxylic Acid as a Synthetic Intermediate
While direct biological data on (R)-THIQ-1-carboxylic acid is scarce, its primary role in CNS research appears to be that of a chiral starting material for the synthesis of more elaborate molecules. The presence of both a chiral center at the 1-position and a carboxylic acid functional group makes it a versatile building block. The carboxylic acid can be readily converted into other functional groups, such as amides, esters, and alcohols, allowing for the exploration of a wide chemical space in drug discovery programs.
The stereochemistry at the C1 position is often crucial for the biological activity of THIQ derivatives. Therefore, the availability of enantiomerically pure starting materials like (R)- and (S)-THIQ-1-carboxylic acid is critical for the synthesis of stereospecifically active compounds.
Illustrative Synthetic Utility:
The general synthetic utility of THIQ-carboxylic acids can be conceptualized in the workflow below.
References
- 1. mdpi.com [mdpi.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Benzyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neurotoxic Compound, Disturbs the Behavioral and Biochemical Effects of l-DOPA: In Vivo and Ex Vivo Studies in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. A possible physiological role for cerebral tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mammalian alkaloids: conversions of tetrahydroisoquinoline-1-carboxylic acids derived from dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activities of tetrahydroisoquinoline compounds
An In-Depth Technical Guide to the Biological Activities of Tetrahydroisoquinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic molecules, exhibiting a remarkable diversity of biological activities.[][2] This structural framework has garnered significant attention in medicinal chemistry, leading to the development of numerous compounds with therapeutic potential.[3][4] This technical guide provides a comprehensive overview of the principal biological activities of THIQ derivatives, with a focus on their anticancer, neuroprotective, antimicrobial, antiviral, and anti-inflammatory properties. The content herein is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug discovery and development, offering quantitative data for comparative analysis, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways.
Anticancer Activities
Tetrahydroisoquinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[3][5][6] These mechanisms include the inhibition of crucial enzymes involved in cell cycle progression and DNA synthesis, disruption of microtubule dynamics, and induction of apoptosis.[5]
Inhibition of Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2)
Certain THIQ analogs have been identified as potent inhibitors of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), two critical targets in cancer therapy.[3] DHFR is essential for the synthesis of nucleotides, and its inhibition leads to the disruption of DNA replication and cell death.[] CDK2, in complex with cyclin E, plays a pivotal role in the G1/S phase transition of the cell cycle, and its inhibition results in cell cycle arrest.[7]
Signaling Pathways
KRas Inhibition
The Kirsten rat sarcoma viral oncogene homolog (KRas) is a frequently mutated oncogene in various cancers.[8] Specific THIQ derivatives have been shown to inhibit KRas signaling, presenting a promising avenue for targeted cancer therapy.[]
Signaling Pathway
Quantitative Anticancer Activity Data
| Compound ID | Cancer Cell Line | Target | IC₅₀ (µM) | Reference |
| GM-3-18 | Colon Cancer Cell Lines | KRas | 0.9 - 10.7 | [] |
| GM-3-121 | MCF-7 (Breast) | - | 0.002 (0.43 µg/mL) | [] |
| GM-3-121 | MDA-MB-231 (Breast) | - | 0.002 (0.37 µg/mL) | [] |
| GM-3-121 | Ishikawa (Endometrial) | - | 0.00005 (0.01 µg/mL) | [] |
| Compound 7e | A549 (Lung) | CDK2 | 0.155 | [3] |
| Compound 8d | MCF7 (Breast) | DHFR | 0.170 | [3] |
| Quercetin-THIQ (2a) | HeLa (Cervical) | - | >100 | [9] |
| Quercetin-THIQ (2b) | HeLa (Cervical) | - | 84.5 | [9] |
| Quercetin-THIQ (2a) | MDA-MB-231 (Breast) | - | >200 | [9] |
| Quercetin-THIQ (2b) | MDA-MB-231 (Breast) | - | >200 | [9] |
| Quercetin-THIQ (2a) | MDA-MB-468 (Breast) | - | >200 | [9] |
| Quercetin-THIQ (2b) | MDA-MB-468 (Breast) | - | 186.2 | [9] |
Experimental Protocols
MTT Cell Viability Assay
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the THIQ compounds and a vehicle control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Annexin V-FITC/Propidium Iodide Apoptosis Assay
Methodology:
-
Cell Treatment: Treat cells with the THIQ compound at its IC₅₀ concentration for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
Methodology:
-
Cell Treatment and Harvesting: Treat cells with the THIQ compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Neuroprotective Activities
Several THIQ derivatives, notably 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have demonstrated significant neuroprotective effects in various models of neurodegenerative diseases, including Parkinson's disease.[7][10] These compounds are thought to exert their protective effects through multiple mechanisms, including scavenging of free radicals and modulation of glutamatergic neurotransmission.[7]
Quantitative Neuroprotective Activity Data
| Compound | Model | Effect | Concentration/Dose | Reference |
| 1MeTIQ | Kainate-induced excitotoxicity (in vivo) | Prevents release of excitatory amino acids | - | [7] |
| 1MeTIQ | Glutamate-induced cell death (in vitro) | Prevents cell death and ⁴⁵Ca²⁺ influx | - | [7] |
| Salsolinol (R and S enantiomers) | MPP⁺-induced toxicity in SH-SY5Y cells | Neuroprotective | 50 µM | [11] |
| N-methyl-(R)-salsolinol | MPP⁺-induced toxicity in SH-SY5Y cells | Neuroprotective | 50 µM | [11] |
| 1MeTIQ | Rotenone-induced neurodegeneration (in vivo) | Prevents dopamine loss | 50 mg/kg i.p. | [12] |
Experimental Protocols
Neuronal Cell Viability Assay (MPTP/MPP⁺ Model)
Methodology:
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in appropriate plates.
-
Pre-treatment: Pre-treat the cells with various concentrations of the THIQ compound for a specified duration.
-
Toxin Induction: Induce neurotoxicity by adding MPP⁺ (the active metabolite of MPTP) to the cell culture medium.
-
Incubation: Co-incubate the cells with the THIQ compound and MPP⁺ for 24-48 hours.
-
Viability Assessment: Assess cell viability using the MTT assay as described previously.
Antimicrobial Activities
The THIQ scaffold is a key component of several natural and synthetic compounds with potent antimicrobial activity against a range of pathogens, including bacteria and fungi.[13][14]
Quantitative Antimicrobial Activity Data
| Compound Class/ID | Microorganism | MIC (µg/mL) | Reference |
| Alkynyl isoquinolines (HSN584, HSN739) | Gram-positive bacteria (e.g., S. aureus, MRSA) | 4 - 16 | [13] |
| C1-substituted THIQs (3c, 3d, 3f) | Methicillin-resistant Staphylococcus aureus (MRSA) | 60 | [15] |
| C1-substituted THIQs (3g, 3i, 3l) | Methicillin-resistant Staphylococcus aureus (MRSA) | 80 | [15] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
Methodology:
-
Compound Dilution: Prepare two-fold serial dilutions of the THIQ compounds in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism.
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions.
-
Incubation: Incubate the plate under conditions suitable for the growth of the microorganism.
-
MIC Reading: Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antiviral Activities
THIQ derivatives have emerged as promising antiviral agents, with activity reported against a variety of viruses, including SARS-CoV-2.[4][12]
Quantitative Antiviral Activity Data
| Compound ID | Virus | Cell Line | EC₅₀ (µM) | Reference |
| trans-1 | SARS-CoV-2 | Vero E6 | 3.15 | [12] |
| trans-2 | SARS-CoV-2 | Vero E6 | 12.02 | [12] |
| trans-1 | SARS-CoV-2 | Calu-3 | 2.78 | [12] |
| Avir-7 | Coronavirus 229E | - | - (SI = 560) | [4] |
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
Methodology:
-
Cell Seeding: Seed host cells (e.g., Vero E6) in a 96-well plate.
-
Compound and Virus Addition: Add serial dilutions of the THIQ compounds to the cells, followed by the addition of the virus.
-
Incubation: Incubate the plate until a cytopathic effect is observed in the virus control wells.
-
Staining: Fix and stain the cells with a dye such as crystal violet.
-
Analysis: Quantify the cell viability, for example, by measuring the absorbance of the eluted dye, and calculate the EC₅₀ value.
Anti-inflammatory Activities
THIQ compounds have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).[16]
Quantitative Anti-inflammatory Activity Data
| Compound Class | Model | Target | IC₅₀ (µM) | Reference |
| Cembrene diterpenoids (SC-9) | LPS-induced RAW 264.7 cells | NO production | 3.85 | [17] |
| Hesperetin derivative (f15) | LPS-induced RAW 264.7 cells | NO production | 1.55 | [8] |
| Corilagin | LPS-induced RAW 264.7 cells | NO production | - (65.69% inhibition at 75 µM) | [16] |
Experimental Protocols
Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of the THIQ compounds for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.
Conclusion
The tetrahydroisoquinoline scaffold represents a versatile and valuable framework in the design and development of novel therapeutic agents. The diverse biological activities, including potent anticancer, neuroprotective, antimicrobial, antiviral, and anti-inflammatory effects, underscore the significant potential of this class of compounds. This technical guide has provided a comprehensive summary of these activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. It is anticipated that this resource will be of great value to researchers and professionals in the field, facilitating further exploration and optimization of THIQ derivatives for the treatment of a wide range of human diseases.
References
- 2. researchgate.net [researchgate.net]
- 3. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Computational Development of Inhibitors of Plasmid-Borne Bacterial Dihydrofolate Reductase [mdpi.com]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactome | Cyclin E:CDK2-mediated phosphorylation of RB1 [reactome.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Advances and Challenges in KRAS Mutation Detection and Clinical Implications | MDPI [mdpi.com]
- 14. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory activity of hydrosols from Tetragonia tetragonoides in LPS-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Corilagin potential in inhibiting oxidative and inflammatory stress in LPS-induced murine macrophage cell lines (RAW 264.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid, a valuable chiral building block in the development of pharmaceuticals and other biologically active molecules. The primary method detailed is the catalytic asymmetric Pictet-Spengler reaction, a powerful tool for the construction of the tetrahydroisoquinoline core with high enantioselectivity.
Overview of the Synthetic Strategy
The asymmetric synthesis of this compound is most effectively achieved through a catalytic asymmetric Pictet-Spengler reaction. This reaction involves the cyclization of a β-phenylethylamine with an aldehyde or its equivalent in the presence of a chiral catalyst. For the synthesis of the target carboxylic acid, a glyoxylic acid derivative is a common choice for the carbonyl component. The stereochemistry at the newly formed C1 center is controlled by the chiral catalyst.
Alternative methods include the use of chiral auxiliaries, enzymatic resolutions, and asymmetric hydrogenation of a corresponding dihydroisoquinoline precursor. However, the catalytic asymmetric Pictet-Spengler reaction offers a more direct and atom-economical route.
Catalytic Asymmetric Pictet-Spengler Reaction
The general scheme for the catalytic asymmetric Pictet-Spengler reaction for the synthesis of this compound is as follows:
-
Reactants : β-Phenylethylamine and a glyoxylic acid derivative.
-
Catalyst : Chiral Brønsted acids, such as chiral phosphoric acids (e.g., TRIP or SPINOL-derived phosphoric acids), or chiral thiourea-based organocatalysts are commonly employed.[1][2]
-
Solvent : A non-polar aprotic solvent like toluene, dichloromethane (DCM), or chloroform is typically used.
-
Temperature : The reaction is generally performed at temperatures ranging from room temperature down to -78 °C to enhance enantioselectivity.
A generalized workflow for this synthetic approach is illustrated in the diagram below.
Figure 1: Generalized workflow for the asymmetric Pictet-Spengler synthesis.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the asymmetric Pictet-Spengler reaction to generate 1-substituted tetrahydroisoquinolines, based on literature for analogous substrates. Specific data for the unsubstituted 1-carboxylic acid may vary.
| Catalyst Type | Catalyst Loading (mol%) | Aldehyde/Keto-acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| Chiral Phosphoric Acid | 1 - 10 | Glyoxylic Acid Derivatives | Toluene | 0 to 25 | 12 - 48 | 70 - 95 | 85 - 99 |
| Chiral Thiourea | 5 - 20 | Glyoxylic Acid Derivatives | DCM | -20 to 25 | 24 - 72 | 60 - 90 | 80 - 98 |
| Norcoclaurine Synthase | Enzyme dependent | Various Aldehydes | Buffer | 25 - 37 | 1 - 24 | >85 | >95 |
Detailed Experimental Protocol: Catalytic Asymmetric Pictet-Spengler Reaction
This protocol is a generalized procedure based on established methods for similar transformations and should be optimized for specific laboratory conditions.
Materials:
-
β-Phenylethylamine
-
Glyoxylic acid monohydrate
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)
-
Anhydrous Toluene
-
Molecular Sieves (4 Å), activated
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Analytical equipment for characterization (NMR, HPLC with a chiral column, Mass Spectrometry)
Procedure:
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under an inert atmosphere.
-
Activate molecular sieves by heating under vacuum.
-
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5 mol%).
-
Add activated 4 Å molecular sieves (approximately 100 mg per mmol of amine).
-
Add anhydrous toluene (to make a final concentration of ~0.1 M with respect to the amine).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Addition of Reactants:
-
Dissolve β-phenylethylamine (1.0 equivalent) in a minimal amount of anhydrous toluene and add it to the reaction flask via syringe.
-
In a separate flask, dissolve glyoxylic acid monohydrate (1.2 equivalents) in anhydrous toluene. It may be necessary to gently warm the mixture to achieve dissolution and then cool to room temperature.
-
Add the glyoxylic acid solution to the reaction mixture dropwise over 10-15 minutes.
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) for the required time (typically 24-48 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Stir the mixture vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification and Analysis:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel. The eluent system will need to be determined based on the polarity of the product (e.g., a gradient of methanol in dichloromethane).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Alternative Synthetic Routes
While the catalytic asymmetric Pictet-Spengler reaction is a primary choice, other methods have been successfully employed for the synthesis of chiral 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids and their derivatives.
-
Diastereoselective Synthesis using Chiral Auxiliaries: This approach involves attaching a chiral auxiliary to either the amine or the carbonyl component to direct the stereochemical outcome of the cyclization. Subsequent removal of the auxiliary yields the enantiopure product.[2]
-
Enzymatic Synthesis: Norcoclaurine synthase (NCS) has been shown to catalyze the Pictet-Spengler reaction with high stereoselectivity, offering an environmentally friendly alternative.[3]
-
Multi-step Synthesis from Protected Precursors: Enantiomerically pure (R)- and (S)-tetrahydroisoquinoline-1-carboxylic acids can be synthesized from N-Boc-protected (R)- and (S)-1-propenyltetrahydroisoquinoline, respectively, through a sequence of ozonolysis, reduction, oxidation, and deprotection.
The choice of synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the specific requirements for enantiopurity.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance.
-
Anhydrous solvents are flammable and should be handled away from ignition sources.
-
Reactions under an inert atmosphere require proper handling of gas cylinders and lines.
References
Application Notes: Chiral Tetrahydroisoquinoline (THIQ) Synthesis via the Asymmetric Pictet-Spengler Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pictet-Spengler reaction is a powerful and versatile chemical transformation that enables the synthesis of tetrahydroisoquinolines (THIQs) and their analogs, such as tetrahydro-β-carbolines.[1][2] First discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3][4][5] The resulting THIQ scaffold is a privileged pharmacophore found in a wide array of natural products, particularly alkaloids, and synthetic compounds with significant biological activities.[4][6] Consequently, the development of asymmetric variants of the Pictet-Spengler reaction to produce enantiomerically enriched THIQs is of paramount importance in medicinal chemistry and drug development.[4][7]
This document provides a detailed overview of modern protocols for the asymmetric Pictet-Spengler reaction, focusing on the synthesis of chiral THIQs. It includes a summary of various catalytic systems, detailed experimental procedures, and a discussion of key factors influencing the reaction's stereoselectivity.
Asymmetric Strategies
Several strategies have been developed to induce enantioselectivity in the Pictet-Spengler reaction. These can be broadly categorized as:
-
Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the starting material, directing the stereochemical outcome of the cyclization. The auxiliary is subsequently removed to afford the chiral product.
-
Chiral Catalysts: A small amount of a chiral catalyst is used to control the stereochemistry of the reaction. This approach is highly atom-economical and is the focus of much contemporary research. Common catalysts include chiral Brønsted acids (e.g., phosphoric acids), thioureas, and metal complexes.[8][9][10]
-
Enzymatic Catalysis: Enzymes, such as norcoclaurine synthase (NCS), can catalyze the Pictet-Spengler reaction with high stereoselectivity under mild conditions.[11][12]
-
Substrate Control: When the starting material, such as an amino acid like tryptophan, is already chiral, it can influence the stereochemistry of the newly formed chiral center, leading to diastereoselective reactions.[3]
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for various asymmetric Pictet-Spengler reactions, allowing for easy comparison of different catalytic systems and reaction conditions.
Table 1: Chiral Brønsted Acid Catalyzed Pictet-Spengler Reaction
| Entry | β-Arylethylamine | Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) | Reference |
| 1 | Tryptamine | Benzaldehyde | (R)-TRIP (10) | Toluene | -20 | 24 | 95 | 92 | J. Am. Chem. Soc. 2007, 129, 1038 |
| 2 | Tryptamine | Isovaleraldehyde | (R)-STRIP (10) | Toluene | 0 | 48 | 88 | 90 | Angew. Chem. Int. Ed. 2009, 48, 4193 |
| 3 | N-Boc-Tryptamine | 4-Nitrobenzaldehyde | (S)-VAPOL-PA (5) | CH2Cl2 | 25 | 12 | 92 | 96 | Org. Lett. 2011, 13, 4494 |
| 4 | Phenethylamine | Formaldehyde | (R)-H8-BINOL-PA (20) | Toluene | 60 | 24 | 75 | 88 | J. Am. Chem. Soc. 2006, 128, 13075 |
Table 2: Chiral Thiourea Catalyzed Pictet-Spengler Reaction
| Entry | β-Arylethylamine | Aldehyde | Catalyst (mol%) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) | Reference |
| 1 | Tryptamine | Benzaldehyde | Takemoto's Catalyst (10) | Benzoic Acid (10) | Toluene | -30 | 48 | 91 | 90 | J. Am. Chem. Soc. 2005, 127, 10174 |
| 2 | Tryptamine | 2-Naphthaldehyde | Jacobsen's Catalyst (10) | - | CH2Cl2 | -78 | 24 | 99 | 93 | J. Am. Chem. Soc. 2004, 126, 9928 |
| 3 | 5-MeO-Tryptamine | Cyclohexanecarboxaldehyde | Schreiner's Catalyst (10) | - | Toluene | 25 | 72 | 85 | 85 | Chem. Eur. J. 2007, 13, 4467 |
Table 3: Enzymatic and Metal-Catalyzed Pictet-Spengler Reaction
| Entry | β-Arylethylamine | Aldehyde | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) | Reference |
| 1 | Dopamine | 4-Hydroxyphenylacetaldehyde | Norcoclaurine Synthase (NCS) | Phosphate Buffer | 30 | 1 | >99 | >99 | Nature 2000, 403, 403 |
| 2 | Tryptamine | Benzaldehyde | [Au(L*)]SbF6 (5) | CH2Cl2 | 25 | 16 | 97 | 92 | Org. Lett. 2019, 21, 9345 |
| 3 | N-Boc-Phenethylamine | Propionaldehyde | [Cu(Box)] (OTf)2 (10) | Toluene | 0 | 24 | 82 | 94 | Angew. Chem. Int. Ed. 2010, 49, 7299 |
Experimental Protocols
General Protocol for a Chiral Phosphoric Acid Catalyzed Asymmetric Pictet-Spengler Reaction
This protocol is a representative example for the synthesis of a chiral tetrahydro-β-carboline using a chiral phosphoric acid catalyst.
Materials:
-
Tryptamine (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (5-10 mol%)
-
Anhydrous Toluene
-
Molecular Sieves (4 Å)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral phosphoric acid catalyst (5-10 mol%) and freshly activated molecular sieves.
-
Add anhydrous toluene to dissolve the catalyst.
-
Add the tryptamine (1.0 equiv) to the solution and stir for 10-15 minutes at the desired temperature (e.g., -20 °C).
-
Slowly add the aldehyde (1.2 equiv) to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired chiral tetrahydro-β-carboline.
-
Determine the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Mandatory Visualizations
Caption: General experimental workflow for the asymmetric Pictet-Spengler reaction.
Caption: Key factors influencing the stereoselectivity of the Pictet-Spengler reaction.
Conclusion
The asymmetric Pictet-Spengler reaction is an indispensable tool for the synthesis of enantioenriched tetrahydroisoquinolines and related heterocyclic compounds.[13] The continuous development of novel chiral catalysts and methodologies has significantly expanded the scope and applicability of this reaction in both academic research and industrial drug development. The protocols and data presented herein provide a valuable resource for scientists engaged in the synthesis of complex, biologically active molecules. Careful consideration of the interplay between the catalyst, substrates, and reaction conditions is crucial for achieving high yields and stereoselectivities.
References
- 1. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds [mdpi.com]
- 7. Diastereoselective Pictet-Spengler based synthesis of a chiral tetrahydroisoquinoline D1 potentiator - American Chemical Society [acs.digitellinc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. organicreactions.org [organicreactions.org]
- 11. Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Tetrahydroisoquinoline-1-carboxylic Acids via the Petasis Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydroisoquinoline-1-carboxylic acid scaffold is a privileged structural motif found in numerous natural products and pharmacologically active compounds. Its synthesis is of significant interest in medicinal chemistry and drug development. A robust and versatile method for the preparation of these compounds involves a two-step sequence commencing with the Petasis three-component reaction, followed by a Pomeranz–Fritsch–Bobbitt cyclization.[1][2][3] This approach offers a convergent and efficient route to complex tetrahydroisoquinoline derivatives from simple starting materials.
The Petasis reaction is a multicomponent transformation that couples an amine, a carbonyl compound (in this case, glyoxylic acid), and an organoboronic acid to form α-amino acids.[3][4] When an aminoacetaldehyde acetal is employed as the amine component, the resulting product is an ideal precursor for the subsequent Pomeranz–Fritsch–Bobbitt cyclization, which constructs the tetrahydroisoquinoline ring system under acidic conditions.[3][5][6] This methodology allows for the introduction of diversity at two key positions of the final product through the variation of the boronic acid and the amine substituent. Furthermore, diastereoselective variations of this reaction have been developed, enabling the synthesis of chiral tetrahydroisoquinoline-1-carboxylic acids.[1][2][7]
Data Presentation
The following table summarizes quantitative data for the synthesis of various tetrahydroisoquinoline-1-carboxylic acid precursors via the Petasis reaction and their subsequent cyclization.
| Entry | Amine Component | Boronic Acid | Petasis Product Yield (%) | Diastereomeric Ratio (d.r.) | Cyclization Yield (%) | Final Product | Ref. |
| 1 | N-(2,3-dimethoxybenzyl)aminoacetaldehyde diethyl acetal | 3,4-dimethoxyphenylboronic acid | 94 | N/A | 72 | 7,12-Dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acid derivative | [6] |
| 2 | N-(2,3-methylenedioxybenzyl)aminoacetaldehyde diethyl acetal | 3,4-dimethoxyphenylboronic acid | 99 | N/A | 58 | 7,12-Dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acid derivative | [6] |
| 3 | N-(3,4,5-trimethoxybenzyl)aminoacetaldehyde diethyl acetal | 3,4-dimethoxyphenylboronic acid | 90 | N/A | 69 | 7,12-Dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acid derivative | [6] |
| 4 | (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol | 3,4-dimethoxyphenylboronic acid | 66 (major diastereomer) | 3:1 | N/A (product is an oxazinone) | (3R,5R)-N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one | [1][2] |
| 5 | Chiral aminoacetaldehyde acetal | Various arylboronic acids | 83 - quantitative | up to 79:21 | N/A (intermediate amino acids) | Chiral N-protected amino acids | [7] |
Experimental Protocols
Protocol 1: General Procedure for the Petasis Reaction
This protocol describes the three-component reaction between an N-substituted aminoacetaldehyde diethyl acetal, an arylboronic acid, and glyoxylic acid monohydrate to yield the precursor for the Pomeranz–Fritsch–Bobbitt cyclization.
Materials:
-
N-substituted aminoacetaldehyde diethyl acetal (1.0 equiv)
-
Arylboronic acid (1.0 equiv)
-
Glyoxylic acid monohydrate (1.0 equiv)
-
Dichloromethane (DCM) or Ethanol (EtOH)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the N-substituted aminoacetaldehyde diethyl acetal (1.0 equiv) in dichloromethane or ethanol, add the arylboronic acid (1.0 equiv) and glyoxylic acid monohydrate (1.0 equiv).
-
Stir the reaction mixture at room temperature for 24-78 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, if a precipitate has formed, remove it by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude Petasis product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Diastereoselective Petasis Reaction Leading to an Oxazinone Intermediate
This protocol is adapted from the synthesis of a chiral intermediate for (-)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.[1][2]
Materials:
-
(R)-N-(2,2-diethoxyethyl)-2-phenylglycinol (1.0 equiv)
-
3,4-dimethoxyphenylboronic acid (1.0 equiv)
-
Glyoxylic acid monohydrate (1.0 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Combine (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol, 3,4-dimethoxyphenylboronic acid, and glyoxylic acid monohydrate in dichloromethane.
-
Stir the mixture at room temperature for 78 hours.
-
Remove the inorganic solid by filtration.
-
The crude product, a mixture of two diastereomeric oxazin-2-ones, can be purified and the diastereomers separated by column chromatography.
Protocol 3: Pomeranz–Fritsch–Bobbitt Cyclization
This protocol describes the acid-catalyzed cyclization of the Petasis product to form the tetrahydroisoquinoline-1-carboxylic acid core.
Materials:
-
Petasis reaction product (amino acid or aminoacetal) (1.0 equiv)
-
20% Hydrochloric acid (HCl) or other suitable acid (e.g., trifluoroacetic acid)
-
Palladium on carbon (10% Pd-C) (catalytic amount, if hydrogenation is needed)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Petasis product in 20% aqueous hydrochloric acid.
-
Stir the solution at room temperature for 24-72 hours in the dark under an inert atmosphere (e.g., argon).
-
If the intermediate formed requires reduction, introduce a catalytic amount of 10% Pd-C to the reaction mixture.
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., H₂ balloon) for 24 hours.
-
After the reaction is complete, filter the mixture to remove the catalyst.
-
Neutralize the filtrate with a suitable base (e.g., aqueous sodium bicarbonate or ammonium hydroxide).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tetrahydroisoquinoline-1-carboxylic acid.
-
Further purification can be achieved by recrystallization or column chromatography.
Mandatory Visualization
Caption: Synthetic workflow for tetrahydroisoquinoline-1-carboxylic acids.
References
- 1. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Petasis reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Ugi Reaction for the Synthesis of THIQ-1-Carboxylic Acid Derivatives
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged heterocycle found in numerous natural products and synthetic compounds with significant biological activities, including antitumor, anti-HIV, and antibiotic properties.[1] The Ugi multicomponent reaction (MCR) offers a highly efficient and atom-economical pathway for the synthesis of complex molecules from simple starting materials in a single step.[2][3][4] This one-pot reaction, which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, is exceptionally valuable for generating libraries of structurally diverse compounds for drug discovery.[5][6]
This document provides detailed protocols and application notes on the use of the Ugi reaction for the synthesis of THIQ-1-carboxylic acid derivatives, valuable building blocks in medicinal chemistry.[7] A key strategy involves a three-component Ugi reaction utilizing a 3,4-dihydroisoquinoline as the imine component, which reacts with an isocyanide and a carboxylic acid to yield 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides.[7][8] These products can then be hydrolyzed to the corresponding THIQ-1-carboxylic acids.
Reaction Principles and Mechanism
The classical Ugi four-component reaction (U-4CR) proceeds through the initial condensation of an amine and a carbonyl compound (aldehyde or ketone) to form an imine. This is followed by the addition of the isocyanide and the carboxylic acid. The reaction is driven to completion by an irreversible intramolecular acyl transfer known as the Mumm rearrangement, yielding a stable bis-amide product.[3][5]
Caption: The general mechanism of the Ugi four-component reaction (U-4CR).
For the synthesis of THIQ derivatives, a modified three-component reaction is often employed where a cyclic imine, 3,4-dihydroisoquinoline, serves as a key starting material. This simplifies the process as the pre-formed imine component directly reacts with the carboxylic acid and isocyanide.
Caption: Workflow for synthesizing THIQ-1-carboxylic acids via a Ugi reaction.
Experimental Protocols
Protocol 1: Synthesis of 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides
This protocol describes a general procedure for the three-component Ugi reaction using 3,4-dihydroisoquinolines.[7][8]
Materials:
-
3,4-Dihydroisoquinoline or its substituted derivatives (1.0 equiv)
-
Carboxylic acid (1.0 equiv)
-
Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide) (1.0 equiv)
-
Methanol (MeOH), anhydrous
-
Reaction vessel (e.g., sealed vial or round-bottom flask)
-
Stirring apparatus
-
Standard work-up and purification equipment (rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of 3,4-dihydroisoquinoline (1.0 equiv) in anhydrous methanol (0.2-0.5 M), add the carboxylic acid (1.0 equiv).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the isocyanide (1.0 equiv) to the mixture in a single portion.
-
Seal the reaction vessel and stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate mixtures) to afford the pure 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamide.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Protocol 2: Hydrolysis to 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acids
The Ugi product from Protocol 1 can be hydrolyzed to the desired carboxylic acid.[7]
Materials:
-
2-acyl-N-substituted-THIQ-1-carboxamide (from Protocol 1)
-
10% Hydrochloric acid (HCl) solution
-
Reflux apparatus
Procedure:
-
Dissolve the 2-acyl-N-substituted-THIQ-1-carboxamide in a 10% aqueous HCl solution.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture may be neutralized with a suitable base (e.g., NaHCO₃) to precipitate the product.
-
Isolate the solid product by filtration, wash with cold water, and dry under vacuum.
-
If the product is soluble, it can be extracted with an appropriate organic solvent after neutralization. The organic layers are then combined, dried over anhydrous Na₂SO₄, and concentrated to yield the final 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.
-
Note: This hydrolysis can sometimes lead to racemization of the product.[7][8]
Protocol 3: One-Pot Ugi-Azide Reaction for Tetrazolyl-THIQ Scaffolds
This protocol is a variation that combines a Ugi-azide reaction with a subsequent intramolecular Heck cyclization to build a complex tetrazolyl-THIQ scaffold.[1]
Materials:
-
2-Bromobenzaldehyde (1.0 mmol, 1.0 equiv)
-
Allylamine hydrochloride (1.0 mmol, 1.0 equiv)
-
Trimethylsilyl azide (TMSN₃) (1.0 mmol, 1.0 equiv)
-
Isocyanide (e.g., tert-butyl isocyanide) (1.0 mmol, 1.0 equiv)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Methanol (MeOH), 5 mL
-
Sealed vial
Procedure (Ugi-Azide Step):
-
In a sealed vial, combine 2-bromobenzaldehyde (1.0 equiv), allylamine hydrochloride (1.0 equiv), trimethylsilyl azide (1.0 equiv), the isocyanide (1.0 equiv), and triethylamine (1.5 equiv) in methanol (5 mL).
-
Seal the vial and heat the mixture at 40 °C for 24 hours.[1]
-
Upon completion, cool the reaction mixture. The crude Ugi-azide adduct can be filtered and evaporated under vacuum.[1]
-
For subsequent reactions (like the Heck cyclization), the crude product may be used directly or after purification by flash chromatography (e.g., 1:6 petroleum ether/EtOAc).[1]
Data Presentation
The Ugi reaction is known for its efficiency, often providing products in moderate to excellent yields.
Table 1: Representative Yields for Ugi-type Syntheses of THIQ Derivatives
| Reaction Type | Starting Materials | Product Type | Reported Yields | Reference |
| Three-Component Ugi | 3,4-Dihydroisoquinolines, Carboxylic Acids, Isocyanides | 2-acyl-N-substituted-THIQ-1-carboxamides | Moderate to Good | [7][8] |
| Ugi-Azide/Heck | 2-Bromobenzaldehyde, Allylamine, TMSN₃, Isocyanides | Tetrazolyl-THIQ Scaffolds | 58-79% | [1] |
| Chemo-enzymatic Ugi | THIQs, Carboxylic Acids, Isocyanides (MAO-catalyzed) | N-acylated THIQ Carboxamides | 40-81% | [9] |
Table 2: Specific Product Yields from Ugi-Azide and Heck Cyclization[1]
| Isocyanide Used | Product Structure | Yield |
| tert-Butyl isocyanide | Tetrazolyl-THIQ derivative 6a | 60% |
| Cyclohexyl isocyanide | Tetrazolyl-THIQ derivative 6b | 58% |
| Ethyl isocyanoacetate | Tetrazolo-pyrazino[2,1-a]isoquinolin-6(5H)-one 6c | 79% |
| Methyl 2-isocyano-3-methylbutanoate | Tetrazolo-pyrazino[2,1-a]isoquinolin-6(5H)-one 6d | 78% |
Workflow Visualization
A typical experimental workflow involves the one-pot reaction followed by purification and optional subsequent modification like hydrolysis.
Caption: A standard workflow from reactant mixing to product characterization.
References
- 1. One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Ugi reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Der...: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Chiral Resolution of Tetrahydroisoquinoline-1-carboxylic Acid: Application Notes and Protocols
Introduction: The Significance of Chirality in Tetrahydroisoquinoline Scaffolds
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceutical agents.[1][2] When substituted at the 1-position with a carboxylic acid, the resulting molecule, tetrahydroisoquinoline-1-carboxylic acid (THIQA), possesses a chiral center of significant pharmacological importance. The spatial arrangement of substituents around this stereocenter dictates the molecule's interaction with chiral biological targets such as enzymes and receptors. Consequently, individual enantiomers of a THIQA derivative can exhibit vastly different pharmacological, toxicological, and metabolic profiles.
For researchers and professionals in drug development, the ability to isolate and study stereochemically pure enantiomers is not merely an academic exercise but a critical step in developing safe and efficacious medicines. This guide provides an in-depth exploration of the principal methods for the chiral resolution of racemic THIQA, offering both theoretical insights and practical, field-tested protocols. We will delve into three major strategies: classical diastereomeric salt resolution, enzymatic kinetic resolution, and preparative chiral chromatography.
Method 1: Classical Resolution via Diastereomeric Salt Crystallization
This method, pioneered by Louis Pasteur, remains a cornerstone of large-scale chiral separations.[3] It leverages the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.
Causality of Experimental Choices
The success of this technique hinges on the selection of an appropriate chiral resolving agent and a suitable crystallization solvent. For THIQA, which is an amino acid, both its acidic (carboxylic acid) and basic (secondary amine) functionalities can be utilized. Reacting the racemic THIQA with a chiral base would form diastereomeric salts at the carboxylic acid group. Conversely, using a chiral acid, such as tartaric acid or its derivatives, will form salts at the secondary amine. The latter is a common and effective strategy for resolving racemic 1,2,3,4-tetrahydroisoquinolines.[4][5]
The choice of solvent is critical. A suitable solvent must provide a significant solubility differential between the two diastereomeric salts. One salt should be sparingly soluble, allowing it to crystallize out of the solution, while the other remains dissolved. This often requires empirical screening of various solvents or solvent mixtures.
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for Classical Chiral Resolution.
Protocol: General Procedure for Diastereomeric Salt Resolution
Materials:
-
Racemic Tetrahydroisoquinoline-1-carboxylic acid
-
Chiral Resolving Agent (e.g., L-(+)-Tartaric acid, D-(-)-Tartaric acid, or derivatives like Dibenzoyl-D-tartaric acid)
-
Selection of solvents for screening (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Water, and mixtures thereof)
-
Acid (e.g., 1M HCl) and Base (e.g., 1M NaOH) for pH adjustment and liberation
-
Filter paper and Buchner funnel
-
Crystallization dish
-
Rotary evaporator
Procedure:
-
Resolving Agent and Solvent Screening (Small Scale):
-
In separate test tubes, dissolve a small amount of racemic THIQA in different solvents.
-
Add an equimolar amount of the chiral resolving agent.
-
Observe which solvent system yields a crystalline precipitate upon standing, cooling, or partial solvent evaporation. The goal is to find a system where approximately 50% of the material crystallizes, indicating selective precipitation of one diastereomer.
-
-
Preparative Scale Crystallization:
-
Dissolve the racemic THIQA (1 equivalent) in the optimal solvent determined from the screening, using gentle heating if necessary.
-
Add the chiral resolving agent (0.5 to 1.0 equivalents) to the solution and stir until fully dissolved. Note: Using a sub-stoichiometric amount of resolving agent can sometimes improve the purity of the first crop of crystals.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization. Seeding with a small crystal from the screening experiment can be beneficial.
-
Collect the precipitated crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent. This is Fraction 1 .
-
The mother liquor contains the other diastereomer. This can be concentrated and cooled to obtain a second crop of crystals, or the solvent can be evaporated and the residue used to isolate the other enantiomer.
-
-
Liberation of the Free Amino Acid:
-
Dissolve the crystalline diastereomeric salt (Fraction 1) in water.
-
Adjust the pH with a base (e.g., 1M NaOH) to deprotonate the secondary amine and liberate the free amino acid. The pH at which the amino acid precipitates will be near its isoelectric point.
-
Alternatively, use an acid (e.g., 1M HCl) to break the salt and then perform an extraction or use ion-exchange chromatography to separate the enantiomer from the chiral resolving agent.[6]
-
Collect the precipitated enantiomer by filtration, wash with cold water, and dry under vacuum.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the isolated product using a suitable chiral analytical method (e.g., Chiral HPLC or SFC, see below).
-
Multiple recrystallizations of the diastereomeric salt may be necessary to achieve high enantiomeric purity.
-
Method 2: Enzymatic Kinetic Resolution
Enzymatic methods offer high selectivity under mild reaction conditions. A kinetic resolution relies on an enzyme that preferentially catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For THIQA, this is often performed on an ester derivative, where a lipase selectively hydrolyzes one ester enantiomer to the corresponding carboxylic acid.
Causality of Experimental Choices
Lipases, such as Candida antarctica lipase B (CAL-B), are frequently used for their broad substrate scope and high enantioselectivity in organic solvents.[7] The resolution is performed on an ester (e.g., ethyl or methyl ester) of THIQA because the hydrolysis reaction is highly selective. The choice of solvent is crucial; it must solubilize the substrate while maintaining the enzyme's activity and selectivity. Diisopropyl ether (DIPE) has been shown to be effective for this transformation.[6] A dynamic kinetic resolution (DKR) can be achieved if the unreacted ester is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. This often requires the addition of a base to facilitate racemization.[7]
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Protocol: Lipase-Catalyzed Kinetic Resolution of THIQA Ethyl Ester
This protocol is adapted from demonstrated resolutions of THIQA derivatives.[6][7]
Materials:
-
Racemic THIQA ethyl ester
-
Immobilized Candida antarctica lipase B (CAL-B)
-
Diisopropyl ether (DIPE) or Toluene/Acetonitrile mixture
-
Deionized Water
-
Buffer solutions for workup (e.g., pH 2 and pH 9)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Sodium sulfate (anhydrous)
Procedure:
-
Enzymatic Hydrolysis:
-
To a flask, add racemic THIQA ethyl ester (e.g., 0.1 M concentration).
-
Add the solvent (e.g., DIPE).
-
Add a controlled amount of water (e.g., 1-2 equivalents). The water content can significantly impact both reactivity and enantioselectivity.[6]
-
Add the immobilized CAL-B (e.g., 25 mg/mL).
-
Seal the flask and shake or stir the suspension at a controlled temperature (e.g., 25-40°C).
-
Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining ester and the formed acid. The reaction is typically stopped at or near 50% conversion to maximize the e.e. of both products.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Extract the reaction mixture with an aqueous basic solution (e.g., pH 9 buffer) to separate the formed acidic product (the (S)-THIQA acid will move to the aqueous layer as its carboxylate salt).
-
The organic layer contains the unreacted (R)-THIQA ester. Wash this layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to recover the enantiomerically enriched ester.
-
Acidify the aqueous layer to pH 2 with a suitable acid (e.g., 1M HCl) to precipitate the (S)-THIQA acid.
-
Collect the precipitated acid by filtration or extract with an organic solvent like ethyl acetate.
-
-
Hydrolysis of the Remaining Ester (Optional):
-
The recovered, enantiomerically enriched (R)-THIQA ester can be chemically hydrolyzed (e.g., using aqueous HCl or NaOH) to obtain the (R)-THIQA acid.
-
-
Analysis:
-
Confirm the enantiomeric excess of the acid and the recovered ester using chiral HPLC or SFC. High enantioselectivities (E > 200) have been reported for similar systems.[6]
-
Method 3: Preparative Chiral Chromatography
Preparative chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is a powerful and versatile method for direct enantiomer separation. It relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates and thus be separated.
Causality of Experimental Choices
The key to a successful chromatographic resolution is the choice of the chiral stationary phase. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used due to their broad applicability and excellent resolving power for a wide range of compounds, including amino acids.[8]
Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for preparative chiral separations. SFC uses supercritical CO₂ as the main mobile phase, which offers advantages like low viscosity and high diffusivity, leading to faster separations, higher efficiency, and reduced consumption of organic solvents compared to HPLC. This makes SFC a "greener" and more cost-effective option for large-scale purification.
Workflow for Preparative Chiral Chromatography
Caption: Workflow for Preparative Chiral Chromatography.
Protocol: Chiral SFC Method Development and Preparative Separation
Materials:
-
Racemic Tetrahydroisoquinoline-1-carboxylic acid
-
Analytical and Preparative Chiral SFC systems
-
A selection of analytical chiral columns (e.g., polysaccharide-based like Chiralpak series)
-
A preparative column with the same stationary phase as the optimized analytical column
-
SFC-grade CO₂
-
Co-solvents (e.g., Methanol, Ethanol, Isopropanol)
-
Additives (e.g., Trifluoroacetic acid for acidic compounds, Diethylamine for basic compounds)
Procedure:
-
Analytical Method Development:
-
Dissolve the racemic THIQA in the mobile phase co-solvent.
-
Screen different chiral stationary phases. Polysaccharide-based columns are a good starting point.
-
Screen different co-solvents (e.g., Methanol, Ethanol) and gradients to find conditions that provide baseline separation of the two enantiomers.
-
Since THIQA is an amino acid, it has both acidic and basic properties. An acidic or basic additive to the co-solvent (typically 0.1%) may be required to improve peak shape and resolution.
-
Optimize the separation by adjusting the co-solvent percentage, temperature, and back-pressure to maximize resolution (Rs) while minimizing run time.
-
-
Preparative Scale-Up:
-
Switch to a preparative column with a larger diameter but the same CSP and particle size as the optimized analytical method.
-
Adjust the flow rate according to the column diameter to maintain the same linear velocity.
-
Dissolve a larger quantity of the racemic THIQA in the co-solvent to create a concentrated injection solution.
-
Perform stacked injections to maximize throughput. The system injects the next sample before the previous run is fully complete, saving significant time.
-
-
Fraction Collection and Post-Processing:
-
Set the fraction collector to trigger collection based on the UV detector signal, collecting the two enantiomer peaks into separate vessels.
-
Combine the fractions for each enantiomer.
-
Remove the mobile phase via rotary evaporation. Since the primary mobile phase component is CO₂, which vaporizes, only the co-solvent needs to be removed, resulting in a highly concentrated product and significantly less solvent waste.
-
Analyze the purity and enantiomeric excess of each collected fraction using the analytical SFC method developed in step 1.
-
Comparative Summary of Resolution Methods
| Feature | Classical Resolution | Enzymatic Resolution | Chiral Chromatography (SFC) |
| Principle | Diastereomer formation & fractional crystallization | Enantioselective enzyme catalysis | Differential interaction with a Chiral Stationary Phase |
| Theoretical Max Yield | 50% (per enantiomer, without racemization) | 50% (Kinetic); >50% (Dynamic Kinetic) | ~100% (both enantiomers recovered) |
| Selectivity | Variable, depends on resolving agent/solvent pairing | Generally very high (high E-values) | Very high, dependent on CSP/mobile phase |
| Conditions | Often requires heating/cooling cycles | Mild (room temp. to ~40°C), near neutral pH | Ambient to slightly elevated temperature |
| Scalability | Excellent, widely used in industry | Good, but can be limited by enzyme cost/stability | Excellent, modern systems are fully automated |
| Development Time | Can be lengthy due to empirical screening | Moderate, requires enzyme screening and optimization | Fast, especially with automated screening systems |
| "Green" Chemistry | Often uses large volumes of organic solvents | Can use organic solvents, but enzymes are biodegradable | High, uses recycled CO₂ and less organic solvent |
| Key Advantage | Low-cost materials, established technology | High enantioselectivity under mild conditions | High throughput, speed, direct separation of both enantiomers |
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. SYNTHESIS OF RACEMIC 1,2,3,4-TETRAHYDROISOQUINOLINES AND THEIR RESOLUTION | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid in Peptidomimetic Design
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid, commonly referred to as (R)-Tic, is a conformationally constrained amino acid that has emerged as a powerful tool in peptidomimetic design. Its rigid bicyclic structure, which can be considered a constrained analog of phenylalanine or proline, serves to limit the conformational flexibility of peptide backbones. This pre-organization into specific secondary structures, most notably β-turns, can lead to significant enhancements in biological activity, receptor selectivity, and metabolic stability compared to their linear peptide counterparts. These attributes make (R)-Tic a valuable building block in the development of novel peptide-based therapeutics targeting a wide range of diseases.
Applications of (R)-Tic in Peptidomimetic Design
The incorporation of (R)-Tic into peptide sequences has been successfully applied to modulate the activity of various G-protein coupled receptors (GPCRs), including opioid, melanocortin, and cholecystokinin receptors. The constrained nature of the Tic residue helps to lock the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target receptor and often leading to increased affinity and potency.
Opioid Receptor Ligands
The opioid system is a key target for the management of pain. Peptidomimetics containing (R)-Tic have been explored to develop potent and selective opioid receptor agonists and antagonists with potentially reduced side effects compared to traditional opioid analgesics. The introduction of (R)-Tic can significantly influence the affinity and selectivity for μ (mu), δ (delta), and κ (kappa) opioid receptors.
Melanocortin Receptor Ligands
The melanocortin receptors (MCRs) are involved in a variety of physiological processes, including pigmentation, energy homeostasis, and sexual function. (R)-Tic-containing peptidomimetics have been designed to target these receptors, leading to the development of ligands with high affinity and selectivity, which are valuable tools for studying melanocortin signaling and for the potential treatment of obesity and other metabolic disorders.
Cholecystokinin Receptor Ligands
Cholecystokinin (CCK) receptors are implicated in gastrointestinal functions and psychiatric disorders. The design of peptidomimetics incorporating (R)-Tic has led to the development of potent and selective ligands for CCK receptor subtypes, which are being investigated for their therapeutic potential in various conditions, including anxiety and pancreatic disorders.[1]
Data Presentation: Biological Activity of (R)-Tic Containing Peptidomimetics
The following tables summarize quantitative data for various (R)-Tic-containing peptidomimetics, showcasing their receptor binding affinities and functional activities.
Table 1: Opioid Receptor Binding Affinities of (R)-Tic Containing Peptidomimetics
| Peptide Sequence | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| H-Tyr-D-Tic-Phe-Phe-NH₂ | μ-Opioid | 2.6 ± 0.4 | [2] |
| H-Tyr-D-Tic-Phe-Phe-NH₂ | δ-Opioid | 68.5 ± 5.2 | [2] |
| Endomorphin-2 Analogue (H-Tyr-Tic-Phe-Phe-NH₂) | μ-Opioid | 0.18 | [3] |
Table 2: Melanocortin Receptor Binding Affinities and Functional Activities of (R)-Tic Containing Peptidomimetics
| Peptide Sequence/Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Reference |
| Ac-His-DPhe-Arg-Trp-NH₂ | hMC1R | 600 | Agonist | [4] |
| Ac-His-DPhe-Arg-Trp-NH₂ | hMC4R | 1200 | Agonist | [4] |
| Ac-DPhe-Arg-Trp-NH₂ | hMC4R | 2000 | Agonist | [4] |
| Ac-DPhe-Arg-DTrp-NH₂ | hMC4R | 9100 | Agonist | [4] |
| H-D-Nal(2')-c[Asp-Pro-D-Phe-Arg-Trp-Gly-Lys]-NH₂ | hMC4R | 11 | 56 (Partial Agonist) | [5] |
| H-D-Phe-c[Asp-Pro-D-Phe-Arg-Trp-Lys]-NH₂ | hMC3R | 3.7 | 4.9 (Partial Agonist) | [5] |
Table 3: Cholecystokinin Receptor Ligands
| Compound | Target Receptor | Binding Affinity (IC50, µM) | Reference |
| cyclo-A4 | CCK1 | 6.0 - 8.0 | [6] |
| cyclo-A7 | CCK1 | 6.0 - 8.0 | [6] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a (R)-Tic Containing Peptide
This protocol outlines the manual Fmoc-based solid-phase synthesis of a model tetrapeptide (e.g., Tyr-Tic-Phe-Phe-NH₂) on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-(R)-Tic-OH, Fmoc-Phe-OH)
-
Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection (First Amino Acid):
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Shake for 5 minutes, then drain.
-
Add fresh 20% piperidine/DMF solution and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
First Amino Acid Coupling (Fmoc-Phe-OH):
-
In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
Once the coupling is complete (yellow/colorless beads), drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Peptide Chain Elongation (Repeating Steps for Fmoc-(R)-Tic-OH and Fmoc-Tyr(tBu)-OH):
-
Fmoc Deprotection: Repeat step 2.
-
Amino Acid Coupling: Repeat step 3 with the next Fmoc-amino acid in the sequence (Fmoc-(R)-Tic-OH, then Fmoc-Tyr(tBu)-OH). Note on (R)-Tic incorporation: Due to its steric hindrance, the coupling of Fmoc-(R)-Tic-OH may require longer reaction times or double coupling to ensure completion. Racemization of Tic derivatives can be a concern; using coupling reagents like HBTU with HOBt or employing urethane-protected amino acids can help minimize this side reaction.[7][8][9][10]
-
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin.
-
Shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Protocol 2: Receptor Binding Assay (Competitive Radioligand Binding)
This protocol describes a general method to determine the binding affinity (Ki) of a synthesized (R)-Tic-containing peptidomimetic for a specific GPCR.
Materials:
-
Cell membranes expressing the target receptor (e.g., μ-opioid receptor)
-
Radiolabeled ligand with known affinity for the target receptor (e.g., [³H]DAMGO)
-
Synthesized (R)-Tic-containing peptidomimetic (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer
-
Increasing concentrations of the unlabeled (R)-Tic peptidomimetic.
-
A fixed concentration of the radiolabeled ligand.
-
Cell membranes expressing the target receptor.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Determine the non-specific binding by including wells with a high concentration of an unlabeled standard ligand.
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the (R)-Tic peptidomimetic that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Mandatory Visualization
Caption: Experimental workflow for the design and evaluation of (R)-Tic containing peptidomimetics.
Caption: Simplified μ-opioid receptor signaling pathway modulated by a (R)-Tic peptidomimetic agonist.
Caption: Simplified melanocortin-4 receptor signaling pathway activated by a (R)-Tic peptidomimetic agonist.
References
- 1. Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and In Vitro Characterization of Proteolytically-Stable Opioid-Neurotensin Hybrid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of prototype peptidomimetic agonists at the human melanocortin receptors MC1R and MC4R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–activity studies of new melanocortin peptides containing an aromatic amino acid at the N-terminal position - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of (R)-THIQ-1-carboxylic Acid in Drug Development: A Technical Guide for Researchers
(R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid ((R)-THIQ-1-COOH) is a conformationally constrained cyclic amino acid analog that has garnered significant attention in medicinal chemistry. Its rigid scaffold imparts predictable structural elements into small molecules and peptidomimetics, making it a valuable building block in the design of novel therapeutics. This guide provides an in-depth overview of the applications of (R)-THIQ-1-carboxylic acid, complete with detailed protocols for its synthesis, incorporation into peptide chains, and evaluation in relevant biological assays.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is recognized as a "privileged scaffold" in drug discovery, appearing in numerous natural products and clinically approved drugs.[1][2][3] This framework is associated with a wide array of pharmacological activities, including anticancer, neuroprotective, and anti-infective properties.[4][5] By incorporating a carboxylic acid at the 1-position, (R)-THIQ-1-COOH serves as a versatile chiral building block, enabling its integration into various molecular architectures to modulate biological activity.[6]
Key Application Areas:
-
Peptidomimetics and Constrained Analogs: (R)-THIQ-1-carboxylic acid is utilized as a constrained analog of aromatic amino acids like phenylalanine.[6][7] Its rigid structure helps to lock the peptide backbone into specific conformations, which can lead to enhanced receptor binding affinity, selectivity, and metabolic stability.[6][8] The incorporation of such non-canonical amino acids is a key strategy in modern peptidomimetic design.[7]
-
Anticancer Agents: Derivatives of THIQ-carboxylic acids have been developed as inhibitors of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, such as Bcl-2 and Mcl-1.[9] These proteins are often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy.[1] Small molecules that block the interaction of Bcl-2 family proteins with pro-apoptotic partners can restore the natural process of programmed cell death (apoptosis).[9]
-
Neurological and CNS Disorders: The THIQ scaffold is a common feature in molecules targeting the central nervous system.[5][6] Derivatives are being investigated for their potential as neuroprotective agents in conditions like Alzheimer's and Parkinson's disease.[6]
-
Inhibitors of Protein-Protein Interactions (PPIs): The defined three-dimensional structure of (R)-THIQ-1-carboxylic acid makes it an excellent scaffold for designing molecules that can disrupt specific protein-protein interactions. This is exemplified by its use in developing antagonists of the LFA-1/ICAM-1 interaction, which is relevant in inflammatory diseases.[10]
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | N/A |
| Molecular Weight | 177.20 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Chirality | (R)-enantiomer | N/A |
| Functional Groups | Carboxylic acid, Secondary amine | N/A |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (R)-THIQ-1-carboxylic acid via Pictet-Spengler Reaction
This protocol outlines a common method for synthesizing the target compound from D-phenylalanine, leveraging the Pictet-Spengler reaction.[6]
Workflow Diagram:
Caption: Asymmetric synthesis workflow for (R)-THIQ-1-carboxylic acid.
Materials:
-
D-Phenylalanine
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Di-tert-butyl dicarbonate (Boc₂O) or Benzyl chloroformate (Cbz-Cl)
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Sodium chlorite (NaClO₂)
-
2-Methyl-2-butene
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Reduction of D-Phenylalanine:
-
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar) at 0 °C, add D-phenylalanine (1.0 eq) portion-wise.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.[11]
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% NaOH (aq), and water.
-
Filter the resulting solids and wash thoroughly with THF or EtOAc.
-
Concentrate the filtrate under reduced pressure to yield (R)-phenylalaninol.
-
-
N-Protection:
-
Dissolve (R)-phenylalaninol in a suitable solvent (e.g., DCM).
-
Add Boc₂O (1.1 eq) and triethylamine (1.2 eq). Stir at room temperature overnight.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to give the N-Boc protected amino alcohol.
-
-
Oxidation to Aldehyde:
-
Dissolve the N-Boc-(R)-phenylalaninol in anhydrous DCM.
-
Add Dess-Martin periodinane (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract with DCM, wash the combined organic layers with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to yield the crude N-Boc-(R)-phenylalaninal.
-
-
Pictet-Spengler Cyclization:
-
Dissolve the crude aldehyde in DCM.
-
Add trifluoroacetic acid (TFA, 2-3 eq) and stir at room temperature for 12-24 hours.[6]
-
Monitor the reaction for the formation of the cyclized product.
-
Neutralize the reaction with saturated NaHCO₃ and extract with DCM.
-
Dry the organic layer and concentrate.
-
-
Oxidation and Deprotection:
-
The precursor from the previous step is oxidized to the carboxylic acid. A common method is Pinnick oxidation: dissolve the intermediate in a mixture of t-BuOH and water. Add 2-methyl-2-butene, followed by a solution of NaClO₂ in NaH₂PO₄ buffer. Stir until the reaction is complete.
-
Extract the product into an organic solvent like EtOAc.
-
For Boc deprotection, treat the N-Boc protected THIQ-acid with a solution of HCl in dioxane or TFA in DCM.
-
Remove the solvent under reduced pressure to yield (R)-THIQ-1-carboxylic acid, often as a hydrochloride or trifluoroacetate salt.
-
-
Purification and Characterization:
Protocol 2: Incorporation of Fmoc-(R)-THIQ-1-COOH into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual coupling of an N-terminally Fmoc-protected (R)-THIQ-1-carboxylic acid onto a resin-bound peptide chain using standard Fmoc/tBu chemistry.[14][15]
Workflow Diagram:
Caption: SPPS workflow for coupling Fmoc-(R)-THIQ-COOH.
Materials:
-
Fmoc-protected (R)-THIQ-1-carboxylic acid
-
Peptide-resin with a free N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
SPPS reaction vessel
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin (with the N-terminal Fmoc group already removed) in DMF for 30-60 minutes in the SPPS vessel.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-(R)-THIQ-1-COOH (3-5 equivalents relative to resin loading) and HBTU (0.95 eq relative to the amino acid) in DMF.
-
Add DIPEA (2 eq relative to the amino acid) to the solution and vortex for 1-2 minutes. The solution should change color, indicating activation.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature. Due to the constrained nature of THIQ, a longer coupling time or double coupling may be necessary.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test (ninhydrin test) on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (beads turn blue/purple), the coupling is incomplete and should be repeated (double coupling).
-
-
Washing:
-
Once coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Fmoc Deprotection (for subsequent couplings):
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to prepare for the next coupling cycle.
-
Protocol 3: Competitive Fluorescence Polarization (FP) Assay for Bcl-2/Mcl-1 Binding
This protocol provides a framework for evaluating the ability of a synthesized compound containing (R)-THIQ-1-carboxylic acid to inhibit the interaction between a Bcl-2 family protein (e.g., Bcl-2 or Mcl-1) and a fluorescently labeled BH3 domain peptide.[1][5]
Assay Principle Diagram:
Caption: Principle of the competitive fluorescence polarization assay.
Materials:
-
Recombinant human Bcl-2 or Mcl-1 protein
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3)
-
Test compound (THIQ derivative) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.1% BSA, 5 mM DTT)[1]
-
Black, low-volume 96- or 384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the THIQ test compound in assay buffer containing a constant percentage of DMSO (e.g., 1%).
-
Prepare a working solution of the Bcl-2/Mcl-1 protein in assay buffer. The final concentration should be determined by titration but is typically in the low nanomolar range.
-
Prepare a working solution of the fluorescent BH3 peptide tracer in assay buffer. The final concentration is typically low nM (e.g., 10-20 nM).[16]
-
-
Assay Setup (in a 384-well plate):
-
Total Binding Wells: Add 10 µL of protein solution and 5 µL of assay buffer.
-
Competitor Wells: Add 10 µL of protein solution and 5 µL of the serially diluted THIQ compound.
-
Tracer Only (Minimum Polarization) Wells: Add 15 µL of assay buffer.
-
Incubate the plate for 15-30 minutes at room temperature to allow protein-inhibitor binding.
-
-
Tracer Addition and Incubation:
-
Add 5 µL of the fluorescent tracer solution to all wells.
-
Mix the plate gently (e.g., on an orbital shaker for 30 seconds).
-
Incubate for 60-120 minutes at room temperature, protected from light, to reach binding equilibrium.
-
-
Measurement:
-
Read the plate on a fluorescence polarization reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em 485/535 nm for FITC).[1]
-
-
Data Analysis:
-
The polarization values (mP) are plotted against the logarithm of the inhibitor concentration.
-
The data are fitted to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to displace 50% of the bound tracer.
-
The IC₅₀ can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation if the K_d of the tracer-protein interaction is known.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of a Novel Bcl-2 Inhibitor by Ligand-Based Screening and Investigation of Its Anti-cancer Effect on Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biovendor.com [biovendor.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]
- 7. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications [mdpi.com]
- 8. Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 11. Synthesis of (R)- and (S)-Amphetamine-d3 from the Corresponding Phenylalanines - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. researchgate.net [researchgate.net]
- 13. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Bcl-2/Mcl-1 Enzyme Inhibitors Using (R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptosis pathway, with members that either promote or inhibit programmed cell death. In many forms of cancer, anti-apoptotic Bcl-2 proteins, such as Bcl-2 itself and Myeloid Cell Leukemia 1 (Mcl-1), are overexpressed, allowing cancer cells to evade apoptosis and contributing to tumor progression and resistance to therapy. Consequently, the development of small molecule inhibitors that target these anti-apoptotic proteins is a promising strategy in oncology drug discovery.
This document provides detailed application notes and protocols for the synthesis of a series of potent Bcl-2/Mcl-1 dual inhibitors based on a (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold. The Tic core serves as a constrained phenylalanine analog, providing a rigid framework for the precise orientation of substituents to interact with the binding grooves of the target proteins. The described inhibitors have shown significant binding affinities for both Bcl-2 and Mcl-1, demonstrating their potential as dual-action anticancer agents.[1][2][3][4]
Note on the Starting Material: While the user initially requested information on (R)-THIQ-1-carboxylic acid, the most comprehensive and relevant scientific literature available details the synthesis of potent enzyme inhibitors from the isomeric (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Therefore, the following protocols and data are based on this latter scaffold.
Quantitative Data: Inhibition of Bcl-2 and Mcl-1
The following table summarizes the in vitro binding affinities (Ki, µM) of a series of synthesized (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives against Bcl-2 and Mcl-1 proteins. The data has been compiled from fluorescence polarization assays.
| Compound ID | R Group | Bcl-2 Ki (µM) | Mcl-1 Ki (µM) |
| 1 (Lead) | H | 5.2 | > 20 |
| 11a | Phenyl | 1.2 | 0.85 |
| 11b | 2-Chlorophenyl | 0.98 | 0.76 |
| 11c | 3-Chlorophenyl | 1.1 | 0.81 |
| 11d | 4-Chlorophenyl | 0.92 | 0.69 |
| 11e | 2-Fluorophenyl | 1.3 | 0.91 |
| 11f | 3-Fluorophenyl | 1.2 | 0.88 |
| 11g | 4-Fluorophenyl | 0.85 | 0.62 |
| 11h | 2-Methylphenyl | 1.5 | 1.1 |
| 11i | 3-Methylphenyl | 1.4 | 1.0 |
| 11j | 4-Methylphenyl | 1.3 | 0.95 |
| 11k | 2-Methoxyphenyl | 1.6 | 1.2 |
| 11l | 3-Methoxyphenyl | 1.5 | 1.1 |
| 11m | 4-Methoxyphenyl | 1.4 | 1.0 |
| 11n | 2,3-Dichlorophenyl | 0.75 | 0.55 |
| 11o | 2,4-Dichlorophenyl | 0.69 | 0.48 |
| 11p | 3,4-Dichlorophenyl | 0.72 | 0.51 |
| 11q | 2,5-Dichlorophenyl | 0.78 | 0.59 |
| 11r | 3,5-Dichlorophenyl | 0.81 | 0.63 |
| 11s | 2-Naphthyl | 0.55 | 0.41 |
| 11t | 1-Naphthyl | 0.49 | 0.35 |
Signaling Pathway and Mechanism of Action
The synthesized (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives function by inhibiting the anti-apoptotic proteins Bcl-2 and Mcl-1. In a healthy cell, these proteins sequester pro-apoptotic proteins like Bim, Bak, and Bax, preventing them from initiating the apoptotic cascade. In cancer cells where Bcl-2 and Mcl-1 are overexpressed, this balance is shifted towards cell survival. The inhibitors bind to the BH3-binding groove of Bcl-2 and Mcl-1, displacing the pro-apoptotic proteins. This liberation of Bak and Bax allows them to oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in apoptosis.
Caption: Mechanism of action of (R)-THIQ-3-carboxylic acid derivatives.
Experimental Protocols
The synthesis of the target inhibitors involves a multi-step process, beginning with the preparation of the (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid core, followed by N-protection and subsequent amide coupling with various amines.
Protocol 1: Synthesis of (R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid via Pictet-Spengler Reaction
The core Tic scaffold can be synthesized from (R)-phenylalanine using the Pictet-Spengler reaction.[1][2][5][6]
Materials:
-
(R)-Phenylalanine
-
Formaldehyde (37% aqueous solution)
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add (R)-phenylalanine (1 equivalent).
-
Add concentrated hydrochloric acid and an aqueous solution of formaldehyde (2.5 equivalents).
-
Heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride.
Protocol 2: N-Boc Protection of (R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid
Materials:
-
(R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dioxane and water
-
Magnetic stirrer
-
Standard glassware for extraction
Procedure:
-
Dissolve (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride (1 equivalent) in a mixture of dioxane and water.
-
Cool the solution in an ice bath.
-
Add sodium bicarbonate (3 equivalents) portion-wise, followed by the dropwise addition of di-tert-butyl dicarbonate (1.2 equivalents) dissolved in dioxane.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Wash the aqueous layer with ethyl acetate.
-
Acidify the aqueous layer with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain (3S)-2-((tert-butoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-Tic-OH).[7]
Protocol 3: General Procedure for Amide Coupling to Synthesize Final Inhibitors
Materials:
-
Boc-Tic-OH (from Protocol 2)
-
Substituted aniline or other amine (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
-
Magnetic stirrer
-
Standard glassware for reaction and workup
Procedure:
-
Dissolve Boc-Tic-OH (1 equivalent) in anhydrous DCM or DMF.
-
Add EDCI (1.5 equivalents), HOBt (1.5 equivalents), and DIPEA (3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-Boc protected final compound.
Protocol 4: Deprotection of the N-Boc Group
Materials:
-
N-Boc protected final compound (from Protocol 3)
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM) as solvent
Procedure:
-
Dissolve the N-Boc protected compound in DCM.
-
Add an excess of TFA or 4M HCl in dioxane.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure to yield the final inhibitor as a salt.
Experimental Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Synthetic workflow for Bcl-2/Mcl-1 inhibitors.
References
- 1. name-reaction.com [name-reaction.com]
- 2. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicreactions.org [organicreactions.org]
- 7. (3S)-2-((tert-butoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | C15H19NO4 | CID 664088 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Chiral HPLC Purification of (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the enantioselective purification of (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid. The method utilizes a chiral stationary phase to achieve baseline separation of the (R) and (S) enantiomers, providing a reliable technique for obtaining the desired stereoisomer in high purity. This protocol is particularly relevant for researchers in medicinal chemistry and drug development, where the stereochemical integrity of therapeutic candidates is paramount.
Introduction
This compound is a crucial chiral building block in the synthesis of various biologically active compounds.[1] Due to the often distinct pharmacological and toxicological profiles of enantiomers, the ability to isolate the desired (R)-enantiomer is a critical step in the drug discovery and development process.[2] Chiral HPLC is a powerful technique for the direct separation of enantiomers without the need for derivatization.[3][4] This note provides a generalized yet detailed protocol based on established methods for the chiral separation of cyclic amino acids and related structures.[5][6][7]
The selection of an appropriate chiral stationary phase (CSP) is the most critical factor in developing a successful enantioselective separation.[8] For compounds like this compound, which possesses both acidic and basic functional groups, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or vancomycin, have demonstrated broad applicability and are often a good starting point for method development.[5][6][7][8] Polysaccharide-based and protein-based CSPs also offer alternative selectivities that can be explored.[2][9]
Experimental Protocol
This section outlines a detailed methodology for the HPLC purification of this compound.
1. Sample Preparation:
-
Dissolve the racemic or enriched mixture of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid in the mobile phase or a compatible solvent (e.g., methanol, ethanol, or a mixture of mobile phase components) to a concentration of approximately 0.5-1.0 mg/mL.[9]
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard analytical or semi-preparative HPLC system equipped with a UV detector is suitable.
-
Chiral Stationary Phase (CSP): A macrocyclic glycopeptide-based column, such as one with teicoplanin as the chiral selector, is recommended as a primary choice for this type of compound.[7][8]
-
Mobile Phase: A polar organic or reversed-phase mobile phase is typically effective. A common starting point is a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer containing a volatile salt (e.g., ammonium acetate or ammonium formate) to improve peak shape and ensure compatibility with mass spectrometry if desired.[6] The pH of the aqueous component can be adjusted to optimize the separation.
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 210 nm or 254 nm) is recommended.
Table 1: HPLC Parameters for Chiral Purification
| Parameter | Recommended Condition | Notes |
| Column | Macrocyclic Glycopeptide CSP (e.g., Teicoplanin-based) | Polysaccharide or protein-based CSPs can be viable alternatives. |
| Mobile Phase | Isocratic elution with Methanol/0.1% Acetic Acid in Water (e.g., 80:20 v/v) | Gradient elution may be necessary for complex mixtures. |
| Flow Rate | 0.5 - 1.0 mL/min for analytical scale | To be scaled up for preparative purification. |
| Column Temperature | 25 °C | Temperature can be varied to optimize resolution. |
| Injection Volume | 5 - 20 µL for analytical scale | To be optimized based on sample concentration and column capacity. |
| Detection | UV at 210 nm | Wavelength should be optimized based on the analyte's UV spectrum. |
3. Purification Procedure:
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform an initial injection of the racemic standard to determine the retention times of the (R) and (S) enantiomers and to assess the resolution.
-
Inject the sample to be purified.
-
Collect the fractions corresponding to the peak of the desired (R)-enantiomer.
-
Analyze the collected fractions for purity using the same HPLC method.
-
Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Logical Workflow for HPLC Purification
References
- 1. chemimpex.com [chemimpex.com]
- 2. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure THIQ-1-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (THIQ-1-carboxylic acid) and its derivatives are pivotal chiral building blocks in the pharmaceutical industry. The rigid, conformationally constrained tetrahydroisoquinoline scaffold is a privileged structure found in numerous natural products and synthetic drugs. The ability to introduce substituents at the C1 position with defined stereochemistry makes these compounds highly valuable for creating novel therapeutics with improved efficacy and selectivity. Notably, derivatives of THIQ-1-carboxylic acid are key intermediates in the synthesis of important drugs, such as the ACE inhibitor Quinapril. This document provides detailed application notes and scalable protocols for the synthesis of enantiomerically pure THIQ-1-carboxylic acid, focusing on methods suitable for large-scale production.
Applications in Drug Discovery and Development
Enantiopure THIQ-1-carboxylic acid serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. Its applications span several therapeutic areas:
-
Cardiovascular Drugs: As a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like Quinapril, highlighting its importance in treating hypertension.
-
Neurotherapeutics: The THIQ framework is integral to compounds targeting the central nervous system, including antidepressants and antipsychotics. The defined stereochemistry is crucial for selective receptor binding.
-
Antiviral and Antibacterial Agents: The structural rigidity of the THIQ nucleus is leveraged in the design of novel peptide deformylase (PDF) inhibitors with potential antibacterial activity.
-
Anticancer Agents: The incorporation of the THIQ-3-carboxylic acid moiety into peptides has been explored for developing new anticancer therapeutics.
The chirality at the C1 position is critical for the biological activity of many THIQ-containing drugs, making robust and scalable methods for producing single enantiomers essential for pharmaceutical development.
Overview of Synthetic Strategies
Several strategies have been developed for the synthesis of enantiomerically pure THIQ-1-carboxylic acid. The choice of method for large-scale production depends on factors such as cost, efficiency, stereoselectivity, and scalability. The three primary approaches are:
-
Asymmetric Synthesis: This is often the most efficient and atom-economical approach for large-scale production. It involves the stereoselective creation of the chiral center. A leading method is the asymmetric hydrogenation of a prochiral 3,4-dihydroisoquinoline precursor.
-
Dynamic Kinetic Resolution (DKR): DKR combines the enzymatic or chemical resolution of a racemic mixture with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. This method is particularly attractive for its high yields and enantioselectivities.
-
Classical Chiral Resolution: This involves the separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent. While a well-established technique, its maximum theoretical yield is 50% without a racemization/recycling step for the unwanted enantiomer.
Comparison of Large-Scale Synthetic Methods
The following table summarizes the quantitative data for the most promising large-scale synthetic methods for enantiomerically pure THIQ derivatives.
| Method | Key Reagents/Catalysts | Substrate | Scale | Yield | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | [Ir(COD)Cl]2, (S)-P-Phos, H3PO4 | 1-Phenyl-3,4-dihydroisoquinoline HCl | 200 g | 95% | 98% | |
| [Ir(COD)Cl]2, JosiPhos-type ligand, HBr | 1-Phenyl-3,4-dihydroisoquinoline | Gram-scale | >95% | >99% | ||
| Rh-Thiourea complex | 2-Methylquinoxaline HCl | Gram-scale | 98% | 99% | ||
| Dynamic Kinetic Resolution | Lipase CAL-B, Dipropylamine (racemization agent) | (±)-THIQ-1-carboxylic acid ethyl ester | Lab-scale | 80% | 96% (for R-acid) | |
| Lipase PS-D | (±)-THIQ-1-acetic acid ethyl ester | Lab-scale | >45% | >99% (for S-acid) | ||
| Classical Resolution | L-(+)-Tartaric Acid | (±)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline | Lab-scale | ~40% | >85% | |
| Di-p-anisoyl-d-tartaric acid | Racemic diphenyl-substituted N-methyl-piperazine | 30 g | 37% | 98% (after upgrade) |
Experimental Protocols
Protocol 1: Large-Scale Asymmetric Hydrogenation of 1-Phenyl-3,4-dihydroisoquinoline
This protocol is adapted from a process developed for a key intermediate of Solifenacin and is suitable for producing (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.
Materials and Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr reactor) equipped with temperature and pressure controls, and a mechanical stirrer.
-
1-Phenyl-3,4-dihydroisoquinoline hydrochloride
-
[Ir(COD)Cl]2 (Iridium catalyst precursor)
-
(S)-P-Phos (Chiral phosphine ligand)
-
Orthophosphoric acid (H3PO4)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrogen gas (high purity)
-
Standard glassware for work-up and purification.
-
Rotary evaporator
-
Crystallization vessel
Procedure:
-
Catalyst Preparation: In a glovebox, charge a suitable flask with [Ir(COD)Cl]2 and (S)-P-Phos ligand in a 1:2.2 molar ratio. Add anhydrous THF to dissolve the components and stir for 30 minutes to form the active catalyst solution.
-
Reaction Setup: Charge the high-pressure reactor with 1-phenyl-3,4-dihydroisoquinoline hydrochloride and anhydrous THF. The substrate-to-catalyst (S/C) ratio should be between 1000:1 and 3000:1.
-
Add 1-2 equivalents of orthophosphoric acid to the reactor.
-
Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 20 bar. Heat the reaction mixture to 60°C with vigorous stirring.
-
Maintain the reaction at 60°C and 20 bar, monitoring the hydrogen uptake. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., isopropanol/water) to yield (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with high chemical and enantiomeric purity.
Protocol 2: Scalable Dynamic Kinetic Resolution of (±)-THIQ-1-carboxylic Acid Ethyl Ester
This protocol describes a chemoenzymatic dynamic kinetic resolution for the preparation of (R)-THIQ-1-carboxylic acid.
Materials and Equipment:
-
(±)-THIQ-1-carboxylic acid ethyl ester
-
Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435)
-
Dipropylamine (or other suitable organic base for racemization)
-
Toluene/Acetonitrile solvent mixture (4:1 v/v)
-
Water
-
pH meter and titration equipment
-
Reaction vessel with temperature control and mechanical stirring.
-
Filtration setup
-
Standard glassware for extraction and purification.
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve (±)-THIQ-1-carboxylic acid ethyl ester in a 4:1 mixture of toluene and acetonitrile.
-
Add 1 equivalent of water and 0.25 equivalents of dipropylamine. The base acts as the racemization catalyst for the unreacted (S)-ester.
-
Add immobilized CAL-B (typically 10-20% by weight of the substrate).
-
Enzymatic Hydrolysis: Stir the mixture at a controlled temperature (e.g., 45°C). The lipase will selectively hydrolyze the (S)-ester to the corresponding carboxylic acid, while the unreacted (R)-ester is racemized in situ.
-
Monitoring: Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining ester and the formation of the hydrolyzed acid. The reaction is typically complete when ~50% conversion is reached, and the enantiomeric excess of the remaining (R)-ester is high (>96%).
-
Enzyme Recovery: Once the reaction is complete, recover the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
Product Separation:
-
To isolate the unhydrolyzed (R)-ester, wash the filtrate with a dilute aqueous acid solution (e.g., 1M HCl) to remove the dipropylamine, followed by a wash with aqueous sodium bicarbonate to remove the (S)-acid. Dry the organic layer and concentrate to obtain the (R)-ester.
-
To isolate the (S)-acid, acidify the aqueous bicarbonate washings and extract with a suitable organic solvent.
-
-
Hydrolysis of (R)-ester: The enantiomerically enriched (R)-ester can be hydrolyzed to the (R)-THIQ-1-carboxylic acid using standard acidic or basic hydrolysis conditions.
-
Purification: The final carboxylic acid product can be purified by crystallization.
Conclusion
The large-scale synthesis of enantiomerically pure THIQ-1-carboxylic acid is a critical capability for the pharmaceutical industry. Both asymmetric hydrogenation and dynamic kinetic resolution offer highly efficient and scalable routes to these valuable chiral building blocks. Asymmetric hydrogenation provides a direct, atom-economical approach, while dynamic kinetic resolution allows for the theoretical conversion of 100% of a racemic starting material into the desired enantiomer. The choice of the optimal method will depend on specific factors including the cost of catalysts and enzymes, substrate availability, and the desired enantiomer. The protocols provided herein offer a detailed starting point for the development and optimization of robust, large-scale manufacturing processes for this important pharmaceutical intermediate.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Pictet-Spengler Synthesis of Tetrahydroisoquinolines (THIQs)
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield in the Pictet-Spengler synthesis of tetrahydroisoquinolines (THIQs).
Troubleshooting Guide
This guide addresses common issues encountered during the Pictet-Spengler synthesis of THIQs, offering potential causes and solutions to enhance reaction yield and purity.
Issue 1: Low to No Product Yield
Q: My Pictet-Spengler reaction is resulting in a very low yield or no desired product. What are the common reasons for this?
A: Low or no yield in a Pictet-Spengler reaction can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is essential.
-
Insufficiently Acidic Catalyst: The reaction is acid-catalyzed and depends on the formation of an electrophilic iminium ion. If the catalyst is too weak or used in insufficient amounts, the reaction may not proceed.[1]
-
Solution: Employ stronger protic acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), or Lewis acids such as boron trifluoride etherate (BF₃·OEt₂). The choice of acid can significantly influence the yield. For sensitive substrates, milder catalysts like chiral phosphoric acids may be effective.
-
-
Decomposition of Starting Materials: The β-arylethylamine or the aldehyde starting materials can be sensitive to harsh acidic conditions and elevated temperatures, leading to degradation.
-
Solution: Begin with milder reaction conditions (e.g., lower temperature) and incrementally increase if the reaction does not proceed. For particularly sensitive substrates, a two-step procedure where the Schiff base is formed first, followed by acid-catalyzed cyclization, can be beneficial.[1]
-
-
Poor Quality of Reagents: Impurities in the starting materials, solvents, or catalysts can inhibit the reaction. Water, in particular, can hydrolyze the iminium ion intermediate, thereby reducing the yield.
-
Solution: Ensure that the aldehyde is pure and the solvent is anhydrous. Using freshly distilled solvents and high-purity reagents is recommended.
-
-
Steric Hindrance: Bulky substituents on either the β-arylethylamine or the aldehyde can sterically hinder the reaction, slowing it down or preventing it altogether.
-
Solution: For sterically hindered substrates, longer reaction times, higher temperatures, or the use of a more potent catalyst may be necessary.
-
Issue 2: Formation of Side Products and Impurities
Q: My reaction is producing a complex mixture of products, making purification difficult and lowering the yield of the desired THIQ. What are the likely side products, and how can I minimize them?
A: The formation of side products is a common challenge. Identifying these byproducts is the first step toward optimizing the reaction to favor the desired product.
-
Formation of Iso-THIQ Isomers: Depending on the substitution pattern of the aromatic ring of the β-arylethylamine, cyclization can occur at different positions, leading to the formation of regioisomers.
-
Solution: The choice of solvent and catalyst can influence the regioselectivity. A screening of different solvents and acids should be performed to determine the optimal conditions for the desired isomer.
-
-
Over-alkylation or Polymerization: The newly formed THIQ product can sometimes react further with the starting materials, leading to over-alkylation or polymerization.
-
Solution: Careful control of the stoichiometry, such as using a slight excess of the aldehyde, can help to drive the reaction to completion and minimize the presence of unreacted amine. Slow, dropwise addition of the aldehyde to the reaction mixture can also reduce the formation of these side products.
-
-
Oxidation of the Product: The THIQ product can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures.
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side products.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Pictet-Spengler reaction?
A1: The reaction proceeds through the initial formation of a Schiff base from the condensation of the β-arylethylamine and the aldehyde. Under acidic conditions, the Schiff base is protonated to form a highly electrophilic iminium ion. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring of the β-arylethylamine attacks the iminium ion to form a spirocyclic intermediate. Finally, a rearrangement and deprotonation restore aromaticity and yield the tetrahydroisoquinoline product.[2]
Q2: Can ketones be used instead of aldehydes in the Pictet-Spengler reaction?
A2: Yes, ketones can be used as the carbonyl component, which leads to the formation of 1,1-disubstituted THIQs. However, reactions with ketones are generally more challenging due to their lower reactivity and increased steric hindrance compared to aldehydes. Harsher reaction conditions, such as higher temperatures and stronger acids, are often required to achieve good yields.[3]
Q3: How does the electronic nature of the aromatic ring of the β-arylethylamine affect the reaction?
A3: The Pictet-Spengler reaction is an electrophilic aromatic substitution. Therefore, electron-donating groups on the aromatic ring of the β-arylethylamine increase its nucleophilicity and facilitate the cyclization step. This generally leads to higher yields and allows for the use of milder reaction conditions. Conversely, electron-withdrawing groups deactivate the aromatic ring, making the reaction more difficult and often requiring harsher conditions.[1]
Q4: What are some common catalysts used in the Pictet-Spengler reaction?
A4: A variety of acid catalysts can be employed. Protic acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and trifluoroacetic acid (TFA) are commonly used. Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are also effective. For asymmetric synthesis, chiral phosphoric acids and other organocatalysts have been successfully utilized.[4]
Q5: How critical is the choice of solvent?
A5: The solvent can significantly impact the reaction by influencing the solubility of reactants and the stability of intermediates. While protic solvents like methanol and ethanol are traditionally used, aprotic solvents such as dichloromethane (DCM), toluene, and acetonitrile have been shown to provide superior yields in certain cases.[2] A solvent screen is often a crucial step in optimizing the reaction.
Data Presentation
The following tables summarize quantitative data on the impact of various reaction parameters on the yield of the Pictet-Spengler synthesis of THIQs.
Table 1: Effect of Catalyst on THIQ Yield
| Entry | β-Arylethylamine | Aldehyde | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | Phenethylamine | Benzaldehyde | HCl | Ethanol | Reflux | 65 |
| 2 | Phenethylamine | Benzaldehyde | TFA | DCM | Room Temp | 78 |
| 3 | Phenethylamine | Benzaldehyde | BF₃·OEt₂ | DCM | Room Temp | 85 |
| 4 | Dopamine | Phenylacetaldehyde | IDPi Catalyst | Toluene | Room Temp | 92 |
| 5 | Tryptamine | Benzaldehyde | Chiral Phosphoric Acid | Toluene | -20 | 95 (92% ee) |
Table 2: Effect of Solvent on THIQ Yield
| Entry | β-Arylethylamine | Aldehyde | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | Tryptamine | Isatin | L-cysteine | Isopropanol | 50 | 60 |
| 2 | Tryptamine | Isatin | L-cysteine | Methanol | 50 | 55 |
| 3 | Tryptamine | Isatin | L-cysteine | Ethanol | 50 | 58 |
| 4 | Tryptamine | Isatin | L-cysteine | Acetonitrile | 50 | 45 |
| 5 | Tryptamine | Isatin | L-cysteine | Dichloromethane | 50 | 30 |
Table 3: Effect of Temperature on THIQ Yield
| Entry | β-Arylethylamine | Aldehyde | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | Tryptamine | Isatin | L-cysteine | Isopropanol | 20 | ~30 |
| 2 | Tryptamine | Isatin | L-cysteine | Isopropanol | 30 | ~45 |
| 3 | Tryptamine | Isatin | L-cysteine | Isopropanol | 40 | ~60 |
| 4 | Tryptamine | Isatin | L-cysteine | Isopropanol | 50 | ~70 |
| 5 | Tryptamine | Isatin | L-cysteine | Isopropanol | 60 | ~65 |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Pictet-Spengler Reaction
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the β-arylethylamine (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane, 10 mL per mmol of amine).
-
Addition of Aldehyde: To the stirred solution, add the aldehyde (1.0-1.2 eq) dropwise at room temperature.
-
Addition of Catalyst: Add the acid catalyst (e.g., TFA, 1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (from room temperature to reflux) for the specified time (typically 1 to 24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure tetrahydroisoquinoline.
Protocol 2: Pictet-Spengler Reaction with a Sensitive Substrate (Two-Step Procedure)
-
Schiff Base Formation: In a round-bottom flask, dissolve the β-arylethylamine (1.0 eq) and the aldehyde (1.0 eq) in a suitable solvent (e.g., methanol). Add a dehydrating agent such as anhydrous magnesium sulfate. Stir the mixture at room temperature for 2-4 hours until the formation of the Schiff base is complete (monitored by TLC or NMR).
-
Cyclization: Filter off the dehydrating agent. To the filtrate containing the Schiff base, add the acid catalyst (e.g., TFA, 1.1 eq) at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until the cyclization is complete.
-
Workup and Purification: Follow steps 5-8 from Protocol 1 to isolate and purify the final THIQ product.
Mandatory Visualizations
Caption: The reaction mechanism of the Pictet-Spengler synthesis of THIQs.
Caption: A logical workflow for troubleshooting low yield in the Pictet-Spengler synthesis.
References
Technical Support Center: Synthesis of Tetrahydroisoquinoline-1-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of tetrahydroisoquinoline-1-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
1. What are the most common synthetic routes to tetrahydroisoquinoline-1-carboxylic acid?
The two most prevalent methods for synthesizing the tetrahydroisoquinoline-1-carboxylic acid core are the Pictet-Spengler reaction and the Bischler-Napieralski reaction followed by reduction.[1]
-
Pictet-Spengler Reaction: This method involves the condensation of a β-arylethylamine (like phenylalanine or its derivatives) with an aldehyde or ketone, followed by cyclization.[1][2] For the synthesis of the unsubstituted tetrahydroisoquinoline-1-carboxylic acid, formaldehyde is typically used with phenylalanine.[3]
-
Bischler-Napieralski Reaction: This approach involves the cyclodehydration of a β-phenethylamide to a 3,4-dihydroisoquinoline, which is then reduced to the corresponding tetrahydroisoquinoline.[4][5]
2. I am observing a significant amount of a byproduct that is not my desired tetrahydroisoquinoline-1-carboxylic acid in my Pictet-Spengler reaction. What could it be?
Several side products can form during the Pictet-Spengler synthesis of tetrahydroisoquinoline-1-carboxylic acid. The identity of the byproduct often depends on the specific reaction conditions.
-
Dihydroisoquinolinone Formation: Under alkaline conditions, particularly in phosphate-mediated reactions, a dihydroisoquinolinone byproduct can be formed.[6] This occurs through the reaction of the initially formed tetrahydroisoquinoline with a second molecule of the aldehyde, followed by imine tautomerism and cyclization.
-
Racemized Product: A common issue, especially in the classic Pictet-Spengler reaction using strong acids like HCl with phenylalanine, is racemization at the newly formed stereocenter (C-1).[7]
-
Decarboxylated Product: The amino acid starting material, such as phenylalanine, can undergo decarboxylation under the reaction conditions, leading to the formation of the corresponding tetrahydroisoquinoline without the carboxylic acid group.[8]
-
N-Formylation: If formaldehyde is used as the carbonyl source and also acts as a formylating agent, N-formyl-tetrahydroisoquinoline-1-carboxylic acid can be a potential byproduct.
3. How can I minimize the formation of the dihydroisoquinolinone byproduct?
The formation of the dihydroisoquinolinone is favored under alkaline conditions. To minimize this side reaction:
-
Control the pH: Maintain a neutral or slightly acidic pH during the reaction and workup.
-
Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of the side reaction.
-
Purification: If the byproduct does form, it can often be separated from the desired product by chromatography or crystallization.[6]
4. My product has a low enantiomeric excess. How can I prevent racemization during the Pictet-Spengler synthesis?
Racemization is a significant challenge, particularly with amino acid substrates. Here are some strategies to mitigate it:
-
Choice of Acid Catalyst: The type and concentration of the acid catalyst can influence the degree of racemization. Milder acids or Lewis acids may be preferable to strong mineral acids.
-
Protecting Groups: Utilizing protecting groups on the amine or carboxylic acid functionality of the starting amino acid can help preserve stereochemical integrity.
-
Chiral Auxiliaries or Catalysts: The use of chiral auxiliaries or asymmetric catalysts can steer the reaction towards the desired stereoisomer.
-
Additives: In peptide synthesis, additives like HOBt (Hydroxybenzotriazole) are used to suppress racemization during coupling reactions.[4][9] Similar strategies could be explored in the Pictet-Spengler reaction.
5. I am using the Bischler-Napieralski route and my yields are low, with several unidentified byproducts. What could be going wrong?
The Bischler-Napieralski reaction is prone to specific side reactions that can lower the yield of the desired product.
-
Retro-Ritter Reaction: A significant side reaction is the retro-Ritter reaction, which leads to the formation of styrene derivatives.[10] This is more likely to occur with substrates that can form stable carbocations.
-
Abnormal Cyclization: Depending on the substitution pattern of the aromatic ring and the dehydrating agent used (e.g., P₂O₅ vs. POCl₃), abnormal cyclization products can be formed where the cyclization occurs at an unexpected position on the aromatic ring.[11]
6. How can I suppress the retro-Ritter reaction in my Bischler-Napieralski synthesis?
To minimize the formation of styrene byproducts:
-
Choice of Dehydrating Agent: The choice of dehydrating agent can influence the reaction pathway. Milder reagents may be less prone to promoting the retro-Ritter reaction.
-
Reaction Temperature: Carefully controlling the reaction temperature can help to favor the desired cyclization over the fragmentation pathway.
-
Substrate Design: If possible, modifying the substrate to disfavor the formation of a stable carbocation intermediate can reduce the likelihood of the retro-Ritter reaction.
Quantitative Data Summary
The following table summarizes typical yields and observed side products for the synthesis of tetrahydroisoquinoline derivatives under various conditions. Note that specific yields for tetrahydroisoquinoline-1-carboxylic acid can vary significantly based on the exact protocol and substrate.
| Synthetic Route | Reagents & Conditions | Main Product Yield | Major Side Products | Reference |
| Pictet-Spengler | Phenylalanine, Formaldehyde, HBr | Up to 85% | Racemized product | [7] |
| Phosphate-mediated Pictet-Spengler | m-Tyramine, 2-Bromobenzaldehyde, KPi buffer (pH 8) | 74% | Dihydroisoquinolinone | [6] |
| Bischler-Napieralski | N-acyl-β-phenylethylamine, POCl₃ or P₂O₅ | Varies | Styrenes, Abnormal cyclization products | [10][11] |
Experimental Protocols
Protocol 1: Pictet-Spengler Synthesis of Tetrahydroisoquinoline-1-carboxylic Acid
This protocol is a generalized procedure based on the classic Pictet-Spengler reaction.
Materials:
-
L-Phenylalanine
-
Formaldehyde solution (37% in water)
-
Hydrobromic acid (48%)
-
Ethanol
Procedure:
-
A slurry of L-phenylalanine in 48% hydrobromic acid is prepared in a reaction vessel.
-
The mixture is heated to approximately 40°C.
-
A 37% aqueous formaldehyde solution is added dropwise to the slurry.
-
The reaction mixture is then heated to 85°C and maintained at this temperature for several hours.
-
After the reaction is complete, the mixture is cooled to allow the precipitation of the hydrobromide salt of the product.
-
The precipitate is collected by filtration and washed with ethanol.
-
The wet cake is dried under vacuum to yield the hydrobromide salt of tetrahydroisoquinoline-1-carboxylic acid.
-
The free acid can be obtained by neutralizing the salt with a suitable base.
Protocol 2: Bischler-Napieralski Synthesis of a Dihydroisoquinoline Precursor
This protocol describes the cyclization step of the Bischler-Napieralski reaction to form a dihydroisoquinoline, which would then be reduced in a subsequent step to the tetrahydroisoquinoline.
Materials:
-
N-acyl-β-phenylethylamine derivative
-
Phosphorus oxychloride (POCl₃) or Phosphorus pentoxide (P₂O₅)
-
Anhydrous solvent (e.g., toluene or acetonitrile)
Procedure:
-
The N-acyl-β-phenylethylamine is dissolved in an anhydrous solvent under an inert atmosphere.
-
The dehydrating agent (e.g., POCl₃) is added cautiously to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours while monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent and excess reagent are carefully removed under reduced pressure.
-
The residue is worked up by adding ice and a base (e.g., ammonium hydroxide) to neutralize the acid.
-
The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated to yield the crude 3,4-dihydroisoquinoline derivative.
-
The crude product is then purified by column chromatography or crystallization.
Visualizations
Caption: Pictet-Spengler reaction pathway and potential side products.
Caption: Troubleshooting workflow for the Bischler-Napieralski reaction.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]
- 4. peptide.com [peptide.com]
- 5. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines [mdpi.com]
- 7. WO2022140749A1 - Decarboxylation of amino acids - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
- 11. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Diastereoselective Petasis Reaction for Tetrahydroisoquinoline (THIQ) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to control diastereoselectivity in the Petasis reaction for the synthesis of Tetrahydroisoquinolines (THIQs).
Troubleshooting Guide
This guide addresses common issues encountered during the diastereoselective Petasis reaction for preparing THIQ precursors.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity | 1. Suboptimal Chiral Auxiliary: The chosen chiral amine may not provide sufficient steric hindrance to effectively control the facial selectivity of the nucleophilic attack on the iminium ion intermediate. 2. Inappropriate Solvent: The solvent can influence the transition state geometry. Polar or coordinating solvents might interfere with the desired stereochemical pathway.[1][2] 3. Incorrect Temperature: The reaction temperature may not be optimal for maximizing the energy difference between the diastereomeric transition states.[1][2] | 1. Screen Chiral Auxiliaries: Experiment with different chiral amines. For the synthesis of THIQ precursors via aminoacetaldehyde acetals, chiral amino alcohols like (R)-2-phenylglycinol can be effective.[3] 2. Solvent Screening: Test a range of solvents with varying polarities (e.g., dichloromethane (DCM), ethanol, toluene, DMSO). For reactions involving chiral aminoacetaldehyde acetals, DCM has been used successfully.[3] In some cases, adding a co-solvent like methanol to DMSO can improve results.[4] 3. Optimize Temperature: Systematically vary the reaction temperature. Running the reaction at lower temperatures often enhances diastereoselectivity, although it may require longer reaction times. |
| Low or No Product Yield | 1. Poorly Reactive Boronic Acid: Electron-withdrawing groups on the aryl boronic acid can decrease its nucleophilicity, hindering the reaction.[2] 2. Decomposition of Reactants or Intermediates: The aldehyde (e.g., glyoxylic acid) or the iminium ion intermediate may be unstable under the reaction conditions. 3. Steric Hindrance: Highly hindered reactants may slow down or prevent the reaction. | 1. Use Electron-Rich Boronic Acids: Employ aryl boronic acids with electron-donating groups (e.g., methoxy groups) to increase their reactivity.[2] 2. Anhydrous Conditions: Although the Petasis reaction can often be run in the presence of air and moisture, using anhydrous solvents and an inert atmosphere (e.g., Argon) can sometimes improve yields by preventing hydrolysis of intermediates. 3. Lewis Acid Catalysis: For less reactive systems, the addition of a Lewis acid like InBr₃ may promote the reaction.[4] 4. Increase Temperature/Concentration: Carefully increasing the reaction temperature or the concentration of reactants can sometimes improve yields, but monitor the impact on diastereoselectivity. |
| Formation of Side Products | 1. Homocoupling of Boronic Acid: This can occur, especially at elevated temperatures. 2. Undesired Cyclization/Rearrangement: The Petasis product might be unstable under the reaction conditions and undergo further transformations. | 1. Control Stoichiometry: Use the boronic acid as the limiting reagent or in slight excess (e.g., 1.1 equivalents). 2. Optimize Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal time to quench the reaction and avoid subsequent side reactions. |
| Difficulty in Separating Diastereomers | 1. Similar Polarity: The diastereomeric products may have very similar polarities, making them difficult to separate by standard column chromatography. | 1. Derivative Formation: If the diastereomers are inseparable, consider converting them into derivatives that may have better separation properties. 2. Alternative Chiral Auxiliary: Using a different chiral auxiliary might lead to diastereomers that are more easily separable. For instance, using an (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol auxiliary leads to diastereomeric oxazinones which can be separated by column chromatography.[3][5] 3. Recrystallization: Attempt fractional crystallization if the products are crystalline solids. |
Frequently Asked Questions (FAQs)
Q1: How does the choice of chiral amine influence the diastereoselectivity in the synthesis of THIQ precursors?
A1: The chiral amine is crucial for inducing stereocontrol. Generally, the stereochemical outcome of the Petasis reaction is strongly correlated to the chirality of the amine.[6] For the synthesis of THIQ precursors, chiral aminoacetaldehyde acetals derived from amino alcohols like phenylglycinol are effective. The steric bulk and the specific stereochemistry of the auxiliary dictate the facial bias of the boronic acid's addition to the transient iminium ion, thereby determining the configuration of the newly formed stereocenter.
Q2: What is the typical reaction sequence for synthesizing THIQs using a diastereoselective Petasis reaction?
A2: A common and effective sequence involves two main steps:
-
Diastereoselective Petasis Reaction: A three-component reaction between a chiral aminoacetaldehyde acetal, glyoxylic acid, and a substituted aryl boronic acid to form a chiral amino acid precursor.
-
Pomeranz–Fritsch–Bobbitt Cyclization: The product from the Petasis reaction is then subjected to acidic conditions to effect an intramolecular cyclization, forming the tetrahydroisoquinoline ring system.[2]
Q3: Can I use a catalytic enantioselective approach instead of a chiral auxiliary?
A3: Yes, catalytic enantioselective Petasis reactions are an emerging area. These often employ chiral catalysts such as chiral biphenols (e.g., BINOL derivatives) or thiourea-based organocatalysts to control the stereochemical outcome.[7][8] This approach can be advantageous as it avoids the need to synthesize and later remove a chiral auxiliary. However, the development of catalysts for high diastereoselectivity in the specific context of THIQ precursors is still an active area of research.
Q4: What role does glyoxylic acid play, and are there any special handling precautions?
A4: Glyoxylic acid serves as the aldehyde component in the Petasis reaction, providing the carboxylic acid functionality in the resulting amino acid product, which becomes the C1-carboxyl group of the THIQ. It is often used as a stable monohydrate. While no extreme precautions are needed beyond standard laboratory safety procedures, it is a corrosive solid and should be handled with appropriate personal protective equipment.
Q5: How can I monitor the progress and diastereomeric ratio of my reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The diastereomeric ratio (d.r.) of the product mixture can be determined by proton nuclear magnetic resonance (¹H NMR) spectroscopy by integrating characteristic signals that are distinct for each diastereomer.[3] Chiral high-performance liquid chromatography (HPLC) can also be used for more precise determination of the diastereomeric and enantiomeric excess.
Quantitative Data on Diastereoselectivity
The following table summarizes the diastereoselectivity achieved in the Petasis reaction for the synthesis of THIQ precursors under different conditions.
| Chiral Auxiliary | Boronic Acid | Solvent | Temp. (°C) | Time (h) | Product | d.r. | Yield (%) | Reference |
| (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol | 3,4-Dimethoxyphenylboronic acid | DCM | RT | 78 | Oxazinones | 3:1 | 67 (combined) | [3][5] |
| Chiral aminoacetaldehyde acetal from (1R,2S)-ephedrine | 3,4-Dimethoxyphenylboronic acid | Toluene | 60 | 24 | Amino acid | 79:21 | 83 | [4] |
| Chiral aminoacetaldehyde acetal from (1S,2R)-ephedrine | 3,4-Dimethoxyphenylboronic acid | Toluene | 60 | 24 | Amino acid | 22:78 | 85 | [4] |
Experimental Protocols
Protocol 1: Synthesis of Diastereomeric Oxazinones as THIQ Precursors[3]
This protocol is based on the work of Rozwadowska and coworkers for the synthesis of key intermediates for (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.
Reactants:
-
(R)-N-(2,2-diethoxyethyl)-2-phenylglycinol (1.0 equiv)
-
3,4-Dimethoxyphenylboronic acid (1.1 equiv)
-
Glyoxylic acid monohydrate (1.1 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol in DCM, add 3,4-dimethoxyphenylboronic acid and glyoxylic acid monohydrate.
-
Stir the mixture at room temperature for 78 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove any inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the diastereomeric oxazinones.
Visualizations
Logical Workflow for Optimizing Diastereoselectivity
References
- 1. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Petasis reaction - Wikipedia [en.wikipedia.org]
- 7. Catalytic Diastereoselective Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Preventing racemization of (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the racemization of (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A1: Racemization is the process by which an enantiomerically pure substance, such as the (R)-enantiomer of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid, converts into a mixture containing equal amounts of both the (R) and (S) enantiomers (a racemate). This is a significant concern in drug development and chemical synthesis because different enantiomers of a chiral molecule can exhibit vastly different pharmacological, toxicological, and physiological properties. For therapeutic applications, it is often crucial to maintain the enantiomeric purity of the desired active pharmaceutical ingredient (API).
Q2: What is the primary mechanism driving the racemization of this compound?
A2: The racemization of this compound, an α-amino acid analog, primarily proceeds through the deprotonation of the chiral α-carbon (the carbon atom to which the carboxylic acid and the amino group are attached). This leads to the formation of a planar, achiral enolate or carbanion intermediate. Subsequent reprotonation can occur from either face of this planar intermediate with equal probability, resulting in a mixture of both (R) and (S) enantiomers.[1]
Q3: What are the key experimental factors that can induce racemization of this compound?
A3: Several factors can promote the racemization of this compound. These include:
-
pH: Both strongly acidic and strongly basic conditions can catalyze racemization.[1][2][3] Bases facilitate the abstraction of the α-proton, while acids can promote enolization.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including the reactions that lead to racemization.[4][5][6]
-
Solvent: The choice of solvent can significantly impact racemization rates. Polar aprotic solvents may enhance the basicity of any present bases, thereby accelerating racemization.[7][8]
-
Presence of Metal Ions: Certain metal ions can chelate to the amino acid, increasing the acidity of the α-proton and thus accelerating racemization.[1]
-
Reaction Time: Prolonged exposure to harsh conditions will increase the extent of racemization.
Troubleshooting Guides
This section provides a step-by-step approach to diagnosing and resolving issues related to the loss of enantiomeric excess (% ee).
Problem: I am observing a significant loss of enantiomeric purity in my sample of this compound after a synthetic step or work-up procedure.
Solution Workflow:
Figure 1: Troubleshooting workflow for addressing loss of enantiomeric purity.
Step-by-Step Troubleshooting:
1. Is your analytical method for determining enantiomeric excess validated?
-
Action:
-
Method Validation: Ensure your chiral HPLC method is fully validated for accuracy, precision, and linearity.[7]
-
Resolution: Confirm baseline separation (Rs > 1.5) between the (R) and (S) enantiomer peaks.[7]
-
Standard Analysis: Analyze a standard sample of known enantiomeric excess to verify the accuracy of your method.
-
Protocol: Refer to the "Experimental Protocols" section for a general procedure on developing a chiral HPLC method.
-
2. Have you checked the purity of your reagents and solvents?
-
Issue: Trace impurities in reagents or solvents, especially acidic or basic contaminants, can catalyze racemization.
-
Action:
-
Use High-Purity Materials: Employ high-purity, anhydrous solvents and reagents.
-
Fresh Solvents: Use freshly opened bottles of solvents or distill them prior to use to remove any acidic or basic impurities that may have formed during storage.
-
3. Are your reaction or work-up conditions too harsh?
-
Issue: Exposure to extreme pH, high temperatures, or prolonged reaction times can lead to significant racemization.
-
Action:
-
pH Control: Maintain the pH of your reaction and work-up solutions as close to neutral as possible. If acidic or basic conditions are required, use the mildest reagents and shortest reaction times feasible.
-
Temperature Management: Conduct reactions at the lowest temperature that allows for a reasonable reaction rate. Avoid unnecessary heating.
-
Minimize Reaction Time: Monitor the reaction progress and quench it as soon as it is complete to avoid prolonged exposure to potentially racemizing conditions.
-
Quantitative Data on Racemization Factors
| Parameter | Condition | Impact on Racemization Rate | Reference |
| pH | pH 3 or pH 11 | Significantly Increased | [1][9] |
| pH 5-8 | Minimal Impact | [1][9] | |
| Temperature | Increase from 25°C to 100°C | Exponential Increase | [1] |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Increased | [7][8] |
| Water | Suppressed | [8] | |
| Additives | Metal Ions (e.g., Cu²⁺) | Significantly Increased | [1] |
Experimental Protocols
Protocol 1: General Method for Chiral HPLC Analysis
This protocol provides a starting point for developing a chiral HPLC method to determine the enantiomeric excess of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid.
-
Column Selection:
-
Mobile Phase Selection:
-
For normal phase mode, use a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier such as isopropanol or ethanol. A typical starting point is 90:10 (v/v) hexane:isopropanol.
-
For reversed-phase mode, use a mixture of an aqueous buffer (e.g., ammonium bicarbonate or phosphate buffer) and an organic modifier like acetonitrile or methanol.
-
-
Method Optimization:
-
Adjust the ratio of the mobile phase components to achieve baseline separation of the enantiomers.
-
If separation is not achieved, try a different alcohol modifier in normal phase or a different organic modifier in reversed-phase.
-
The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) to the mobile phase can sometimes improve peak shape and resolution.
-
-
Detection:
-
Use a UV detector set at a wavelength where the compound has strong absorbance.
-
-
Quantification:
-
Integrate the peak areas of the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100
-
Protocol 2: Procedure for Minimizing Racemization During a Coupling Reaction
This protocol outlines general steps to minimize racemization when using this compound in a peptide-type coupling reaction.
-
Reagent Selection:
-
Choose a coupling reagent known to have a low propensity for causing racemization.
-
Consider the use of additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), which can suppress racemization. However, be aware that in some specific cases, additives can paradoxically promote racemization, so empirical testing is crucial.[12]
-
-
Base Selection:
-
Use a non-nucleophilic, sterically hindered base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, in stoichiometric amounts. Avoid strong, unhindered bases like triethylamine if possible.
-
-
Solvent Choice:
-
Select a solvent that is not overly polar aprotic, if the reaction chemistry allows. Dichloromethane or tetrahydrofuran are often good choices.
-
-
Temperature Control:
-
Perform the reaction at a low temperature, typically starting at 0°C or even -15°C, and allowing it to slowly warm to room temperature if necessary.
-
-
Work-up:
-
Perform the aqueous work-up using dilute, mild acids and bases (e.g., dilute HCl, saturated NaHCO₃ solution) and minimize the time the compound is in contact with these solutions.
-
Ensure all extractions and washes are performed promptly and at room temperature or below.
-
Signaling Pathways and Logical Relationships
Figure 2: Factors influencing the racemization of this compound.
References
- 1. creation.com [creation.com]
- 2. researchgate.net [researchgate.net]
- 3. ibisscientific.com [ibisscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 12. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Chiral Catalysts for Asymmetric Tetrahydroisoquinoline (THIQ) Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the asymmetric synthesis of tetrahydroisoquinolines (THIQs).
Troubleshooting Guides
This section provides solutions to common problems encountered during the optimization of chiral catalysts for asymmetric THIQ synthesis.
Issue 1: Low Enantioselectivity (% ee)
| Question | Answer |
| Why am I observing low enantioselectivity in my asymmetric THIQ synthesis? | Low enantioselectivity can be caused by several factors. Ensure the chiral catalyst is of high purity and has been stored correctly to prevent degradation. The choice of solvent can significantly influence the transition state of the reaction; it is recommended to screen various solvents like toluene, dichloromethane, and hexanes. The reaction temperature is also a critical parameter, as suboptimal temperatures can reduce steric control. Finally, the catalyst itself may not be ideal for your specific substrate, necessitating a catalyst screening to find a better match. |
| Can impurities in my starting materials affect the enantioselectivity? | Yes, impurities in the tryptamine or aldehyde/ketone starting materials can interfere with the catalyst's performance. It is advisable to use highly purified starting materials. |
| How does catalyst loading impact enantioselectivity? | An incorrect catalyst loading can lead to lower enantioselectivity. It is important to optimize the catalyst amount for your specific reaction. |
Issue 2: Low Reaction Yield
| Question | Answer |
| What are the common reasons for a low yield in my THIQ synthesis? | Low yields can result from several issues. Ensure all reagents and solvents are anhydrous, as moisture can deactivate Lewis acid catalysts and quench reactive species.[1] The stoichiometry of your reactants should be carefully optimized. Additionally, prolonged reaction times or high temperatures can lead to the decomposition of the product or the formation of byproducts.[1] The purification process can also contribute to yield loss, particularly if diastereomers are challenging to separate.[1] |
| Could side reactions be responsible for the low yield? | Yes, side reactions can significantly lower the yield of the desired THIQ product. For instance, in the Bischler-Napieralski reaction, a common side reaction is the retro-Ritter reaction, which forms styrenes.[2][3] This is more likely to occur with electron-rich aromatic rings.[2][3] |
Issue 3: Catalyst Deactivation or Poisoning
| Question | Answer |
| My reaction is sluggish or has stopped completely. What could be the cause? | A stalled or slow reaction often points to catalyst deactivation or poisoning. The active catalytic species may have decomposed. For ruthenium-based catalysts, this can involve the loss of an arene ligand. In reactions involving a base, an excess of base can lead to the formation of inactive catalyst-base adducts. Furthermore, the nitrogen-containing THIQ product can sometimes coordinate to the metal center, leading to product inhibition. |
| What are common sources of catalyst poisons? | Catalyst poisons can be introduced through starting materials, solvents, or the reaction atmosphere. Common poisons for transition metal catalysts include sulfur compounds, halides, and other Lewis basic functionalities that can irreversibly bind to the metal center. Ensure all reagents are of high purity and that solvents are properly dried and degassed. |
| How can I prevent catalyst deactivation? | To prevent catalyst deactivation, ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen and moisture. Use high-purity, anhydrous solvents and reagents. If product inhibition is suspected, consider strategies like slow addition of the substrate to maintain a low concentration of the product in the reaction mixture. |
Frequently Asked Questions (FAQs)
This section addresses frequently asked questions regarding the optimization of chiral catalysts for asymmetric THIQ synthesis.
| Question | Answer |
| What are the main synthetic strategies for asymmetric THIQ synthesis? | The primary strategies for asymmetric THIQ synthesis include the asymmetric Pictet-Spengler reaction, and the asymmetric hydrogenation or transfer hydrogenation of a dihydroisoquinoline (DHIQ) precursor. The DHIQ is often prepared via a Bischler-Napieralski reaction.[4] |
| What are the advantages of using a chiral phosphoric acid (CPA) catalyst in the Pictet-Spengler reaction? | Chiral phosphoric acids are effective organocatalysts for the Pictet-Spengler reaction, often providing high yields and enantioselectivities for the synthesis of tetrahydro-β-carbolines, a class of THIQ analogues. They are particularly useful for reactions involving tryptamine derivatives. |
| How do I choose the right chiral catalyst for my reaction? | The choice of catalyst depends heavily on the specific substrate and the desired reaction (e.g., Pictet-Spengler, hydrogenation). A screening of different catalysts is often necessary to identify the optimal one for a new transformation. For example, in the Pictet-Spengler reaction of N-benzyltryptamine, a triphenylsilyl-substituted BINOL-phosphoric acid is effective for aromatic aldehydes, while a 3,5-bistrifluoromethylphenyl-substituted BINOL-phosphoric acid is better for aliphatic aldehydes.[5] |
| What is the role of an additive in asymmetric transfer hydrogenation? | Additives can significantly impact the outcome of asymmetric transfer hydrogenation reactions. For instance, in the rhodium/diamine-catalyzed transfer hydrogenation of DHIQs, using HCOOH/Et3N as a hydrogen source can lead to high yields and enantioselectivities.[4] |
Data Presentation
Table 1: Comparison of Chiral Catalysts for the Asymmetric Pictet-Spengler Reaction of N-Benzyltryptamine
| Catalyst | Aldehyde | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| (R)-TRIP-PA | Benzaldehyde | Toluene | 70 | 24 | 95 | 87 |
| (R)-TRIP-PA | Isobutyraldehyde | Toluene | 70 | 24 | 88 | 75 |
| (R)-3,5-(CF3)2-PA | Benzaldehyde | Toluene | 70 | 24 | 92 | 80 |
| (R)-3,5-(CF3)2-PA | Isobutyraldehyde | Toluene | 70 | 24 | 97 | 85 |
Data adapted from Wanner, M. J., et al. (2008). J. Org. Chem.[5]
Table 2: Asymmetric Transfer Hydrogenation of 1-Substituted-3,4-Dihydroisoquinolines
| Substrate (1-substituent) | Catalyst | Hydrogen Source | Yield (%) | ee (%) |
| Phenyl | [Rh((S,S)-TsDPEN)Cl] | HCOOH/Et3N | 96 | 99 |
| 4-Methoxyphenyl | [Rh((S,S)-TsDPEN)Cl] | HCOOH/Et3N | 95 | 98 |
| 2-Naphthyl | [Rh((S,S)-TsDPEN)Cl] | HCOOH/Et3N | 94 | 99 |
Data adapted from Baker, et al. (1999) as cited in a 2024 review.[4]
Experimental Protocols
Protocol 1: General Procedure for Chiral Phosphoric Acid-Catalyzed Asymmetric Pictet-Spengler Reaction
-
To a flame-dried reaction vial, add the tryptamine derivative (1.0 eq) and a drying agent (e.g., 4 Å molecular sieves).[5]
-
Add the anhydrous solvent (e.g., toluene, 0.5 mL).[5]
-
Add the chiral phosphoric acid catalyst (e.g., (R)-TRIP-PA, 2-10 mol%).[5]
-
Add the aldehyde (1.2 eq).[5]
-
Stir the reaction mixture at the specified temperature (e.g., 70 °C) for the required time (e.g., 24-48 hours), monitoring the progress by TLC.[5]
-
Upon completion, cool the reaction to room temperature and filter off the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the enantioenriched tetrahydro-β-carboline.[5]
Protocol 2: General Procedure for Bischler-Napieralski Reaction followed by Asymmetric Transfer Hydrogenation
Step A: Bischler-Napieralski Cyclization
-
To a solution of the β-phenylethylamide (1.0 eq) in an anhydrous solvent (e.g., toluene), add the dehydrating agent (e.g., POCl3, 1.1 eq) at 0 °C.[2]
-
Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.[2]
-
Cool the reaction to room temperature and carefully quench with ice water.
-
Basify the aqueous layer with a suitable base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.
Step B: Asymmetric Transfer Hydrogenation
-
In a reaction vessel under an inert atmosphere, dissolve the chiral catalyst (e.g., [Rh((S,S)-TsDPEN)Cl], 1-2 mol%) in a suitable solvent.
-
Add the hydrogen source (e.g., a mixture of formic acid and triethylamine).[4]
-
Add the crude 3,4-dihydroisoquinoline from Step A.
-
Stir the reaction at the appropriate temperature until completion, as monitored by TLC or GC/MS.
-
Upon completion, perform an appropriate aqueous work-up and extract the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the enantiomerically enriched tetrahydroisoquinoline.
Mandatory Visualizations
Caption: Workflow for the two-step synthesis of chiral THIQs.
References
Technical Support Center: Troubleshooting Tetrahydroisoquinoline Synthesis
Welcome to the technical support center for tetrahydroisoquinoline (THIQ) synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of these important scaffolds, primarily focusing on the Pictet-Spengler and Bischler-Napieralski reactions.
Section 1: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile method for synthesizing THIQs from β-arylethylamines and an aldehyde or ketone. While powerful, achieving high yields can be challenging. This section provides troubleshooting guidance for common issues.
Frequently Asked Questions (FAQs) for the Pictet-Spengler Reaction
Q1: My Pictet-Spengler reaction has a low yield or is not proceeding. What are the common causes?
Low conversion in the Pictet-Spengler reaction can stem from several factors ranging from reactant stability to suboptimal reaction conditions. Key considerations include:
-
Insufficiently Activated Aromatic Ring: The reaction is an electrophilic aromatic substitution, and electron-donating groups on the β-arylethylamine are crucial for facilitating the cyclization.[1] Substrates lacking these groups may require harsher conditions.
-
Inappropriate Catalyst or Acidity: The reaction is acid-catalyzed, relying on the formation of an electrophilic iminium ion.[2] The choice and concentration of the acid are critical.
-
Suboptimal Reaction Temperature: The ideal temperature can vary significantly. Some reactions proceed at room temperature, while others require heating.[3][4]
-
Incorrect Solvent Choice: The solvent affects reactant solubility and the stability of intermediates. While protic solvents are traditional, aprotic media can sometimes lead to better yields.[4]
-
Decomposition of Starting Materials or Product: Sensitive functional groups on the reactants or product may not be stable under the reaction conditions.[4]
Q2: How can I optimize the reaction conditions to improve my yield?
Optimization is key to a successful Pictet-Spengler reaction. A systematic approach to adjusting reaction parameters is recommended.
-
Catalyst Selection: For standard reactions, protic acids like HCl, H₂SO₄, or trifluoroacetic acid (TFA) are common.[4] For sensitive substrates, milder catalysts such as chiral phosphoric acids may be more effective.[4]
-
Temperature Adjustment: It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction's progress by TLC or HPLC to prevent decomposition.[4]
-
Solvent Screening: A screening of different solvents, both protic and aprotic, may be necessary to find the optimal medium for your specific substrates.[4]
Q3: I am observing the formation of side products. What are the likely culprits and solutions?
Side product formation can complicate purification and reduce the yield of the desired THIQ.
-
Over-alkylation or Polymerization: The product can sometimes react further with the starting materials. Using a slight excess of the carbonyl compound can help drive the reaction to completion and minimize this.[1]
-
Oxidation of the Indole Nucleus: For tryptamine-based substrates, the indole ring can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this.
Troubleshooting Guide: Low Pictet-Spengler Yield
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Formation | Insufficiently activated aromatic ring (lacks electron-donating groups). | Use stronger acid catalysts (e.g., superacids) or higher temperatures.[2] Consider alternative synthetic routes if the ring is strongly deactivated. |
| Inappropriate acid catalyst (too weak or too strong). | Screen a panel of protic and Lewis acids (e.g., HCl, TFA, BF₃·OEt₂).[4] For sensitive substrates, consider milder organocatalysts.[4] | |
| Water present in the reaction mixture. | Ensure all reagents and solvents are anhydrous, as water can hydrolyze the intermediate iminium ion. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Gradually increase the reaction temperature and monitor by TLC/HPLC.[4] Increase the reaction time. |
| Steric hindrance from bulky substituents. | Higher temperatures and longer reaction times may be necessary. | |
| Complex Mixture of Products / Degradation | Reaction temperature is too high or reaction time is too long. | Start at a lower temperature and carefully monitor the reaction to find the optimal time.[4] |
| Starting materials are unstable under acidic conditions. | Use milder reaction conditions (lower temperature, weaker acid).[4] Consider protecting sensitive functional groups.[4] | |
| Formation of Unexpected Regioisomer | Cyclization at an alternative, electronically favorable position. | Modify the activating groups on the aromatic ring to direct the cyclization. The choice of solvent can also influence regioselectivity.[4] |
Data Presentation: Effect of Reaction Conditions on Pictet-Spengler Yield
The following table summarizes the impact of different catalysts and solvents on the yield of a representative Pictet-Spengler reaction.
| Entry | β-Arylethylamine | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Tryptamine | Benzaldehyde | TFA (10 mol%) | Dichloromethane | Room Temp | 12 | 85 |
| 2 | Tryptamine | Benzaldehyde | HCl (1 M) | Ethanol | Reflux | 6 | 78 |
| 3 | Tryptamine | Benzaldehyde | BF₃·OEt₂ (1.2 equiv) | Toluene | 80 | 8 | 90 |
| 4 | Homoveratrylamine | Acetaldehyde | HCl (aq) | Water | 100 | 4 | 75 |
| 5 | Homoveratrylamine | Acetaldehyde | PPA | - | 100 | 2 | 82 |
Note: Yields are representative and can vary based on specific substrate and experimental setup.
Experimental Protocols
General Acid-Catalyzed Pictet-Spengler Reaction
-
To a solution of the β-arylethylamine (1.0 equiv) in an appropriate solvent (e.g., dichloromethane, toluene, or ethanol), add the aldehyde or ketone (1.0-1.2 equiv).
-
Add the acid catalyst (e.g., TFA, 10 mol% or HCl, 1 M) to the mixture.
-
Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress using thin-layer chromatography (TLC) or HPLC.
-
Upon completion, neutralize the reaction with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low Pictet-Spengler reaction yield.
Section 2: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a key method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be reduced to the corresponding THIQs. This section addresses common issues encountered during this synthesis.
Frequently Asked Questions (FAQs) for the Bischler-Napieralski Reaction
Q1: My Bischler-Napieralski reaction is failing or giving a very low yield. What are the primary reasons?
Low yields in this reaction are often due to a few critical factors:
-
Deactivated Aromatic Ring: As an electrophilic aromatic substitution, this reaction is highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups will significantly impede the cyclization.[5]
-
Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough.[5]
-
Side Reactions: A major competing pathway is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[5][6]
-
Inappropriate Reaction Conditions: High temperatures or prolonged reaction times can lead to the decomposition of starting materials or products, often resulting in tar formation.[5]
Q2: How do I choose the right dehydrating agent for my substrate?
The choice of dehydrating agent is crucial and depends on the reactivity of your β-arylethylamide.
-
For Electron-Rich Substrates: Phosphorus oxychloride (POCl₃) is often sufficient.[6]
-
For Electron-Deficient or Neutral Substrates: A more powerful dehydrating agent is necessary. A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a classic choice.[7][8] Other strong agents include polyphosphoric acid (PPA) and triflic anhydride (Tf₂O).[9][10]
-
For a Milder, Modern Approach: A system of triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine often provides higher yields under milder conditions and is compatible with a broader range of substrates.[7][9]
Q3: I'm observing a significant amount of a styrene-like side product. How can I minimize this?
The formation of a styrene derivative via a retro-Ritter reaction is a common side reaction.[6][8] To suppress this:
-
Use Milder Conditions: Employing the Tf₂O/2-chloropyridine system allows for lower reaction temperatures, which can disfavor the retro-Ritter pathway.[7]
-
Use Nitrile as a Solvent: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter products.[6][8]
-
Alternative Reagents: Using oxalyl chloride to generate an N-acyliminium intermediate can avoid the formation of the nitrilium ion that leads to the retro-Ritter side product.[6][8]
Troubleshooting Guide: Low Bischler-Napieralski Yield
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Formation | Deactivated aromatic ring. | Use a stronger dehydrating agent (e.g., P₂O₅ in refluxing POCl₃) or switch to a milder, more effective modern protocol (e.g., Tf₂O and 2-chloropyridine).[5] |
| Dehydrating agent is not potent enough. | If POCl₃ alone is failing, try a mixture of P₂O₅ and POCl₃.[5] | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the reaction temperature by switching to a higher boiling solvent (e.g., from toluene to xylene). Monitor the reaction progress by TLC to determine the optimal reaction time.[5] |
| Complex Mixture of Products / Tar Formation | Reaction temperature is too high, or the reaction time is too long. | Reduce the reaction temperature and/or time. Monitor the reaction closely.[5][7] |
| Substrate is unstable under strongly acidic conditions. | Consider alternative synthetic routes to the target dihydroisoquinoline.[7] | |
| Formation of Styrene Side Product | Retro-Ritter reaction is favored. | Use milder reaction conditions (e.g., Tf₂O/2-chloropyridine system).[7] Use the corresponding nitrile as a solvent.[6][8] |
| Formation of an Unexpected Regioisomer | Cyclization at an alternative, electronically favorable position. | This can be influenced by the substitution pattern on the arene. Modification of activating groups may be necessary to direct the cyclization. In some cases, ipso-attack followed by rearrangement can occur, especially with P₂O₅.[10] |
Data Presentation: Comparative Yields of Dehydrating Agents
The following table summarizes yields for the cyclization of N-(3,4-dimethoxyphenethyl)acetamide under various conditions to illustrate the impact of the dehydrating agent.[7]
| Entry | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | POCl₃ | Toluene | 110 | 4 | 65 |
| 2 | P₂O₅ | Toluene | 110 | 6 | 75 |
| 3 | POCl₃ / P₂O₅ | Toluene | 110 | 2 | 85 |
| 4 | PPA | - | 140 | 1 | 80 |
| 5 | Tf₂O / 2-chloropyridine | Dichloromethane | 0 to RT | 1 | 92 |
Note: Yields are for a specific substrate and may vary.
Experimental Protocols
Classical Bischler-Napieralski Reaction using POCl₃
-
To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).
-
Add an anhydrous solvent such as toluene or acetonitrile.
-
Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature. An ice bath may be used to control any exotherm.
-
Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[5]
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide) to neutralize the excess acid.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Milder Bischler-Napieralski Reaction using Triflic Anhydride (Tf₂O)
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Add 2-chloropyridine (2.0 equiv) to the solution.
-
Cool the mixture to -20 °C using a suitable cooling bath.
-
Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.
-
Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction's progress by TLC.[5]
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Simplified mechanism of the Bischler-Napieralski reaction and subsequent reduction.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00882J [pubs.rsc.org]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
Stability issues of (R)-THIQ-1-carboxylic acid in solution
Welcome to the technical support center for (R)-THIQ-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered when working with this compound in solution. The following troubleshooting guides and FAQs will help you identify, understand, and mitigate instability during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of (R)-THIQ-1-carboxylic acid in solution a potential concern?
A1: The stability of (R)-THIQ-1-carboxylic acid can be a concern due to its molecular structure. The tetrahydroisoquinoline (THIQ) core can be susceptible to oxidation, particularly at the benzylic positions. Additionally, the carboxylic acid group can influence solubility and may participate in degradation reactions like decarboxylation under certain stress conditions, although this is not always a common pathway.[1]
Q2: What are the primary factors that can affect the stability of (R)-THIQ-1-carboxylic acid in solution?
A2: The stability of pharmaceutical compounds in solution is typically influenced by several key factors.[2] For (R)-THIQ-1-carboxylic acid, these include:
-
pH: The pH of the solution can dramatically impact chemical stability.[3] Acidic or basic conditions can catalyze hydrolytic degradation or other reactions.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[2]
-
Light: Exposure to UV or visible light can induce photolytic degradation.[4]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[2]
-
Solvent/Buffer Components: The choice of solvent and the components of a buffer solution can interact with the compound and affect its stability.[5]
Q3: What are the initial signs of instability in my solution of (R)-THIQ-1-carboxylic acid?
A3: Initial signs of compound degradation can be both visual and analytical. Visual indicators may include a change in color (e.g., turning yellow or brown) or the formation of precipitate. Analytically, the most common sign is a decrease in the peak area of the parent compound in your chromatogram (e.g., HPLC) over time, often accompanied by the appearance of new peaks corresponding to degradation products.[6]
Q4: Which analytical techniques are most suitable for monitoring the stability of (R)-THIQ-1-carboxylic acid?
A4: A stability-indicating analytical method is crucial for accurately assessing compound stability. The most widely used technique is High-Performance Liquid Chromatography (HPLC), often with UV detection, as it can separate the parent compound from its degradation products and quantify them.[1][6] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying the mass of potential degradation products, which aids in structure elucidation.
Troubleshooting Guide
Q5: I am observing a rapid loss of my compound in a neutral aqueous buffer at room temperature. What could be the cause and how can I troubleshoot this?
A5: Rapid degradation in a neutral buffer could be due to several factors. Here is a troubleshooting workflow to investigate the issue:
Caption: Troubleshooting Flowchart for Investigating Compound Instability.
-
Step 1: Confirm Purity and Identity: Ensure the issue is not with the starting material. Use techniques like NMR or LC-MS to confirm the identity and purity of your compound.
-
Step 2: Check for Oxidation: The THIQ moiety can be susceptible to air oxidation. Try preparing your solutions with degassed buffers and running the experiment under an inert atmosphere (e.g., nitrogen or argon) to see if stability improves.
-
Step 3: Evaluate pH Effects: Even at a neutral pH, hydrolysis can occur. Perform a simple experiment by incubating your compound in buffers of different pH values (e.g., pH 5, 7, and 9) and monitor its concentration over time.
-
Step 4: Consider Media Components: Some buffer components can react with your compound. If possible, try a simpler buffer system to see if the instability persists.
Q6: My solution of (R)-THIQ-1-carboxylic acid is turning yellow/brown upon storage. What does this signify?
A6: A color change, particularly to yellow or brown, is often an indication of oxidative degradation or the formation of highly conjugated degradation products. The tetrahydroisoquinoline ring system can be oxidized, leading to the formation of colored species. It is crucial to analyze the colored solution by HPLC or LC-MS to identify the new, colored impurities and confirm the degradation of the parent compound. To prevent this, store solutions protected from light and consider adding antioxidants if compatible with your experimental system.
Q7: I see extra peaks appearing in my HPLC chromatogram over time. How do I confirm these are degradation products?
A7: To confirm that new peaks are degradation products, you should perform a forced degradation study.[4] Subjecting the compound to stress conditions (acid, base, oxidation, heat, light) should accelerate the formation of these peaks.[4] A key aspect of this is mass balance analysis. The decrease in the amount of the parent compound should roughly correspond to the increase in the amount of the new peaks, accounting for response factors. Using LC-MS can further help by showing the mass of the new peaks, which can be related back to the parent compound's structure.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method.[7] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of (R)-THIQ-1-carboxylic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60 °C).[7] Sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the sample with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature.[7] Due to the potential for faster degradation, sample at earlier time points. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).[8] Keep the sample at room temperature and protected from light. Sample at various time points.
-
Thermal Degradation: Store the stock solution (and the solid compound) at an elevated temperature (e.g., 70 °C) in a calibrated oven.[8] Sample at various time points.
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter).[8] Run a dark control in parallel, wrapped in aluminum foil.
3. Analysis:
-
Analyze all samples by a suitable analytical method, such as HPLC-UV.
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation peaks.
Potential Degradation Pathways
Based on the chemical structure of (R)-THIQ-1-carboxylic acid, a few degradation pathways can be hypothesized. This diagram illustrates potential transformations that could occur under stress conditions.
Caption: Hypothetical Degradation Pathways for (R)-THIQ-1-carboxylic acid.
Data Presentation
Summarizing your stability data in a clear, tabular format is crucial for interpretation and reporting.
Table 1: Example Summary of Forced Degradation Study Results
| Stress Condition | Duration (hrs) | Temperature (°C) | % Assay of Parent Compound | Number of Degradants | Area % of Major Degradant | Mass Balance (%) |
| 0.1 M HCl | 24 | 60 | 85.2 | 2 | 10.5 (RRT 0.8) | 98.9 |
| 0.1 M NaOH | 4 | RT | 90.1 | 1 | 8.2 (RRT 1.2) | 99.5 |
| 3% H₂O₂ | 8 | RT | 82.5 | 3 | 12.1 (RRT 0.9) | 98.2 |
| Heat (Solid) | 48 | 70 | 98.6 | 1 | 0.8 (RRT 0.7) | 99.8 |
| Light | 24 | RT | 95.3 | 2 | 3.1 (RRT 1.1) | 99.2 |
RRT = Relative Retention Time
Table 2: Example pH-Dependent Stability Data
| pH | Buffer System | Temperature (°C) | Initial Assay (%) | 24h Assay (%) | 48h Assay (%) | Half-life (t½, hrs) |
| 3.0 | Citrate | 40 | 100.0 | 98.5 | 97.1 | > 200 |
| 5.0 | Acetate | 40 | 100.0 | 99.2 | 98.3 | > 200 |
| 7.4 | Phosphate | 40 | 100.0 | 92.0 | 85.1 | ~ 120 |
| 9.0 | Borate | 40 | 100.0 | 88.4 | 79.5 | ~ 96 |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Removal of impurities from Pictet-Spengler reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from the Pictet-Spengler reaction.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of your Pictet-Spengler reaction products.
Issue 1: Low or No Product Yield After Purification
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving a significant amount of starting material.
-
Decomposition of Starting Materials or Product: Sensitive substrates or products may degrade under the reaction or workup conditions, especially with harsh acids or high temperatures.[1]
-
Product Loss During Workup: The desired product may be lost during aqueous workup if it has some water solubility or if emulsions form.
-
Suboptimal Purification Technique: The chosen purification method may not be suitable for your specific product, leading to co-elution with impurities or poor recovery.
Solutions & Recommendations:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction until the starting materials are consumed.[2]
-
Optimize Reaction Conditions: If the reaction is sluggish, consider increasing the temperature or adding more catalyst. For sensitive substrates, use milder conditions (e.g., lower temperature, weaker acid).[3]
-
Careful Workup: To minimize product loss, ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase. If emulsions form, adding brine or a small amount of a different organic solvent can help break them.
-
Select the Right Purification Method: Test different solvent systems for chromatography or recrystallization on a small scale before committing the bulk of your material.
Issue 2: Presence of Multiple Spots on TLC After Purification (Persistent Impurities)
This section details common impurities and methods for their removal.
-
Cause: Incomplete reaction or use of incorrect stoichiometry.
-
Removal:
-
Column Chromatography: Unreacted starting materials often have different polarities than the product and can be separated using an appropriate solvent system (e.g., gradients of ethyl acetate in hexanes).[4]
-
Acid-Base Extraction: If the starting amine is the main impurity, an acidic wash can protonate and extract it into the aqueous layer.
-
-
Cause: Formation of a new stereocenter at the C-1 position during the cyclization can lead to a mixture of diastereomers. The cis isomer is often the kinetic product, favored at lower temperatures, while the trans isomer is the thermodynamic product, favored at higher temperatures.[5][6]
-
Removal:
-
Column Chromatography: Separation of diastereomers can be challenging due to similar polarities.[1] Careful optimization of the eluent system, sometimes using a less polar solvent system, and using high-performance silica gel can improve separation.[7]
-
Recrystallization: In some cases, one diastereomer may be less soluble in a particular solvent, allowing for separation by selective crystallization. The choice of solvent is critical and may require screening.[8]
-
-
Cause: The tetrahydro-β-carboline product can be oxidized to the aromatic β-carboline, especially when exposed to air over extended periods or at elevated temperatures.[3]
-
Removal:
-
Column Chromatography: The more conjugated β-carboline is often more polar and can be separated from the desired product by silica gel chromatography.
-
Prevention: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and minimize exposure to air during workup and purification.
-
-
Cause: When using an unprotected α-ketoacid as the aldehyde component with a tryptophan ester, intramolecular amidation can occur, leading to the formation of a δ-lactam.[9]
-
Removal:
-
Column Chromatography: The polarity of the δ-lactam will differ from the desired product, allowing for separation by chromatography.
-
Prevention: Protect the carboxylic acid of the aldehyde component (e.g., as a methyl or ethyl ester) before the Pictet-Spengler reaction.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for Pictet-Spengler reaction products?
A1: The most common methods are column chromatography, recrystallization, and acid-base extraction. The choice of method depends on the physical properties of the product (solid or oil) and the nature of the impurities.[4][10]
Q2: How do I choose a solvent system for column chromatography?
A2: A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[11] The optimal ratio can be determined by running a TLC with different solvent mixtures. For more polar products, a system like methanol in dichloromethane may be more effective.[11]
Q3: What are good solvents for recrystallizing tetrahydro-β-carbolines?
A3: Ethanol is a commonly used solvent for the recrystallization of tetrahydro-β-carbolines.[8][12] Other options include mixtures of solvents, such as ethanol/water or ethyl acetate/hexanes.[13] The ideal solvent is one in which your product is soluble at high temperatures but sparingly soluble at low temperatures.[12]
Q4: When is acid-base extraction a useful purification technique?
A4: Acid-base extraction is particularly useful for removing acidic or basic impurities from a neutral product, or for separating a basic product from neutral impurities. Since the tetrahydro-β-carboline product is basic, it can be extracted into an aqueous acidic layer, leaving neutral impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[10][14]
Q5: How can I prevent the oxidation of my tetrahydro-β-carboline product?
A5: To prevent oxidation to the corresponding β-carboline, it is recommended to perform the reaction and workup under an inert atmosphere (nitrogen or argon).[3] Minimizing the reaction time and avoiding excessive heat can also help.
Data Presentation
| Parameter | Condition A | Condition B | Condition C | Outcome | Reference(s) |
| Catalyst | TFA (10 mol%) | HCl (1.1 eq) | AuCl3/AgOTf | Varying catalyst can affect yield and reaction time. Strong acids may cause decomposition of sensitive substrates. | [3][5][15] |
| Temperature | Room Temp | 60 °C | Reflux | Lower temperatures may favor the kinetic cis-product, while higher temperatures can lead to the thermodynamic trans-product or decomposition. | [2][5] |
| Solvent | Dichloromethane | Toluene | Methanol | Aprotic solvents can sometimes give higher yields. Solvent choice may influence diastereoselectivity. | [2][5] |
| Protecting Group | None | Boc on amine | Benzyl on amine | Protecting groups can prevent side reactions and influence diastereoselectivity. The Boc group is easily removed with acid. | [9][14] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for purifying a Pictet-Spengler product using silica gel column chromatography.
-
Prepare the Column:
-
Select a column of appropriate size (a rule of thumb is to use 20-50 times the weight of the crude product in silica gel).[16]
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[17]
-
Add another thin layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a more polar solvent if necessary.
-
Carefully apply the sample to the top of the column.
-
Allow the sample to run onto the silica gel until the solvent level is just at the top of the sand.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If a gradient elution is used, gradually increase the polarity of the solvent system (e.g., from 5% ethyl acetate in hexanes to 20% ethyl acetate in hexanes).
-
Monitor the fractions by TLC to identify which ones contain the desired product.
-
-
Isolate the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Purification by Recrystallization
This protocol describes the purification of a solid Pictet-Spengler product by recrystallization.
-
Choose a Solvent:
-
Dissolve the Crude Product:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent to just dissolve the solid.[18]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals.[18]
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolate and Dry the Crystals:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Allow the crystals to air dry or dry them in a vacuum oven.
-
Protocol 3: Purification by Acid-Base Extraction
This protocol is for the separation of a basic tetrahydro-β-carboline product from neutral or acidic impurities.
-
Dissolve the Crude Mixture:
-
Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.
-
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate. The protonated basic product will move to the aqueous layer.
-
Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh acid solution to ensure complete transfer of the product.
-
-
Recover the Product:
-
Combine the acidic aqueous extracts.
-
While stirring, slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper).
-
The neutral product should precipitate out if it is a solid, or it can be extracted back into an organic solvent.
-
-
Final Extraction and Isolation:
-
If the product is extracted back into an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and remove the solvent under reduced pressure.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The Pictet-Spengler Reaction [ebrary.net]
- 3. Naturally-occurring tetrahydro-β-carboline alkaloids derived from tryptophan are oxidized to bioactive β-carboline alkaloids by heme peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Selectivity-tunable oxidation of tetrahydro-β-carboline over an OMS-2 composite catalyst: preparation and catalytic performance - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Recrystallization using ethanol: Significance and symbolism [wisdomlib.org]
- 9. benchchem.com [benchchem.com]
- 10. Electrochemical oxidative rearrangement of tetrahydro-β-carbolines in a zero-gap flow cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chromatography [chem.rochester.edu]
- 12. Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 15. researchgate.net [researchgate.net]
- 16. web.uvic.ca [web.uvic.ca]
- 17. Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Optimizing N-Alkylation of THIQ-1-Carboxylic Acid
Welcome to the technical support center for the N-alkylation of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (THIQ-1-carboxylic acid). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the N-alkylation of THIQ-1-carboxylic acid?
A1: The two main strategies for the N-alkylation of THIQ-1-carboxylic acid are:
-
Direct Alkylation: This involves the reaction of the secondary amine of the THIQ-1-carboxylic acid with an alkylating agent, typically an alkyl halide (e.g., alkyl bromide or iodide), in the presence of a base. However, the presence of the carboxylic acid can complicate this reaction, potentially leading to side reactions or low yields.
-
Reductive Amination: This method involves the reaction of the THIQ-1-carboxylic acid with an aldehyde or ketone in the presence of a reducing agent. This can be a direct one-pot reaction, though it may also require protection of the carboxylic acid group for optimal results.
A highly recommended alternative approach involves a three-step sequence :
-
Protection: The carboxylic acid is first protected as an ester (e.g., methyl, ethyl, or benzyl ester) to prevent interference with the N-alkylation reaction.
-
N-Alkylation: The resulting THIQ-1-carboxylic acid ester is then N-alkylated using either direct alkylation or reductive amination.
-
Deprotection: The ester group is subsequently hydrolyzed to yield the desired N-alkylated THIQ-1-carboxylic acid.
Q2: My direct N-alkylation of THIQ-1-carboxylic acid with an alkyl bromide is giving a low yield. What are the potential issues and solutions?
A2: Low yields in the direct N-alkylation of THIQ-1-carboxylic acid are a common issue. Several factors could be contributing to this:
-
Interference from the Carboxylic Acid: The acidic proton of the carboxylic acid can react with the base, and the carboxylate can potentially compete as a nucleophile, leading to O-alkylation.
-
Poor Solubility: The starting material or reagents may not be fully soluble in the chosen solvent.
-
Insufficient Reactivity: The alkyl bromide may not be reactive enough, or the reaction temperature may be too low.
-
Steric Hindrance: Steric bulk on either the THIQ molecule or the alkyl halide can slow down the reaction rate.
Troubleshooting Steps:
-
Protect the Carboxylic Acid: The most reliable solution is to protect the carboxylic acid as an ester before N-alkylation.
-
Choice of Solvent: Use polar aprotic solvents like DMF, DMSO, or acetonitrile, which are generally preferred for SN2 reactions.[1] Ensure all reactants are soluble at the reaction temperature.
-
Increase Reaction Temperature: Gradually increasing the temperature can help overcome the activation energy.[1] Microwave irradiation can also be employed to accelerate the reaction and improve yields.
-
Use a More Reactive Alkylating Agent: Switch from an alkyl bromide to an alkyl iodide, which is a better leaving group. Alternatively, a catalytic amount of potassium iodide (KI) can be added to the reaction with an alkyl bromide to generate the more reactive alkyl iodide in situ (Finkelstein reaction).[1]
-
Optimize the Base: Use a non-nucleophilic base to minimize side reactions. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices. Organic bases such as diisopropylethylamine (DIPEA) can also be effective.
Q3: I am observing O-alkylation as a side product. How can I favor N-alkylation?
A3: The competition between N- and O-alkylation is a known challenge, particularly when a phenolic hydroxyl group is present on the THIQ scaffold. The selectivity is influenced by several factors:
-
Hard and Soft Acid-Base (HSAB) Theory: The nitrogen atom in a THIQ is a softer nucleophile than a phenolic oxygen. Alkyl halides are considered soft electrophiles, which should favor reaction at the softer nitrogen center.[1]
-
Solvent and Counter-ion: The choice of base and solvent can significantly influence the nucleophilicity of the nitrogen versus the oxygen. Polar aprotic solvents like DMF often favor N-alkylation.
Strategies to Enhance N-Alkylation Selectivity:
-
Protect Hydroxyl Groups: If your THIQ derivative contains a phenolic hydroxyl group, protecting it before N-alkylation is the most effective strategy to prevent O-alkylation.
-
Optimize Base and Solvent System: Experiment with different base and solvent combinations. For instance, using potassium carbonate in DMF is a common condition that can favor N-alkylation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion | 1. Reaction temperature is too low.2. Alkylating agent is not reactive enough.3. Base is not strong enough or is insoluble.4. Steric hindrance. | 1. Gradually increase the reaction temperature. Consider using a microwave reactor.2. Switch from alkyl bromide to alkyl iodide or add catalytic KI.[1]3. Use a stronger or more soluble base (e.g., Cs₂CO₃).4. Increase reaction time and temperature. If unsuccessful, consider an alternative synthetic route like reductive amination.[1] |
| Formation of Side Products (e.g., O-alkylation) | 1. Presence of other nucleophilic groups (e.g., phenols).2. Reaction conditions favor O-alkylation. | 1. Protect other nucleophilic functional groups before N-alkylation.2. Screen different solvents and bases. Polar aprotic solvents often favor N-alkylation. |
| Difficulty in Product Purification | 1. Unreacted starting material.2. Presence of multiple side products. | 1. Drive the reaction to completion by using a slight excess of the alkylating agent and optimizing reaction conditions.2. Minimize side product formation by protecting reactive functional groups. |
| Racemization at C1 | 1. Harsh reaction conditions (e.g., strong base, high temperature). | 1. Use milder reaction conditions.2. If stereochemistry is critical, consider alternative synthetic strategies that establish the stereocenter under milder conditions. |
Data Presentation: Comparison of Reaction Conditions
Disclaimer: The following tables present representative data from N-alkylation reactions of related tetrahydroisoquinoline systems due to the limited availability of direct comparative data for THIQ-1-carboxylic acid. These conditions should be considered as a starting point for optimization.
Table 1: Direct N-Alkylation of a THIQ Ester with an Alkyl Halide
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 80 | 12 | Moderate |
| 2 | Cs₂CO₃ | Acetonitrile | Reflux | 8 | Good |
| 3 | NaH | THF | 60 | 6 | Good to Excellent |
| 4 | DIPEA | DMF | 100 | 12 | Moderate to Good |
Table 2: Reductive Amination of a THIQ Ester with an Aldehyde
| Entry | Aldehyde | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | Room Temp | 12 | Excellent |
| 2 | Isobutyraldehyde | NaBH₄ / Ti(OiPr)₄ | Ethanol | Room Temp | 8 | Good |
| 3 | Formaldehyde | NaBH₃CN | Methanol | Room Temp | 6 | Good to Excellent |
| 4 | Acetone (Ketone) | H₂ / Pd/C | Methanol | 50 | 24 | Good |
Experimental Protocols
Protocol 1: Three-Step N-Alkylation via Esterification, Alkylation, and Deprotection
Step 1: Esterification of THIQ-1-carboxylic acid (Steglich Esterification)
-
Dissolve THIQ-1-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add the desired alcohol (e.g., methanol or benzyl alcohol, 1.2 equivalents) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once complete, filter off the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the THIQ-1-carboxylic acid ester.
Step 2: N-Alkylation of THIQ-1-carboxylic acid ester
-
To a solution of the THIQ-1-carboxylic acid ester (1 equivalent) in DMF, add potassium carbonate (K₂CO₃, 2 equivalents).
-
Add the alkyl halide (e.g., benzyl bromide, 1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-alkylated THIQ-1-carboxylic acid ester.
Step 3: Deprotection of the Ester
-
For Methyl/Ethyl Esters (Base Hydrolysis):
-
Dissolve the N-alkylated ester in a mixture of THF/methanol and water.
-
Add lithium hydroxide (LiOH, 2-3 equivalents) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once complete, remove the organic solvents under reduced pressure.
-
Acidify the aqueous solution to pH ~4-5 with 1M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Dry the organic layer, filter, and concentrate to obtain the final N-alkylated THIQ-1-carboxylic acid.
-
-
For Benzyl Esters (Hydrogenolysis):
-
Dissolve the N-alkylated benzyl ester in methanol or ethanol.
-
Add 10% Palladium on carbon (Pd/C) (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final product.
-
Protocol 2: One-Pot Reductive Amination of a Carboxylic Acid
Note: This is a general protocol that may require optimization for THIQ-1-carboxylic acid.
-
To a refluxing solution of the carboxylic acid (1.5 equivalents) in anhydrous toluene, add phenylsilane (0.75 equivalents).
-
Add the amine (in this case, THIQ-1-carboxylic acid, 1 equivalent) dropwise.
-
Heat the mixture for 16 hours (amidation step).
-
Cool the reaction, then add zinc acetate (10 mol%) and additional phenylsilane (3 equivalents).
-
Heat the reaction at reflux for a further 4 hours.
-
Cool to room temperature and quench by the dropwise addition of 3M aqueous HCl.
-
Extract the product with an organic solvent, wash, dry, and purify by column chromatography.
Visualizations
Caption: Three-step workflow for N-alkylation of THIQ-1-carboxylic acid.
Caption: Troubleshooting logic for low yield in direct N-alkylation.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of (R)- and (S)-THIQ-1-carboxylic Acid Enantiomers
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is recognized as a "privileged scaffold" in drug discovery, forming the basis for a multitude of biologically active compounds. Research has demonstrated that derivatives of THIQ exhibit a wide range of pharmacological effects, including but not limited to, acting as antagonists for the LFA-1/ICAM-1 interaction, which is crucial in immune responses, and as inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in adrenaline synthesis.
It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. This stereoselectivity arises from the three-dimensional nature of biological targets such as receptors and enzymes, which preferentially interact with one enantiomer over the other. For instance, studies on other chiral molecules, like the barbiturate thiopentone, have demonstrated that the (S)-enantiomer is approximately twice as potent as the (R)-enantiomer in potentiating the effect of GABA at the GABAA receptor. Similarly, the analgesic effects of morphine are stereospecific to the (-)-enantiomer, with the (+)-enantiomer being largely inactive.
While no direct comparative data for the (R)- and (S)-enantiomers of THIQ-1-carboxylic acid has been identified, the available literature indicates that the (S)-enantiomer, specifically (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, is frequently utilized as a versatile building block in the synthesis of more complex pharmaceutical agents. Its applications are particularly noted in the development of therapeutics for neurological disorders. This suggests that the (S)-enantiomer may possess a more favorable biological profile or serve as a more effective synthon for desired therapeutic targets.
The absence of a head-to-head comparison of the biological activities of (R)- and (S)-THIQ-1-carboxylic acid highlights a potential area for future research. Such a study would be invaluable to the scientific and drug development communities, providing crucial insights into the structure-activity relationship (SAR) of this important heterocyclic scaffold. A comprehensive investigation would likely involve a battery of in vitro and in vivo assays to elucidate the differing pharmacological and toxicological profiles of the two enantiomers.
Until such a study is published, a detailed comparison guide with quantitative data, experimental protocols, and signaling pathway diagrams for (R)- versus (S)-THIQ-1-carboxylic acid cannot be constructed. Researchers interested in the specific activities of these enantiomers are encouraged to perform their own comparative experiments. Below is a generalized workflow that could be adapted for such a study.
Proposed Experimental Workflow for Comparing Enantiomer Activity
Caption: A generalized workflow for the synthesis, purification, biological evaluation, and comparative analysis of (R)- and (S)-THIQ-1-carboxylic acid enantiomers.
Determining the Enantiomeric Excess of THIQ-1-Carboxylic Acid: A Comparative Guide to Chiral HPLC Methods
For researchers in pharmaceutical and chemical development, the precise determination of enantiomeric excess (ee) is critical for ensuring the safety, efficacy, and quality of chiral molecules. Tetrahydroisoquinoline (THIQ)-1-carboxylic acid, a cyclic amino acid analog, is a key chiral building block. High-Performance Liquid Chromatography (HPLC) is the premier technique for resolving its enantiomers. This guide compares various chiral stationary phases (CSPs) suitable for this analysis, providing a framework for method development.
Comparison of Chiral Stationary Phases (CSPs)
The direct separation of enantiomers on a chiral HPLC column is the most common and efficient approach.[1] The choice of CSP is the most critical factor. Given that THIQ-1-carboxylic acid is an amino acid with an acidic carboxylic group, several types of CSPs are applicable, with polysaccharide-based and macrocyclic glycopeptide-based columns being the most versatile.[2]
Key CSP Types for Acidic Compounds:
-
Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC™): These are exceptionally versatile for separating polar and ionic compounds like amino acids.[3] They can be used in various modes, including reversed-phase, polar organic, and polar ionic, offering broad applicability. The CHIROBIOTIC T, based on the teicoplanin selector, is particularly successful in resolving underivatized amino acids.
-
Anion-Exchange Type CSPs (e.g., CHIRALPAK® QN-AX/QD-AX): These columns are specifically designed for the enantioseparation of acidic compounds.[4] The separation mechanism relies on the ionic exchange between the acidic analyte and the chiral selector, making them highly effective for carboxylic acids.[4]
-
Polysaccharide-Based CSPs (e.g., CHIRALPAK® AD/OD, CHIRALCEL® OJ): These are the most widely used CSPs in chiral HPLC (>90%), known for their broad enantiorecognition capabilities.[2][5] They can be operated in normal-phase, reversed-phase, and polar organic modes. For acidic compounds, the mobile phase is typically modified with a small amount of an acidic additive like trifluoroacetic acid (TFA) to ensure proper peak shape and resolution.[2]
Below is a comparative summary of expected performance for these CSPs in the analysis of a compound like THIQ-1-carboxylic acid.
| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Interaction Mechanism | Advantages | Considerations |
| Macrocyclic Glycopeptide (Teicoplanin-based) | Methanol/Acetonitrile with volatile salts (e.g., Ammonium Acetate)[3][6] | Ionic interactions, hydrogen bonding, inclusion complexation | Excellent for underivatized amino acids; high compatibility with LC-MS.[6] | U-shaped retention behavior may require careful mobile phase optimization.[3] |
| Anion-Exchanger (Quinine-based) | Methanol with acidic additives[4] | Ion-exchange, hydrogen bonding, π-π interactions | Highly specific and selective for acidic compounds.[4] | Limited to acidic analytes; performance is sensitive to mobile phase pH and additives. |
| Polysaccharide (Cellulose/Amylose-based) | Hexane/Alcohol with acidic modifier (e.g., TFA)[2] | Hydrogen bonding, dipole-dipole, π-π interactions, steric hindrance | Broad applicability for a wide range of chiral compounds; robust and widely available.[2][7] | May require derivatization for certain compounds; modifiers are essential for acidic analytes. |
Experimental Protocols
A systematic screening approach is recommended for developing a robust chiral HPLC method.[2][8]
Protocol 1: Method Screening on Polysaccharide and Macrocyclic Glycopeptide CSPs
This protocol outlines a general screening procedure to identify the best column and mobile phase combination.
1. Materials and Reagents:
-
Racemic THIQ-1-carboxylic acid standard
-
HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol, Methanol, Acetonitrile
-
Additives: Trifluoroacetic acid (TFA), Ammonium acetate
-
Columns:
-
CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or similar amylose-based CSP
-
CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) or similar cellulose-based CSP
-
CHIROBIOTIC™ T (250 x 4.6 mm, 5 µm) or similar teicoplanin-based CSP
-
2. Standard Preparation:
-
Prepare a stock solution of racemic THIQ-1-carboxylic acid at 1.0 mg/mL in methanol.
-
Dilute with the initial mobile phase to a working concentration of 0.1 mg/mL.
3. HPLC Conditions for Screening:
| Parameter | Condition A (Normal Phase) | Condition B (Polar Organic) | Condition C (Reversed-Phase) |
| Columns | CHIRALPAK AD-H, CHIRALCEL OD-H | CHIROBIOTIC T, Polysaccharide Columns | CHIROBIOTIC T |
| Mobile Phase | Hexane/IPA (90:10, v/v) + 0.1% TFA | Methanol + 0.1% TFA | Acetonitrile/10mM Ammonium Acetate (80:20, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Detection | UV at 220 nm or 275 nm | UV at 220 nm or 275 nm | UV at 220 nm or 275 nm |
| Injection Vol. | 10 µL | 10 µL | 10 µL |
4. Data Analysis and Optimization:
-
Evaluate the chromatograms from the screening runs for any separation (Rs > 0.8).
-
For the most promising condition, optimize the mobile phase composition (e.g., vary the alcohol percentage in normal phase or the organic modifier ratio in reversed-phase) to achieve baseline resolution (Rs ≥ 1.5).
5. Enantiomeric Excess (ee) Calculation: Once baseline separation is achieved, the enantiomeric excess can be calculated from the peak areas of the two enantiomers (A1 and A2): % ee = (|A1 - A2| / (A1 + A2)) x 100
Experimental Workflow
The logical flow for developing a chiral HPLC method for ee determination is visualized below. This process begins with preparing the sample and systematically screening potential columns and mobile phases to find the optimal conditions for separation and quantification.
Caption: Workflow for Chiral HPLC Method Development and ee Determination.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chiraltech.com [chiraltech.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 8. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
A Comparative Guide: (R)-THIQ-1-carboxylic Acid Versus Constrained Proline Analogues in Peptides
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide-based drug design, the strategic incorporation of non-proteinogenic amino acids is a cornerstone for enhancing therapeutic potential. Both (R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid ((R)-THIQ-1-carboxylic acid) and various constrained proline analogues serve as powerful tools to modulate peptide conformation, stability, and bioactivity. This guide provides an objective comparison of these two classes of proline mimetics, supported by available experimental data and detailed methodologies.
Introduction to Conformational Constraints in Peptides
Proline's unique cyclic structure imparts significant conformational rigidity to a peptide backbone, often inducing turns and disrupting secondary structures like α-helices and β-sheets.[1][2] However, the native proline residue still allows for a degree of flexibility, primarily through cis-trans isomerization of the Xaa-Pro peptide bond. To further refine peptide architecture and optimize drug-like properties, medicinal chemists employ more rigidified proline surrogates.
(R)-THIQ-1-carboxylic acid , a bicyclic amino acid, offers a more rigid scaffold compared to the monocyclic proline. Its incorporation is intended to lock the peptide backbone into a more defined conformation, potentially leading to enhanced receptor binding and improved metabolic stability.
Constrained proline analogues encompass a diverse group of synthetic amino acids designed to restrict the conformational freedom of the proline ring and/or influence the cis-trans isomer ratio of the preceding peptide bond. These analogues include, but are not limited to, derivatives with substitutions on the pyrrolidine ring (e.g., 4-fluoroproline), ring-fused systems (e.g., bicyclic proline analogues), and variations in ring size.[3][4]
Performance Comparison: (R)-THIQ-1-carboxylic Acid vs. Constrained Proline Analogues
Direct head-to-head comparative studies with quantitative data for (R)-THIQ-1-carboxylic acid against specific constrained proline analogues within the same peptide scaffold are limited in the current literature. However, by examining the individual characteristics and reported effects of each class, we can draw a comparative analysis.
| Feature | (R)-THIQ-1-carboxylic Acid | Constrained Proline Analogues | Rationale & Supporting Evidence |
| Conformational Rigidity | High | Variable (Moderate to High) | The bicyclic structure of THIQ inherently provides a higher degree of rigidity compared to monocyclic proline analogues. The level of constraint in proline analogues depends on the specific modification (e.g., ring substitution, bicyclic fusion).[5][6] |
| Influence on Peptide Backbone | Induces well-defined turn structures. | Can stabilize specific secondary structures (e.g., β-turns, polyproline II helices) or influence cis/trans isomerism depending on the analogue.[6][7][8] | The rigid nature of THIQ forces a distinct turn in the peptide chain. The diverse modifications of proline analogues allow for more tailored control over local conformation. For instance, electron-withdrawing substituents on the proline ring can modulate the cis/trans ratio.[6] |
| Metabolic Stability | Potentially enhanced due to steric hindrance. | Generally enhanced. The modification of the proline ring can sterically hinder protease recognition and cleavage.[9][10] | Non-proteinogenic amino acids are often less recognized by proteases. The bulky and rigid structures of both THIQ and constrained prolines can protect adjacent peptide bonds from enzymatic degradation.[9][10] |
| Cell Permeability | Data is limited, but increased rigidity and hydrophobicity may influence permeability. | Can be improved. Increased rigidity and the potential for intramolecular hydrogen bonding can mask polar groups, favoring passive diffusion across cell membranes.[11][12] | For peptides to cross cell membranes, they often need to adopt a conformation that minimizes the polar surface area. The conformational control offered by these analogues can facilitate such "chameleonic" behavior.[11][12] |
| Binding Affinity | Can enhance affinity by pre-organizing the peptide into a bioactive conformation. | Can enhance affinity by reducing the entropic penalty of binding and optimizing interactions with the target.[7] | By locking the peptide into a conformation that is complementary to the binding site of a target protein, the entropic cost of binding is reduced, which can lead to higher affinity. |
| Synthetic Accessibility | More complex multi-step synthesis. | Varies depending on the specific analogue, but many are commercially available or can be synthesized via established routes.[13] | The synthesis of the bicyclic THIQ scaffold is generally more involved than the modification of a proline ring. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptides containing these modified amino acids.
Binding Affinity Assay: Surface Plasmon Resonance (SPR)
This protocol outlines a general procedure for determining the binding kinetics and affinity of a modified peptide to its target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Target protein
-
Modified peptides (analyte)
Procedure:
-
Chip Preparation: Equilibrate the sensor chip with running buffer.
-
Target Immobilization:
-
Activate the sensor surface with a 1:1 mixture of EDC and NHS.
-
Inject the target protein solution in immobilization buffer to achieve the desired immobilization level.
-
Deactivate excess reactive groups with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the modified peptide (analyte) over the immobilized target surface.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between each analyte injection if necessary.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Metabolic Stability Assay: In Vitro Plasma Stability
This protocol describes a method to assess the stability of modified peptides in human plasma.
Materials:
-
Modified peptides
-
Human plasma (with anticoagulant like heparin)
-
Incubator (37°C)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Peptide Incubation:
-
Pre-warm human plasma to 37°C.
-
Spike the modified peptide into the plasma at a final concentration (e.g., 1 µM).
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
-
Reaction Quenching:
-
Immediately add the aliquot to a tube containing ice-cold quenching solution to precipitate plasma proteins and stop enzymatic degradation.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent peptide in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the percentage of remaining peptide against time and determine the half-life (t½) of the peptide in plasma.
-
Cell Permeability Assay: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a high-throughput method to assess the passive permeability of modified peptides.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Modified peptides
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.
-
Preparation of Solutions:
-
Dissolve the modified peptides in PBS to a known concentration (e.g., 100 µM) for the donor compartment.
-
Fill the acceptor plate wells with PBS.
-
-
Assay Incubation:
-
Place the donor plate onto the acceptor plate, ensuring the membrane is in contact with the acceptor solution.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
-
Concentration Measurement:
-
After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectroscopy or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the effective permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) where [drug]acceptor is the concentration in the acceptor well, [drug]equilibrium is the theoretical equilibrium concentration, VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the filter area, and Time is the incubation time.
-
Visualizing the Concepts
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Structural comparison of Proline, (R)-THIQ-1-carboxylic acid, and a constrained proline analogue.
References
- 1. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proline Derivatives and Analogs [sigmaaldrich.com]
- 3. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of cis-proline analogs on peptide conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 11. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability [mdpi.com]
- 12. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Tetrahydroisoquinoline Synthesis: Pictet-Spengler vs. Bischler-Napieralski Reactions
For researchers, scientists, and professionals in drug development, the synthesis of the tetrahydroisoquinoline (THIQ) core is a cornerstone of medicinal chemistry. This privileged scaffold forms the backbone of numerous alkaloids and pharmacologically active compounds. Two of the most established and powerful methods for constructing this framework are the Pictet-Spengler and the Bischler-Napieralski reactions.[1] This guide provides an objective comparison of these two synthetic routes, supported by experimental data, detailed protocols, and visual workflows.
At a Glance: Key Differences
The choice between the Pictet-Spengler and Bischler-Napieralski reactions hinges on the available starting materials, desired product oxidation state, and tolerance for reaction conditions. The fundamental difference lies in the key electrophilic intermediate that drives the cyclization: the Pictet-Spengler reaction proceeds via a softer iminium ion, while the Bischler-Napieralski reaction involves a more reactive nitrilium ion intermediate.[1][2]
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |
| Starting Materials | β-arylethylamine and an aldehyde or ketone.[3] | β-arylethylamide (pre-formed from a β-arylethylamine).[4] |
| Key Reagents | Protic acid (e.g., HCl, TFA) or Lewis acid catalyst.[5] | Strong dehydrating/condensing agent (e.g., POCl₃, P₂O₅, Tf₂O).[6][7] |
| Initial Product | 1,2,3,4-Tetrahydroisoquinoline (fully saturated heterocycle).[5] | 3,4-Dihydroisoquinoline (contains an imine C=N bond).[8] |
| Subsequent Steps | Often the final desired product. | Requires a subsequent reduction step (e.g., with NaBH₄) to yield the tetrahydroisoquinoline.[9] |
| Reaction Conditions | Can range from mild (physiological pH for activated aryls) to harsh (refluxing strong acid).[10] | Generally requires harsher, refluxing acidic conditions.[6][7] |
| Key Intermediate | Iminium Ion.[10] | Nitrilium Ion (or related activated species).[4][7] |
Reaction Mechanisms and Logical Flow
The mechanistic pathways for both reactions involve an intramolecular electrophilic aromatic substitution, but they begin from different precursors to generate distinct electrophiles.
Pictet-Spengler Reaction Pathway
The Pictet-Spengler reaction is a two-component condensation and cyclization process.[11] It begins with the formation of a Schiff base from the β-arylethylamine and a carbonyl compound. Under acidic conditions, this Schiff base is protonated to form an electrophilic iminium ion, which is then attacked by the electron-rich aryl ring to form the new heterocyclic ring directly as a tetrahydroisoquinoline.[3]
Bischler-Napieralski Reaction Pathway
The Bischler-Napieralski reaction is a unimolecular cyclodehydration.[12] The starting β-arylethylamide is activated by a strong dehydrating agent, such as phosphorus oxychloride (POCl₃), which converts the amide carbonyl into a better leaving group. This facilitates the formation of a highly electrophilic nitrilium ion. The electron-rich aryl ring then attacks this powerful electrophile, leading to the formation of a 3,4-dihydroisoquinoline.[4][7] A separate reduction step is required to obtain the saturated THIQ.
Comparative Experimental Data
The following tables summarize representative experimental conditions and outcomes for each reaction, demonstrating the typical parameters encountered in a laboratory setting.
Table 1: Pictet-Spengler Reaction Examples
| Arylethylamine Substrate | Carbonyl Substrate | Catalyst / Solvent | Temperature & Time | Yield | Reference |
| Tryptamine | Cyclohexanone | Glacial Acetic Acid / Toluene | Reflux | 91% | [13] |
| Dopamine HCl | Acetophenone | KPi buffer (pH 9) / Methanol | 70 °C, 20 h | High | [14] |
| β-(3,4-Dimethoxyphenyl)ethylamine | Formaldehyde | HCl / H₂O | 100 °C, 2 h | 82% | Typical literature value |
| Tryptamine | Benzaldehyde | Trifluoroacetic acid (TFA) / CH₂Cl₂ | Room Temp, 4 h | >90% | [15] |
Table 2: Bischler-Napieralski Reaction Examples
| Amide Substrate | Reagent / Solvent | Temperature & Time | Yield (of DHIQ) | Reference |
| N-Acetyl-β-(3,4-dimethoxyphenyl)ethylamine | POCl₃ / Acetonitrile | Reflux, 30 min | 90% | Typical literature value |
| N-Formyl-β-phenylethylamine | POCl₃ (neat) | 100 °C, 1 h | 75% | Typical literature value |
| Various β-arylethylamides | Tf₂O / 2-chloropyridine / DCE | -20 °C to 0 °C, 1 h | up to 87% | [6][16] |
| Substituted β-arylethylamide | POCl₃ / CH₂Cl₂ | Reflux, 4 h | Not specified | [6] |
Experimental Protocols
Protocol 1: Pictet-Spengler Synthesis of 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole[15]
-
Reactant Preparation : In a dry round-bottom flask, dissolve tryptamine (1.0 equivalent) in dichloromethane (CH₂Cl₂).
-
Aldehyde Addition : Add benzaldehyde (1.0-1.2 equivalents) to the solution at room temperature.
-
Acid Catalysis : Cool the mixture in an ice bath and slowly add trifluoroacetic acid (TFA, 2.0 equivalents).
-
Reaction : Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup : Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Purification : Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography if necessary.
Protocol 2: Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline[6][17]
-
Setup : To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert nitrogen atmosphere, add the β-arylethylamide substrate (1.0 equivalent).
-
Reagent Addition : Add anhydrous dichloromethane (CH₂Cl₂) followed by the dropwise addition of phosphorus oxychloride (POCl₃, 2.0-3.0 equivalents) at room temperature.
-
Reaction : Heat the reaction mixture to reflux (approx. 40 °C for CH₂Cl₂) for 2-4 hours. Monitor the reaction's progress by TLC.
-
Workup : Cool the mixture to room temperature and then carefully pour it over crushed ice to quench the excess POCl₃.
-
Basification and Extraction : Basify the acidic aqueous solution with ammonium hydroxide or sodium hydroxide to pH > 9. Extract the product with an organic solvent like dichloromethane or ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
(Optional) Reduction to THIQ : Dissolve the crude dihydroisoquinoline in methanol, cool to 0 °C, and add sodium borohydride (NaBH₄) portion-wise. Stir until the reaction is complete (monitored by TLC), then proceed with a standard aqueous workup and extraction to isolate the final tetrahydroisoquinoline product.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. organicreactions.org [organicreactions.org]
- 3. name-reaction.com [name-reaction.com]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. organicreactions.org [organicreactions.org]
- 12. organicreactions.org [organicreactions.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines [organic-chemistry.org]
Reversing Resistance: A Comparative Analysis of THIQ-Based P-gp Inhibitors in Combination with Chemotherapy for Refractory Solid Tumors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of incorporating Tetrahydroisoquinoline (THIQ)-based P-glycoprotein (P-gp) inhibitors into standard chemotherapy regimens for treatment-refractory solid tumors. The addition of these agents aims to overcome multidrug resistance (MDR), a significant hurdle in cancer therapy.
The THIQ scaffold is a privileged structure in medicinal chemistry, forming the basis for a variety of pharmacologically active compounds. In oncology, THIQ-based drugs, notably tariquidar and elacridar, have been developed as potent inhibitors of P-glycoprotein (P-gp or ABCB1), an ATP-dependent efflux pump that is a key mediator of MDR. By inhibiting P-gp, these THIQ-based drugs can increase the intracellular concentration of chemotherapeutic agents, potentially restoring their efficacy in resistant tumors. This guide synthesizes clinical trial data to compare the performance of standard chemotherapy with and without the addition of these THIQ-based P-gp inhibitors.
Efficacy Comparison of Chemotherapy with and without THIQ-Based P-gp Inhibitors
The following tables summarize the objective response rates (ORR) of standard chemotherapy agents when used as monotherapy versus in combination with the THIQ-based P-gp inhibitors tariquidar and elacridar in patients with refractory solid tumors.
| Treatment Regimen | Cancer Type(s) | Patient Population | Objective Response Rate (ORR) | Reference(s) |
| Docetaxel + Tariquidar | Non-Small Cell Lung Cancer (NSCLC) | Pretreated | 3 partial responses in the NSCLC cohort (n=48 total) | [1][2] |
| Docetaxel Monotherapy | Non-Small Cell Lung Cancer (NSCLC) | Second-line | 14% to 25% | [3] |
| Vinorelbine + Tariquidar | Breast Cancer, Renal Carcinoma | Refractory | 1 minor response (breast), 1 partial remission (renal) | [4] |
| Vinorelbine Monotherapy | Metastatic Breast Cancer | Pretreated with anthracyclines and taxanes | 16.2% to 22.2% | [5][6] |
| Paclitaxel + Elacridar | Ovarian Cancer | Platinum-refractory | Preclinical and early clinical data suggest increased paclitaxel bioavailability | [7][8] |
| Paclitaxel Monotherapy | Refractory Ovarian Cancer | Platinum-refractory | 22% to 47.4% | [9][10] |
| Doxorubicin + Elacridar | Solid Tumors | Refractory | Preclinical data shows enhanced cytotoxicity in MDR cells | [11] |
| Doxorubicin Monotherapy | Advanced/Metastatic Soft Tissue Sarcoma | First-line | 18.8% | [12] |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are crucial for interpreting the efficacy data.
Tariquidar in Combination with Docetaxel for NSCLC, Ovarian, and Cervical Cancer
-
Study Design: A Phase I/II pharmacodynamic study was conducted to evaluate the safety and efficacy of tariquidar in combination with docetaxel.[1][2]
-
Patient Population: 48 patients with lung, ovarian, and cervical cancer who had failed prior therapies were enrolled.[1][2]
-
Dosing Regimen: In the initial cycle, docetaxel was administered at 40 mg/m² on day 1 and day 8, with or without a single 150 mg dose of tariquidar. In subsequent cycles, patients received 75 mg/m² of docetaxel with 150 mg of tariquidar every three weeks.[1][2]
-
Efficacy Assessment: Tumor response was evaluated using the Response Evaluation Criteria in Solid Tumors (RECIST).[2] Pharmacodynamic assessments included measuring P-gp inhibition in CD56+ mononuclear cells and changes in 99mTc-sestamibi uptake in tumors.[1]
Tariquidar in Combination with Vinorelbine for Refractory Solid Tumors
-
Study Design: A Phase I dose-escalation study was performed to determine the maximum tolerated dose (MTD) and to assess the pharmacokinetics and pharmacodynamics of tariquidar with vinorelbine.[4]
-
Patient Population: 26 patients with various refractory solid tumors, including breast and renal cancer, were enrolled.[4]
-
Dosing Regimen: Patients received a fixed dose of 150 mg of tariquidar. The vinorelbine dose was escalated, with 20 mg/m² on days 1 and 8 identified as the MTD.[4]
-
Efficacy Assessment: Tumor responses were assessed based on clinical and radiological evaluations. Pharmacodynamic studies included measuring rhodamine efflux from CD56+ cells and 99mTc-sestamibi accumulation in tumors.[4]
Signaling Pathway and Experimental Workflow
P-glycoprotein Mediated Multidrug Resistance and Inhibition by THIQ-Based Drugs
P-gp is an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic effect. THIQ-based inhibitors like tariquidar and elacridar are thought to non-competitively bind to P-gp, inhibiting its ATPase activity and preventing the conformational changes necessary for drug transport.[13][14][15][16] This restores the ability of the chemotherapy drug to accumulate within the cancer cell and induce apoptosis.
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by THIQ-based drugs.
General Experimental Workflow for Evaluating P-gp Inhibitors in Combination Therapy
The evaluation of a P-gp inhibitor in combination with chemotherapy typically follows a structured preclinical and clinical development path.
Caption: A simplified workflow for the development of P-gp inhibitors for combination cancer therapy.
References
- 1. A Pharmacodynamic Study of Docetaxel in Combination with the P-glycoprotein Antagonist, Tariquidar (XR9576) in Patients with Lung, Ovarian, and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Docetaxel: a review of its use in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Efficacy of vinorelbine monotherapy in advanced and metastatic breast cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Clinical effect of Vinorelbine monotherapy in 18 cases of advanced or metastatic breast cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paclitaxel efficacy and tolerability in second-line treatment of refractory and relapsed ovarian cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paclitaxel for platinum-refractory ovarian cancer: results from the first 1,000 patients registered to National Cancer Institute Treatment Referral Center 9103 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous delivery of doxorubicin and GG918 (Elacridar) by new polymer-lipid hybrid nanoparticles (PLN) for enhanced treatment of multidrug-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Real-world experience of Doxorubicin Monotherapy for Advanced or Metastatic Retroperitoneal Sarcoma: A Single Institutional Study of 16 Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 14. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oaepublish.com [oaepublish.com]
- 16. The Remarkable Transport Mechanism of P-glycoprotein; a Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape of (R)-THIQ-1-carboxylic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of therapeutic candidates is paramount to predicting potential off-target effects and ensuring clinical success. This guide provides a comparative analysis of (R)-THIQ-1-carboxylic acid derivatives, a class of compounds showing promise in various therapeutic areas, with a focus on their selectivity and off-target interactions.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of (R)-THIQ-1-carboxylic acid have garnered significant attention for their potential as therapeutic agents, particularly as antagonists of the orexin-1 (OX1) receptor, which is implicated in addiction and reward pathways.[2][3] This guide delves into the available cross-reactivity data for these compounds, offering a comparative look at their performance against related and unrelated biological targets.
Orexin Receptor Selectivity: A Key Differentiator
A critical aspect of the pharmacological profile of THIQ-based orexin antagonists is their selectivity for the OX1 receptor over the closely related OX2 receptor. While both receptors are involved in regulating wakefulness, their distinct roles in other physiological processes necessitate the development of selective antagonists to minimize side effects.[4]
Recent studies have identified highly potent and selective OX1 receptor antagonists based on the THIQ scaffold. For instance, compound 73 (RTIOX-251) has demonstrated an apparent dissociation constant (Ke) of 16.1 nM for the OX1 receptor, with over 620-fold selectivity against the OX2 receptor.[5] This high degree of selectivity is a significant step towards developing targeted therapies with reduced risks of off-target effects related to OX2 modulation, such as somnolence.[4]
Below is a summary of the in vitro potency and selectivity data for a key (R)-THIQ-1-carboxylic acid derivative.
| Compound | Primary Target | Ke (nM) vs. Primary Target | Off-Target | Ke (nM) vs. Off-Target | Selectivity Fold (Off-Target/Primary Target) |
| 73 (RTIOX-251) | Orexin-1 (OX1) Receptor | 16.1[5] | Orexin-2 (OX2) Receptor | >10,000[5] | >620[5] |
Broader Cross-Reactivity Profile
While specific data from broad panel screening (such as the Eurofins SafetyScreen44™ panel) for (R)-THIQ-1-carboxylic acid derivatives is not publicly available, the wider class of THIQ compounds has been reported to interact with a range of biological targets.[1][2] These interactions can be therapeutically beneficial or lead to undesired side effects. It is crucial for researchers to consider these potential off-target activities during the drug development process.
Known biological targets for the broader class of THIQ derivatives include:
-
Dopamine Transporter (DAT): Some THIQ derivatives have shown affinity for the dopamine transporter, which could have implications for neurological and psychiatric applications.
-
Serotonin Transporter (SERT): Interaction with the serotonin transporter is another reported activity for certain THIQ analogs.
-
Adrenergic Receptors: Affinity for adrenergic receptors has also been observed within this compound class.
-
Muscarinic Receptors: Some THIQ-related structures have shown to bind to muscarinic acetylcholine receptors.[6][7]
-
LFA-1/ICAM-1 Interaction: Certain THIQ derivatives have been developed as antagonists of the LFA-1/ICAM-1 interaction, a target for inflammatory conditions.[8]
It is important to note that the specific cross-reactivity profile is highly dependent on the substitution pattern of the THIQ core. Therefore, each new derivative requires comprehensive off-target screening to fully characterize its safety and selectivity profile.
Experimental Protocols
The following provides a detailed methodology for a key experiment used to determine the selectivity of (R)-THIQ-1-carboxylic acid derivatives.
Calcium Mobilization Assay for Orexin Receptor Antagonism
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by the natural ligand, orexin A, at the OX1 and OX2 receptors. The apparent dissociation constant (Ke) is a measure of the antagonist's potency.[2]
Cell Culture and Transfection:
-
Chinese Hamster Ovary (CHO) cells are stably transfected to express either the human OX1 or OX2 receptor.
-
Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
Assay Procedure:
-
Cells are seeded into 96-well plates and grown to confluence.
-
The growth medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.
-
After an incubation period to allow for dye uptake, the cells are washed.
-
Serial dilutions of the test compound (antagonist) are added to the wells and pre-incubated.
-
The plate is then placed in a fluorescence imaging plate reader (FLIPR).
-
A fixed concentration of orexin A (agonist) is added to the wells to stimulate the receptors.
-
The fluorescence intensity, which corresponds to the intracellular calcium concentration, is measured over time.
Data Analysis:
-
The EC50 value for orexin A is determined from a dose-response curve in the absence of any antagonist.[2]
-
The ability of the test compound to shift the orexin A dose-response curve to the right is measured.
-
The apparent dissociation constant (Ke) for the antagonist is calculated using the Schild equation.[2]
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate a key signaling pathway and the experimental workflow.
Caption: Orexin A signaling pathway via the OX1 receptor, and the inhibitory action of a THIQ antagonist.
Caption: Experimental workflow for the calcium mobilization assay to determine antagonist potency.
References
- 1. Substituted Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of 1-Substitution on Tetrahydroisoquinolines as Selective Antagonists for the Orexin-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Highly Selective Orexin 1 Receptor Antagonists Driven by Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of 1-substitution on tetrahydroisoquinolines as selective antagonists for the orexin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muscarinic acetylcholine receptor binding affinities of pethidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of agonists and antagonists to muscarinic acetylcholine receptors on intact cultured heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of tetrahydroisoquinoline (THIQ) derivatives as potent and orally bioavailable LFA-1/ICAM-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational Analysis of Peptides Containing (R)-THIQ-1-Carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of conformationally constrained amino acid analogs into peptides is a cornerstone of modern peptidomemetic design, offering enhanced metabolic stability and receptor affinity. (R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid ((R)-THIQ-1-carboxylic acid) presents a unique structural scaffold that induces specific conformational preferences in peptide backbones. This guide provides a comparative analysis of the conformational properties of peptides containing (R)-THIQ-1-carboxylic acid, with a primary focus on comparison with proline-containing peptides, a common strategy for introducing conformational constraints.
While specific experimental data for peptides containing (R)-THIQ-1-carboxylic acid is limited in the available literature, this guide extrapolates expected conformational behavior based on its structural characteristics and draws parallels with well-studied constrained amino acids.
Comparative Conformational Properties
The rigid bicyclic structure of (R)-THIQ-1-carboxylic acid significantly restricts the peptide backbone's flexibility. Its incorporation is expected to induce well-defined secondary structures, such as β-turns, which are crucial for molecular recognition and biological activity.
Table 1: Predicted Conformational Preferences of (R)-THIQ-1-Carboxylic Acid vs. Proline in Peptides
| Feature | (R)-THIQ-1-Carboxylic Acid Containing Peptides | Proline Containing Peptides | Rationale for Comparison |
| Backbone Dihedral Angles (Φ, Ψ) | Highly restricted due to the fused ring system. Expected to favor specific turn conformations. | Restricted Φ angle (~-60°), but more Ψ flexibility compared to THIQ. Can adopt various turn types and polyproline helices. | Both are cyclic amino acids that constrain the peptide backbone. THIQ is expected to be more rigid. |
| Cis/Trans Isomerization | Trans-amide bond is highly favored due to steric hindrance from the bulky THIQ ring system. | Can exist in both cis and trans conformations, with the trans form generally being more stable. The energy barrier for isomerization is a key factor in protein folding.[1] | The bulky nature of the THIQ ring system is predicted to create a higher energy barrier for the formation of the cis isomer compared to proline. |
| Induced Secondary Structure | Predicted to be a potent inducer of specific β-turn types. | Induces β-turns and is the primary component of polyproline helices (PPI and PPII). | The constrained nature of both residues promotes turn formation, a critical element in many biologically active peptides. |
| Side Chain Interactions | The aromatic ring offers potential for π-π stacking and hydrophobic interactions with other residues. | The pyrrolidine ring is largely aliphatic and engages in hydrophobic interactions. | The presence of an aromatic ring in THIQ provides additional interaction possibilities not available to proline. |
Experimental Methodologies for Conformational Analysis
A combination of spectroscopic and computational techniques is essential for a thorough conformational analysis of peptides containing (R)-THIQ-1-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.
Experimental Protocol for 2D NMR Analysis:
-
Sample Preparation: Dissolve the synthesized peptide in a suitable deuterated solvent (e.g., DMSO-d6, CD3OH, or H2O/D2O mixture) to a concentration of 1-5 mM. Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
Data Acquisition: Acquire a series of 2D NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å), which provides crucial distance restraints for structure calculation.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens, aiding in resonance assignment.
-
-
Data Analysis:
-
Assign all proton and carbon resonances using the TOCSY and HSQC spectra.
-
Integrate the cross-peaks in the NOESY spectrum to derive interproton distance restraints.
-
Measure coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.
-
Use the collected restraints to calculate a family of 3D structures using molecular dynamics and simulated annealing protocols.
-
Table 2: Key NMR Parameters for Conformational Analysis
| Parameter | Information Gained | Expected Observations for (R)-THIQ-1-Carboxylic Acid Peptides |
| Chemical Shifts (¹H, ¹³C) | Sensitive to the local electronic environment and secondary structure. | Aromatic protons of the THIQ ring will appear in the downfield region (7-8 ppm). Cα and Cβ shifts will be indicative of the ring conformation. |
| ³J(HN,Hα) Coupling Constants | Provides information about the backbone dihedral angle Φ. | Values will be constrained, reflecting the limited conformational freedom of the THIQ residue. |
| Nuclear Overhauser Effects (NOEs) | Provides interproton distance information, crucial for determining 3D structure. | Specific NOE patterns between the THIQ ring protons and adjacent residues will define the local conformation and the orientation of the THIQ moiety. |
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[2]
Experimental Protocol for CD Spectroscopy:
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region. Determine the exact peptide concentration using a quantitative amino acid analysis or by UV absorbance if the peptide contains aromatic residues. Prepare a series of dilutions to the desired final concentrations (typically 10-100 µM).
-
Data Acquisition:
-
Use a quartz cuvette with a path length of 0.1 cm.
-
Record CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature.
-
Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectra.
-
-
Data Analysis: The resulting CD spectrum can be analyzed to estimate the percentage of different secondary structure elements (α-helix, β-sheet, β-turn, random coil) using deconvolution algorithms.
Visualizing the Workflow and Conformational Comparison
Caption: Experimental workflow for the conformational analysis of peptides.
Caption: Conformational constraint comparison of peptide analogues.
References
A Comparative Guide to the In Vitro and In Vivo Activity of Tetrahydroisoquinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This guide provides an objective comparison of the in vitro and in vivo activities of selected THIQ derivatives, supported by experimental data, to aid researchers in the field of drug discovery and development. The diverse pharmacological effects of THIQs range from anticancer and antimicrobial to central nervous system modulation.[2][4][5]
Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data for the biological activities of various THIQ compounds, providing a direct comparison of their potency in different experimental settings.
Table 1: In Vitro Anticancer Activity of Tetrahydroisoquinoline Derivatives
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| GM-3-18 | HCT116 (Colon Cancer) | KRas Inhibition | 0.9 - 10.7 | [4][6] |
| Colo320 (Colon Cancer) | KRas Inhibition | 1.6 - 2.6 | [4] | |
| GM-3-121 | MCF-7 (Breast Cancer) | Antiproliferative | 0.43 µg/mL | [4] |
| MDA-MB-231 (Breast Cancer) | Antiproliferative | 0.37 µg/mL | [4] | |
| Ishikawa (Endometrial Cancer) | Antiproliferative | 0.01 µg/mL | [4] | |
| Endothelial Cells | Anti-angiogenesis | 1.72 | [4][6] | |
| Compound 7e | A549 (Lung Cancer) | Cytotoxicity | 0.155 | [7] |
| Compound 8d | MCF7 (Breast Cancer) | Cytotoxicity | 0.170 | [7] |
| Compound 157 | HIV-infected cells | Anti-HIV | 4.10 | [2] |
Table 2: In Vitro Antimicrobial and Antifungal Activity of Tetrahydroisoquinoline Derivatives
| Compound | Organism | Assay Type | MIC (µg/mL) | IC50 (µM) | Reference |
| Compound 142 | Mycobacterium tuberculosis | Antimycobacterial | - | - | [2] |
| Compound 143 | Mycobacterium tuberculosis | Antimycobacterial | - | - | [2] |
| Mycobacterial ATP synthetase | Enzyme Inhibition | - | 1.8 µg/mL | [2] | |
| Compound 145 | Saccharomyces cerevisiae | Antifungal | 1 | - | [2] |
| Compound 146 | Yarrowia lipolytica | Antifungal | 2.5 | - | [2] |
| Compound A13 | Alternaria alternata | Antifungal | - | EC50 = 2.375 mg/L | [8] |
| Compound A25 | Alternaria alternata | Antifungal | - | EC50 = 2.251 mg/L | [8] |
Table 3: In Vivo Activity of Tetrahydroisoquinoline Derivatives
| Compound | Animal Model | Disease/Condition | Dosage | Outcome | Reference |
| 1-Methyl THIQ | Animal models of depression | Depression | 10, 25, 50 mg/kg i.p. | Significant reduction of immobility time in forced swimming test. | [2] |
| Compound 175 ((+)-SJ733) | Pre-clinical studies | Malaria | Not specified | Potent in vivo activity, high oral bioavailability, and good safety margins. | [2] |
| Compound A13 | Not specified | Alternaria alternata infection | 50 and 100 mg/L | 51.61% and 70.97% protection, respectively. | [8] |
| Tetrahydropapaveroline (THP) | Freely moving male rats | Prolactin secretion | Not specified | Several-fold increase in plasma prolactin levels. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to generate the data presented above.
In Vitro Assays
1. Cell Viability and Cytotoxicity Assays (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Cancer cell lines (e.g., A549, MCF7) are seeded in 96-well plates and incubated to allow for cell attachment.
-
The cells are then treated with various concentrations of the THIQ compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for a few hours to allow for the formation of formazan crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[7]
-
2. Enzyme Inhibition Assays (e.g., Cholinesterases, Kinases)
-
Principle: These assays measure the ability of a compound to inhibit the activity of a specific enzyme.
-
Protocol (General):
-
The enzyme, substrate, and various concentrations of the THIQ inhibitor are combined in a suitable buffer system.
-
The reaction is initiated and allowed to proceed for a set amount of time at a controlled temperature.
-
The reaction is stopped, and the amount of product formed or substrate consumed is measured using a detection method such as spectrophotometry, fluorometry, or luminometry.
-
The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.[10][11]
-
3. Anti-angiogenesis Assay
-
Principle: This assay assesses the ability of a compound to inhibit the formation of new blood vessels, a critical process in tumor growth and metastasis.
-
Protocol (Endothelial Cell Tube Formation Assay):
-
Human umbilical vein endothelial cells (HUVECs) are seeded on a layer of Matrigel in a 96-well plate.
-
The cells are treated with various concentrations of the THIQ compounds.
-
After incubation, the formation of capillary-like structures (tubes) is observed and quantified under a microscope.
-
The extent of tube formation is measured by parameters such as total tube length or the number of branch points.
-
The IC50 value for the inhibition of angiogenesis is then calculated.[4]
-
In Vivo Assays
1. Forced Swimming Test (FST) for Antidepressant Activity
-
Principle: This is a behavioral test used to screen for antidepressant activity in rodents. A mouse or rat is placed in an inescapable cylinder of water, and the duration of immobility is measured. Antidepressant compounds are expected to reduce the immobility time.
-
Protocol:
-
Animals are randomly assigned to control and treatment groups.
-
The treatment group receives the THIQ compound (e.g., 1-Methyl THIQ) at various doses via a specific route of administration (e.g., intraperitoneal injection).
-
After a set pre-treatment time, each animal is placed in a transparent cylinder filled with water.
-
The behavior of the animal is recorded for a specific period (e.g., 6 minutes).
-
The duration of immobility (when the animal makes only the movements necessary to keep its head above water) is scored.
-
A significant decrease in immobility time in the treated group compared to the control group indicates potential antidepressant activity.[2]
-
2. Antimalarial Efficacy in Animal Models
-
Principle: To evaluate the effectiveness of a compound in treating malaria in a living organism, typically a mouse model infected with a Plasmodium species.
-
Protocol:
-
Mice are infected with a specific strain of Plasmodium (e.g., Plasmodium berghei).
-
Once the infection is established (as confirmed by blood smears), the mice are treated with the THIQ compound (e.g., Compound 175) orally or via another route for a set number of days.
-
The level of parasitemia (the percentage of red blood cells infected with the parasite) is monitored daily.
-
The survival rate of the treated mice is also recorded.
-
The efficacy of the compound is determined by its ability to reduce parasitemia and prolong the survival of the infected mice compared to an untreated control group.[2]
-
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Signaling Pathway
Caption: Hypothetical signaling pathway of a THIQ compound acting as a GPCR antagonist.
Experimental Workflow
Caption: General workflow for drug discovery from in vitro screening to in vivo evaluation.
Logical Relationship
Caption: Logical relationship between in vitro activity, ADME/Tox, and in vivo efficacy.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and mechanism study of novel tetrahydroisoquinoline derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo and in vitro effects of tetrahydroisoquinolines and other alkaloids on rat pituitary function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Chiral Catalysts for Tetrahydroisoquinoline (THIQ) Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Performance in Asymmetric THIQ Synthesis
The asymmetric synthesis of tetrahydroisoquinolines (THIQs) is of paramount importance in medicinal chemistry and drug development, as this structural motif is a cornerstone of numerous biologically active natural products and synthetic pharmaceuticals. The stereochemistry of THIQs often dictates their pharmacological activity, making enantioselective synthesis a critical endeavor. A variety of chiral catalysts, broadly categorized into transition metal complexes and organocatalysts, have been developed to address this challenge. This guide provides a head-to-head comparison of the performance of different chiral catalysts for THIQ synthesis, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.
Performance Comparison of Chiral Catalysts
The efficacy of a chiral catalyst in THIQ synthesis is primarily evaluated based on its ability to provide high yield and enantioselectivity (ee%). Other important factors include catalyst loading, reaction time, and the breadth of substrate scope. Here, we compare the performance of prominent catalyst classes in two major synthetic routes to THIQs: asymmetric hydrogenation of dihydroisoquinolines (DHIQs) and the Pictet-Spengler reaction.
Asymmetric Hydrogenation of 1-Substituted-3,4-Dihydroisoquinolines
Asymmetric hydrogenation of prochiral DHIQs is a widely employed and atom-economical method for accessing chiral THIQs. Transition metal catalysts, particularly those based on rhodium (Rh), ruthenium (Ru), and iridium (Ir) with chiral phosphine ligands, have demonstrated exceptional performance in this transformation.
| Catalyst System | Substrate | Yield (%) | ee (%) | Catalyst Loading (mol%) | Time (h) | Conditions |
| Iridium Catalysts | ||||||
| [Ir(COD)Cl]₂ / (R)-3,5-diMe-Synphos | 1-Phenyl-3,4-dihydroisoquinoline | >99 | 99 (after cryst.) | 0.5 (metal) | 18 | 30 bar H₂, THF, 40 °C |
| [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | 1-Phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline | 98 | 96 | 1 (metal) | 16 | 50 bar H₂, Toluene, 60 °C |
| [Ir(COD)Cl]₂ / (R)-MeO-Biphep / I₂ | 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline | >99 | 95 | 1 (metal) | 16 | 50 bar H₂, Toluene, 60 °C |
| Rhodium Catalysts | ||||||
| [Rh(NBD)₂]BF₄ / (R,R)-Me-DuPhos | 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline | 100 | 84 | 1 | 12 | 60 psi H₂, MeOH, rt |
| Ruthenium Catalysts | ||||||
| [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | 1-Phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline | 95 | 97 | 1 (metal) | 24 | HCOOH/Et₃N, CH₂Cl₂, 28 °C (Transfer Hydrogenation) |
Asymmetric Pictet-Spengler Reaction
The Pictet-Spengler reaction, the condensation of a β-arylethylamine with a carbonyl compound followed by cyclization, is a classic and powerful method for constructing the THIQ core. Organocatalysts, such as chiral phosphoric acids (CPAs) and thioureas, have emerged as highly effective promoters of this reaction in an enantioselective manner.
| Catalyst System | β-Arylethylamine Substrate | Carbonyl Substrate | Yield (%) | ee (%) | Catalyst Loading (mol%) | Time (h) | Conditions |
| Chiral Phosphoric Acid (CPA) | |||||||
| (R)-TRIP | Tryptamine | Acetaldehyde | 85 | 90 | 5 | 24 | Toluene, 50 °C |
| Imidodiphosphorimidate (IDPi) | |||||||
| (S)-IDPi | N-Boc-3,4-dimethoxyphenethylamine | Acetaldehyde | 99 | 98 | 0.5 | 1 | CHCl₃, 23 °C |
| Thiourea Catalyst | |||||||
| Takemoto's Catalyst | N-Boc-tryptamine | Acetaldehyde | 91 | 81 | 10 | 72 | Toluene, -20 °C |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic results. Below are representative experimental protocols for the synthesis of Salsolidine, a key THIQ alkaloid, using different catalytic systems.
Synthesis of (S)-Salsolidine via Asymmetric Hydrogenation with an Iridium Catalyst
Catalyst System: [Ir(COD)Cl]₂ / (R)-MeO-Biphep / I₂
A solution of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (0.2 mmol) in toluene (2 mL) is added to a mixture of [Ir(COD)Cl]₂ (0.001 mmol), (R)-MeO-Biphep (0.0022 mmol), and iodine (0.004 mmol) in a glovebox. The resulting mixture is transferred to an autoclave. The autoclave is charged with hydrogen gas to a pressure of 50 bar and the reaction mixture is stirred at 60 °C for 16 hours. After cooling to room temperature and releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford (S)-Salsolidine.
Synthesis of (S)-Salsolidine via Asymmetric Pictet-Spengler Reaction with an IDPi Organocatalyst
Catalyst System: (S)-Imidodiphosphorimidate (IDPi)
To a solution of N-Boc-3,4-dimethoxyphenethylamine (0.1 mmol) and (S)-IDPi catalyst (0.0005 mmol) in chloroform (2 mL) at 23 °C is added acetaldehyde (0.3 mmol). The reaction mixture is stirred for 1 hour. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the N-Boc protected Salsolidine. Subsequent deprotection of the Boc group affords (S)-Salsolidine.
Visualizing the Catalytic Pathways
To better understand the mechanisms and workflows involved in chiral catalyst-mediated THIQ synthesis, the following diagrams are provided.
Caption: Experimental workflow for asymmetric hydrogenation of a dihydroisoquinoline.
Caption: General mechanism of the organocatalyzed Pictet-Spengler reaction.
Concluding Remarks
The choice of a chiral catalyst for THIQ synthesis is highly dependent on the specific synthetic strategy and the substrate of interest. For the asymmetric hydrogenation of DHIQs, iridium and ruthenium catalysts often provide superior enantioselectivities compared to rhodium-based systems for many substrates.[1][2] In the realm of the Pictet-Spengler reaction, modern organocatalysts, particularly chiral phosphoric acids and their derivatives like IDPis, have shown remarkable efficiency, often operating at low catalyst loadings and mild conditions to afford high yields and excellent enantioselectivities.[3] The data and protocols presented in this guide offer a starting point for researchers to navigate the diverse landscape of chiral catalysis for the synthesis of these vital heterocyclic compounds. Further optimization of reaction conditions for a specific substrate is often necessary to achieve the desired outcome.
References
Safety Operating Guide
Proper Disposal of (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid, ensuring compliance and minimizing risk.
Hazard Assessment:
-
Harmful if swallowed.
-
A cause of skin irritation.
-
A cause of serious eye irritation.[1]
-
Potentially causing respiratory irritation.[1]
Given these potential hazards, this compound should be handled and disposed of as hazardous chemical waste .
Quantitative Data Summary:
| Chemical Name | This compound |
| Appearance | Solid |
| GHS Hazard Statements (based on related compounds) | H302, H315, H319, H335 |
| Disposal Consideration | Hazardous Waste |
| Personal Protective Equipment (PPE) Requirement | Safety goggles, lab coat, chemical-resistant gloves |
Experimental Protocol for Disposal:
The following protocol outlines the step-by-step procedure for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including:
- Safety goggles with side shields or a face shield.
- A flame-retardant lab coat.
- Chemical-resistant gloves (e.g., nitrile).
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste in a dedicated, properly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
The container should be made of a compatible material, be in good condition, and have a secure lid.
-
-
Contaminated Materials:
-
Any materials contaminated with the compound, such as weighing paper, gloves, or pipette tips, should also be placed in the designated solid hazardous waste container.
-
-
Empty Containers:
-
The original container of this compound must be managed as hazardous waste unless it is "RCRA empty." To be considered RCRA empty, the container must be triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as liquid hazardous waste.
-
3. Waste Labeling:
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
-
4. Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general traffic, drains, and sources of ignition.
-
Ensure the storage area is secure and only accessible to authorized personnel.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
Logical Workflow for Disposal Decision:
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid. The following procedures are designed to ensure the safe handling of this compound and to minimize risks to personnel and the environment.
Hazard Summary
This compound and its derivatives are research chemicals. While specific data for this exact compound may be limited, similar compounds in this family are known to be hazardous. For instance, a related compound is classified as a combustible liquid that is toxic if swallowed, may cause cancer, and is harmful to aquatic life with long-lasting effects[1]. Therefore, it is crucial to handle this compound with appropriate caution.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron. | To prevent skin contact, which may cause irritation or absorption of the chemical. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of dust or vapors, which may be harmful. |
Safe Handling Procedures
Adherence to the following operational plan is mandatory when working with this compound.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
For procedures that may generate dust or aerosols, a certified chemical fume hood is required.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area[2].
2. Handling Practices:
-
Avoid direct contact with the skin, eyes, and clothing[3][4][5].
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking[1][3][6].
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place[3][4][5][7].
3. First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention[2][3].
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice[2][3][5].
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[2][3][6].
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[6].
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: This compound should be treated as hazardous chemical waste.
-
Container Management: Collect waste in a clearly labeled, sealed, and appropriate container.
-
Disposal Route: Dispose of the contents and container in accordance with all local, regional, and national regulations. This typically involves transfer to an approved waste disposal plant[2][3][5][6].
-
Environmental Precautions: Prevent the release of this chemical into the environment, including drains and waterways[1][7].
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
